2-Methyl-1-butanol
Description
2-Methyl-1-butanol has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.
2-methylbutan-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
fragrance; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
2-methylbutan-1-ol | |
|---|---|---|
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InChI |
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
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InChI Key |
QPRQEDXDYOZYLA-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC(C)CO | |
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DSSTOX Substance ID |
DTXSID5027069 | |
| Record name | 2-Methyl-1-butanol | |
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Molecular Weight |
88.15 g/mol | |
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Physical Description |
Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones | |
| Record name | 1-Butanol, 2-methyl- | |
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Boiling Point |
128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C | |
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| Record name | (S)-2-Methyl-1-butanol | |
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Flash Point |
50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c. | |
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Solubility |
MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |
| Record name | 2-METHYL-1-BUTANOL | |
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Density |
0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820 | |
| Record name | 2-METHYL-1-BUTANOL | |
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Vapor Density |
3.0 (Air=1), Relative vapor density (air = 1): 3 | |
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Vapor Pressure |
3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42 | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
137-32-6, 34713-94-5, 1565-80-6 | |
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| Record name | 1-Butanol, 2-methyl- | |
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Melting Point |
FREEZING POINT: LESS THAN -70 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-1-butanol. The information is presented in a highly structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key property determination are included, alongside visualizations of reaction pathways and experimental workflows to support a deeper understanding of this versatile alcohol.
Physical Properties
This compound, a branched-chain primary alcohol, exhibits a unique set of physical characteristics that are crucial for its application in various scientific and industrial fields. A summary of its key physical properties is presented in the tables below.
General and Thermodynamic Properties
| Property | Value | Units |
| Molecular Formula | C5H12O | - |
| Molecular Weight | 88.15 | g/mol |
| Appearance | Colorless liquid | - |
| Odor | Fruity, alcoholic | - |
| CAS Number | 137-32-6 | - |
| Boiling Point | 128 | °C |
| Melting Point | -117 | °C |
| Flash Point | 43 | °C |
| Autoignition Temperature | 385 | °C |
| Heat of Vaporization | 49.8 | kJ/mol |
Density and Solubility
| Property | Value | Units |
| Density (at 20°C) | 0.819 | g/cm³ |
| Solubility in Water (at 25°C) | 3.6 | g/100 mL |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and other common organic solvents.[1] | - |
Optical and Other Properties
| Property | Value | Units |
| Refractive Index (at 20°C) | 1.411 | - |
| Vapor Pressure (at 20°C) | 2.5 | mmHg |
| Viscosity (at 20°C) | 5.8 | mPa·s |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research and development. The following sections detail standard experimental methodologies for key physical properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of liquid.
Methodology:
-
A small amount of this compound (1-2 mL) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (ASTM D4052/D7777)
Density is a fundamental physical property defined as mass per unit volume. ASTM D4052 and D7777 are standard test methods for the determination of density in liquids using a digital density meter.
Methodology:
-
Calibration: The digital density meter is calibrated using two reference standards of known density, typically dry air and deionized water.
-
Sample Preparation: The this compound sample is brought to the desired measurement temperature and degassed if necessary to avoid the formation of bubbles.
-
Measurement: The sample is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
-
Data Recording: The density value is displayed by the instrument and recorded. The measurement is typically repeated to ensure accuracy.
Chemical Properties and Reactions
This compound, as a primary alcohol, undergoes typical reactions of this functional group, including oxidation and esterification. These reactions are fundamental to its use as a chemical intermediate.
Oxidation
The oxidation of this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
-
Partial Oxidation to 2-Methylbutanal: Using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) selectively oxidizes the primary alcohol to the corresponding aldehyde, 2-methylbutanal.[2]
-
Complete Oxidation to 2-Methylbutanoic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) in an acidic or basic solution, will oxidize the primary alcohol to the carboxylic acid, 2-methylbutanoic acid.
Experimental Protocol for Oxidation to 2-Methylbutanal:
-
To a stirred solution of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, a solution of this compound in dichloromethane is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the oxidation is complete (monitored by TLC or GC).
-
The reaction mixture is then filtered through a pad of silica gel to remove the chromium byproducts.
-
The solvent is removed under reduced pressure to yield the crude 2-methylbutanal, which can be further purified by distillation.
Fischer Esterification
This compound reacts with carboxylic acids in the presence of an acid catalyst (commonly sulfuric acid) to form esters. This reversible reaction is known as Fischer esterification. The equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.
Example: Reaction with Acetic Acid to form 2-Methylbutyl acetate
References
An In-depth Technical Guide to (S)-(-)-2-Methyl-1-butanol
This technical guide provides a comprehensive overview of (S)-(-)-2-Methyl-1-butanol, a chiral alcohol with applications in chemical synthesis, particularly as a precursor for chiral liquid crystals and in drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical Structure and Identification
(S)-(-)-2-Methyl-1-butanol is the (S)-enantiomer of 2-methylbutan-1-ol. Its structural formula is characterized by a butyl chain with a methyl group at the second carbon and a primary alcohol functional group.
Structural Formula:
References
An In-depth Technical Guide to 2-Methyl-1-butanol (CAS 137-32-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-butanol, an isomer of amyl alcohol, is a chiral compound with significant applications across various scientific and industrial domains. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, metabolic pathways, and key experimental protocols. It is designed to serve as a foundational resource for professionals in research, drug development, and chemical synthesis, offering detailed data, methodologies, and visual representations of its biochemical context.
Physicochemical and Safety Data
This compound is a colorless liquid with a characteristic roasted aroma and fruity undertones.[1][2] Its properties make it a versatile solvent and a valuable chiral precursor in organic synthesis.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 137-32-6 | [3] |
| Molecular Formula | C₅H₁₂O | [4] |
| Molecular Weight | 88.15 g/mol | [4] |
| Appearance | Colorless clear liquid | [1][3] |
| Boiling Point | 130 °C | [5] |
| Melting Point | -70 °C | [4] |
| Density | 0.819 g/mL at 20 °C | [5] |
| Vapor Pressure | 3 mmHg at 20 °C | [5] |
| Flash Point | 42.5 °C (closed cup) | [5] |
| Autoignition Temperature | 385 °C (725 °F) | [5] |
| Refractive Index | n20/D 1.410 (lit.) | [5] |
| Solubility in Water | 3.6 g/100g at 30 °C (slightly soluble) | [5] |
| Solubility in Organic Solvents | Miscible with alcohol and diethyl ether | [5] |
Safety and Toxicity
This compound is classified as a flammable liquid and poses several health hazards. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks, should be used when handling this chemical.[5][6]
| Hazard Information | Details | Reference(s) |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [4][5] |
| Signal Word | Danger | [5] |
| LD50 Oral (Rabbit) | 4170 mg/kg | [2] |
| LD50 Dermal (Rabbit) | 2900 mg/kg | [2] |
| LC50 Inhalation (Rat) | Data not available | |
| Target Organs | Respiratory system, Central Nervous System | [5][6] |
| Personal Protective Equipment | Eyeshields, gloves, N95 dust mask | [5] |
Synthesis and Production
This compound can be obtained through several routes, including refinement from natural sources, chemical synthesis, and biotechnological production.
-
From Fusel Oil : A primary commercial source is the fractional distillation of fusel oil, a byproduct of ethanol fermentation.[1][2]
-
Chemical Synthesis : It can be manufactured via the oxo process or through the halogenation of pentane.[7] A specific laboratory synthesis involves the catalytic reduction of 2-ethyl acrolein.[6] The chiral synthesis of specific enantiomers, such as R-(+)-2-methylbutanol, has also been developed using boronic ester homologation.[8]
-
Biotechnological Production : Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce this compound from glucose.[7][9] This method utilizes the host's native isoleucine biosynthetic pathway.[4][9]
Metabolic and Signaling Pathways
In biological systems, this compound is primarily associated with amino acid metabolism, specifically the catabolism of isoleucine via the Ehrlich pathway.[2]
Biosynthesis via the Ehrlich Pathway
In organisms like Saccharomyces cerevisiae, the amino acid L-isoleucine is converted into this compound. This pathway involves the transamination of isoleucine to its corresponding α-keto acid (α-keto-β-methylvalerate), followed by decarboxylation to an aldehyde (2-methylbutanal), and a final reduction to this compound.
Caption: The Ehrlich pathway for the conversion of L-isoleucine to this compound.
Engineered Biosynthesis in E. coli
Metabolic engineering has enabled the production of this compound in E. coli by leveraging and augmenting the native isoleucine synthesis pathway. The process starts from threonine and involves a series of enzymatic steps to produce the precursor α-keto-3-methylvalerate (KMV), which is then converted to this compound.[4]
Caption: Engineered pathway in E. coli for this compound production from threonine.
Applications in Research and Development
This compound's unique properties lend it to a variety of applications:
-
Pharmaceutical Synthesis : It serves as a critical chiral intermediate in the production of active pharmaceutical ingredients (APIs).[10]
-
Flavor and Fragrance : Utilized as a flavoring and fragrance agent in food and cosmetic products.[10]
-
Solvent : Employed as a solvent for oils, fats, resins, and waxes.[1]
-
Biofuel Research : Investigated as a potential biofuel due to its higher energy density and lower hygroscopicity compared to ethanol.[9]
-
Organic Synthesis : Used to introduce the active amyl group in the synthesis of esters, aldehydes, and other derivatives.[1][10]
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound.
Protocol: Chemical Synthesis via Catalytic Reduction
This protocol describes the synthesis of this compound from 2-ethyl acrolein.[6]
Materials:
-
2-ethyl acrolein
-
Catalyst (e.g., Raney Nickel, Palladium on Carbon)
-
Solvent (e.g., Ethanol, Isopropanol)
-
Autoclave (high-pressure reactor)
-
Hydrogen gas source
-
Nitrogen gas source
Procedure:
-
Charge the autoclave with 2-ethyl acrolein, the selected catalyst, and the solvent.
-
Purge the reaction system by replacing the atmosphere with nitrogen gas three times.
-
Subsequently, purge the system with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to a pressure of 0.1-1 MPa.
-
Set the reaction temperature to 0-80 °C and maintain the internal pressure at 0.1-1 MPa.
-
Allow the reduction reaction to proceed for 3-5 hours while monitoring hydrogen uptake.
-
Upon completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by fractional distillation to yield this compound.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. benchchem.com [benchchem.com]
- 3. A novel pathway to produce butanol and isobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105001057A - Preparation method of 2-methylbutanol - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. echemi.com [echemi.com]
- 9. This compound - analysis - Analytice [analytice.com]
- 10. Compartmentalization of metabolic pathways in yeast mitochondria improves production of branched chain alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of 2-Methyl-1-butanol in Fruits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-butanol is a branched-chain primary alcohol and a significant volatile organic compound (VOC) that contributes to the characteristic aroma and flavor profiles of many fruits and fermented beverages. As a member of the fusel alcohol group, its presence and concentration are influenced by the fruit's genetic makeup, ripening stage, and post-harvest conditions. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, its biosynthetic origins, and the analytical methodologies used for its quantification.
Biosynthesis of this compound
In plants and fruits, this compound is synthesized via the catabolism of the branched-chain amino acid L-isoleucine, following a sequence of reactions known as the Ehrlich pathway.[1][2][3] The process begins with the de novo synthesis of isoleucine, starting from threonine.[3][4] The key intermediate, 2-keto-3-methylvalerate, is diverted from the isoleucine pathway and undergoes decarboxylation followed by reduction to yield this compound.[4][5]
The key enzymatic steps are:
-
Transamination : L-isoleucine is converted to 2-keto-3-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).
-
Decarboxylation : A 2-keto-acid decarboxylase (KDC) removes a carboxyl group from 2-keto-3-methylvalerate to form 2-methylbutanal.[5]
-
Reduction : An alcohol dehydrogenase (ADH) reduces 2-methylbutanal to this compound.
This pathway is crucial for the production of many aroma-active compounds in ripening fruit.
Quantitative Occurrence of this compound in Fruits
This compound has been identified in a wide array of fruits, though quantitative data can vary significantly based on cultivar, maturity, and analytical methods. It is often a key component of the volatile profile in apples and bananas.[6][7][8] The table below summarizes available quantitative data.
| Fruit | Cultivar / Variety | Concentration (µg/kg) | Reference |
| Apple | 'Golden Delicious' | ~ 150 - 250 | [9] |
| Apple | 'Red Delicious' | ~ 300 - 400 | [9] |
| Apple | 'Cox Orange' | Identified as an active odor compound | [10] |
| Banana | 'Cavendish' | Quantified (relative abundance) | [6] |
| Nectarine | Not specified | Identified, not quantified | [11] |
| Papaya | Not specified | Identified, not quantified | [11] |
| Tomato | Not specified | Identified, not quantified | [11] |
| Passion Fruit | Yellow (P. edulis f. flavicarpa) | Identified as a minor constituent | [12] |
Note: Concentrations from graphs are approximated. Many studies confirm the presence of this compound but do not report absolute concentrations.
Experimental Protocols for Analysis
The gold standard for the analysis of volatile compounds like this compound in complex fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][13][14] This method offers high sensitivity and selectivity without the need for solvent extraction.[14]
Representative Protocol: HS-SPME-GC-MS Analysis
This protocol is a synthesized example based on common methodologies reported in the literature.[14][15][16]
1. Sample Preparation:
-
Weigh approximately 3-5 g of homogenized fruit pulp into a 20 mL or 40 mL headspace vial.
-
To enhance the release of volatiles by increasing the ionic strength of the matrix, add 1 g of sodium chloride (NaCl).
-
If an internal standard is used for quantification, spike the sample with a known amount (e.g., 10 µL of 2-octanol solution).
-
Immediately seal the vial with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[14]
-
Incubation/Equilibration: Place the vial in a heating block or autosampler agitator. Incubate the sample at a controlled temperature (e.g., 40-60 °C) for 15-30 minutes with constant agitation to allow volatiles to equilibrate in the headspace.[15]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30-40 minutes) at the same temperature to adsorb the analytes.[14]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes for 5-8 minutes in splitless mode.[15]
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for separation.[15]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program starts at 40 °C (hold for 4 min), ramps at 7 °C/min to 160 °C (hold for 8 min), then ramps at 15 °C/min to 250 °C (hold for 3 min).[15]
-
Mass Spectrometer (MS): Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 35 to 550.
-
Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic analytical standard and by matching against spectral libraries (e.g., NIST, Wiley).
-
Quantification: Calculate the concentration based on the peak area of the target analyte relative to the peak area of the internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.flvc.org [journals.flvc.org]
- 7. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
- 13. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 16. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-1-butanol as a Saccharomyces cerevisiae Metabolite: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-butanol, an isomer of amyl alcohol, is a significant higher alcohol, often referred to as a fusel alcohol, produced by Saccharomyces cerevisiae during fermentation. It is a key contributor to the flavor and aroma profiles of fermented beverages such as beer and wine.[1] Beyond its role in sensory characteristics, this compound is gaining attention as a potential next-generation biofuel due to its higher energy density and lower hygroscopicity compared to ethanol.[2][3] This technical guide provides a comprehensive overview of this compound as a metabolite of S. cerevisiae, detailing its biosynthetic pathway, regulatory mechanisms, and the physiological effects on the yeast. Furthermore, this guide outlines detailed experimental protocols for the cultivation of yeast and the quantification of this compound, and presents quantitative data from various metabolic engineering studies.
Biosynthesis of this compound
The primary mechanism for the production of this compound in Saccharomyces cerevisiae is the Ehrlich pathway, which catabolizes amino acids.[1][4] Specifically, this compound is derived from the branched-chain amino acid L-isoleucine. The biosynthetic process involves a sequence of three main enzymatic steps that occur in the cytoplasm after isoleucine is either taken up from the medium or synthesized endogenously.
The key steps are:
-
Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate (KMV). This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs), primarily encoded by the genes BAT1 (mitochondrial) and BAT2 (cytosolic).[5] Bat2 is considered to have a more significant physiological role in the production of branched-chain higher alcohols.[5]
-
Decarboxylation: The α-keto-β-methylvalerate is then decarboxylated to form 2-methylbutanal. This step is carried out by α-ketoacid decarboxylases, which include enzymes encoded by PDC genes (pyruvate decarboxylases), ARO10, and THI3.[2][6]
-
Reduction: Finally, 2-methylbutanal is reduced to this compound. This final step is catalyzed by alcohol dehydrogenases (ADHs).[2][7]
The isoleucine precursor pathway itself begins with L-threonine, which is deaminated by threonine deaminase (encoded by ILV1) to produce 2-ketobutyrate.[2][8] This is a critical regulatory point in the pathway.
Caption: Biosynthesis of this compound via the Ehrlich Pathway.
Regulation and Metabolic Engineering
The production of this compound is tightly regulated by the availability of nitrogen sources, particularly amino acids.[1] When preferred nitrogen sources like ammonia are scarce, S. cerevisiae utilizes amino acids as a nitrogen source, channeling their carbon skeletons into the Ehrlich pathway.[1]
Metabolic engineering strategies have been employed to both increase and decrease the production of this compound, depending on the desired outcome (e.g., biofuel production vs. flavor profile optimization in beverages).
Key Regulatory and Engineering Points:
-
Threonine Deaminase (ILV1): The activity of this enzyme is subject to feedback inhibition by isoleucine.[8] Engineering a variant of Ilv1p that is insensitive to this feedback inhibition has been shown to significantly increase the production of both isoleucine and this compound.[8]
-
Branched-Chain Amino Acid Aminotransferase (BAT2): As a key enzyme in the Ehrlich pathway, deleting BAT2 can reduce the production of fusel alcohols, including isobutanol and isoamyl alcohol.[6] Conversely, its overexpression can potentially increase flux towards this compound.
-
Decarboxylases (PDC5, THI3): Deletion of genes encoding decarboxylases can alter the profile of fusel alcohols. For instance, deleting PDC5 has been shown to decrease isoamyl alcohol while increasing isobutanol.[6]
-
Transcriptional Regulation: The transcriptional activator Leu3p plays a role in regulating genes in the branched-chain amino acid pathways. Expressing a constitutively active form of Leu3 can increase the transcription of pathway genes.[9]
Caption: Key regulatory points in this compound synthesis.
Quantitative Data on Production
The yield of this compound can vary significantly based on the yeast strain, fermentation conditions, and genetic modifications. Metabolic engineering has demonstrated the potential to substantially increase production titers.
| Strain / Condition | Key Genetic Modification(s) | This compound Titer (mg/L) | Reference |
| Wild-type S. cerevisiae (Empty Plasmid) | None | 11 ± 1 | [10] |
| Engineered S. cerevisiae | Overexpression of ILV genes | 19 ± 8 | [10] |
| Engineered S. cerevisiae | Overexpression of ILV genes + mitochondrial α-KDCs | 57 ± 9 | [10] |
| Engineered S. cerevisiae | Overexpression of ILV genes + mitochondrial α-KDCs and ADHs | Up to 130 ± 21 | [10] |
| Sake yeast mutant (K9-I48) | ILV1 gene mutation (His480Tyr variant) leading to feedback-insensitive threonine deaminase | 2 to 3 times more than parent strain | [8] |
| Engineered E. coli | Overexpression of thrABC, ilvA from C. glutamicum, ilvGM from S. typhimurium, and deletion of competing pathways | 1250 | [11] |
Physiological Effects and Toxicity
Higher alcohols, including this compound, are toxic to S. cerevisiae at high concentrations, although the yeast can tolerate them to a certain extent.[12][13] This toxicity is a major challenge in developing microbial platforms for biofuel production.[13][14] The hydrophobic nature of butanol isomers allows them to interfere with cell membranes, affecting their fluidity and the function of membrane-bound proteins.[12]
Yeast cells have evolved tolerance mechanisms to cope with alcohol stress. Studies on butanol-tolerant mutants have revealed several adaptations:
-
Upregulation of Mitochondrial Proteins: A significant number of upregulated proteins in butanol-tolerant strains are associated with mitochondria, suggesting a key role for mitochondrial function and ATP synthesis in stress adaptation.[12][13]
-
Increased Glycerol Synthesis: Overexpression of GPP2, an isoform of glycerol-3-phosphatase, has been shown to confer butanol tolerance, indicating that glycerol production is a beneficial response.[12][13]
-
Changes in Membrane Composition: Alterations in membrane lipids, particularly fatty acids, can counteract the fluidizing effect of alcohols.[15]
Exposure to fusel alcohols like isoamyl alcohol and butanol can also induce morphological changes in yeast, such as filamentous growth, which is a stress response regulated by the MAPK cascade.[16]
Experimental Protocols
Yeast Cultivation for Metabolite Analysis
This protocol provides a general method for cultivating S. cerevisiae to analyze the production of this compound.
Materials:
-
S. cerevisiae strain of interest
-
YPD Broth: 1% yeast extract, 2% peptone, 2% glucose[3]
-
Sterile culture tubes or flasks
-
Shaking incubator
Procedure:
-
Prepare YPD broth by dissolving 10 g yeast extract, 20 g peptone, and 20 g glucose in 1 L of distilled water.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Inoculate a single colony of the S. cerevisiae strain into a sterile tube containing 5-10 mL of YPD broth.
-
Incubate the starter culture overnight at 30°C with shaking (200-250 rpm).
-
Use the starter culture to inoculate a larger volume of YPD broth in an Erlenmeyer flask for the main fermentation experiment. The initial optical density at 600 nm (OD600) should be around 0.1.
-
Incubate the main culture at 30°C with shaking for the desired fermentation period (e.g., 24-72 hours). Collect samples periodically for analysis.
Quantification of this compound by Gas Chromatography (GC)
This protocol outlines the analysis of this compound from a fermentation broth using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Materials:
-
Fermentation broth sample
-
Internal standard (e.g., 1-pentanol or another alcohol not produced by the yeast)
-
Solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Gas chromatograph with FID
-
Capillary column suitable for alcohol separation (e.g., DB-WAX or HP-5).[2][17]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take 1 mL of the fermentation broth and centrifuge to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add a known amount of internal standard.
-
Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
GC Conditions (Example): [2]
-
Injector Temperature: 225°C
-
Detector (FID) Temperature: 225°C
-
Carrier Gas: Helium
-
Column: DB-WAX (30 m x 0.32 mm x 0.50 µm)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 45°C at 5°C/min, hold for 4 minutes.
-
Ramp 2: Increase to 190°C at 15°C/min.
-
Ramp 3: Increase to 230°C at 50°C/min, hold for 4 minutes.
-
-
-
-
Quantification:
-
Identify the this compound peak based on its retention time compared to an analytical standard.[18][19]
-
Create a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Note on Derivatization: For simple alcohols like this compound, derivatization is often not necessary for GC-FID analysis. However, for GC-MS analysis or for improving peak shape and sensitivity, silylation (e.g., using BSTFA) can be performed to convert the alcohol to its more volatile trimethylsilyl (TMS) ether.[20][21]
Caption: Experimental workflow for yeast cultivation and GC analysis.
Conclusion
This compound is a pivotal metabolite in Saccharomyces cerevisiae, influencing the organoleptic properties of traditional fermented products and emerging as a promising advanced biofuel. Its production is intrinsically linked to amino acid metabolism via the well-characterized Ehrlich pathway. A deep understanding of the genetic and environmental factors that regulate this pathway is crucial for both optimizing fermentation processes in the food and beverage industry and for developing economically viable biofuel production platforms. Through targeted metabolic engineering, significant enhancements in this compound titers have been achieved, though challenges related to its inherent toxicity to the yeast host remain. The analytical protocols detailed herein provide a robust framework for researchers to accurately quantify this important metabolite, facilitating further research and development in this field.
References
- 1. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological adaptations of Saccharomyces cerevisiae evolved for improved butanol tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological adaptations of Saccharomyces cerevisiae evolved for improved butanol tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Butanol production by Saccharomyces cerevisiae: perspectives, strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of Alcohol-induced Filamentous Growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound analytical standard 137-32-6 [sigmaaldrich.com]
- 19. 2-甲基-1-丁醇 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 20. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chirality and Enantiomers of 2-Methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-butanol is a chiral alcohol that exists as a pair of enantiomers, (R)- and (S)-2-Methyl-1-butanol. This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, and methods for the separation and synthesis of these enantiomers. The distinct properties of each enantiomer make their individual study and isolation crucial for applications in various fields, including the synthesis of chiral liquid crystals and as intermediates in the development of pharmaceuticals.[1] This document is intended to serve as a technical resource for professionals in research and drug development.
Stereochemistry and Physicochemical Properties
The chirality of this compound arises from the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a hydroxymethyl group. This results in two non-superimposable mirror images, the (R)- and (S)-enantiomers.
The physical properties of the enantiomers are identical except for their interaction with plane-polarized light. The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-(+)-2-Methyl-1-butanol | (S)-(-)-2-Methyl-1-butanol | Racemic this compound |
| CAS Number | 616-16-0 | 1565-80-6 | 137-32-6 |
| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |
| Molar Mass ( g/mol ) | 88.15 | 88.15 | 88.15 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point (°C) | ~128-131 | ~128-131 | 128-131 |
| Density (g/mL at 20°C) | 0.809 | 0.818 - 0.824 | ~0.819 |
| Refractive Index (at 20°C) | 1.404 | 1.408 - 1.412 | ~1.410 |
| Specific Rotation ([α]D) | +5.75° to +13.5° | -5.3° to -6.2° | 0° |
Note: The range in reported specific rotation values for the (R)-enantiomer may be due to variations in measurement conditions or sample purity.
Logical Relationship of this compound Enantiomers
The following diagram illustrates the relationship between the racemic mixture and its constituent enantiomers.
Experimental Protocols
Chiral Separation of Enantiomers
The separation of this compound enantiomers is a critical step for their individual characterization and utilization.
Direct separation of the enantiomers can be achieved using a gas chromatograph equipped with a chiral stationary phase (CSP).
Methodology:
-
Column Selection: A capillary column coated with a chiral selector, such as a cyclodextrin derivative, is employed.
-
Sample Preparation: A dilute solution of racemic this compound in a suitable solvent (e.g., dichloromethane) is prepared.
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.
-
Chromatographic Conditions:
-
Injector Temperature: Typically set above the boiling point of the solvent and analyte.
-
Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure optimal separation.
-
Carrier Gas: Helium or hydrogen is used at a constant flow rate.
-
Detector: A flame ionization detector (FID) is commonly used.
-
-
Data Analysis: The retention times for the (R)- and (S)-enantiomers will differ, allowing for their quantification.
Enzymatic resolution is a highly selective method for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Methodology:
-
Enzyme and Substrate Preparation: Immobilized lipase (e.g., Novozym 435) is suspended in an organic solvent (e.g., hexane) in a reaction vessel. Racemic this compound and an acyl donor (e.g., vinyl acetate) are added.
-
Reaction: The mixture is incubated at a controlled temperature with agitation. The lipase will selectively catalyze the acylation of one enantiomer (e.g., the (R)-enantiomer).
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Work-up: Once the desired conversion is reached (typically around 50% to maximize the ee of both product and remaining substrate), the enzyme is filtered off. The solvent is removed under reduced pressure.
-
Separation: The resulting mixture of the unreacted alcohol enantiomer and the esterified enantiomer can be separated by column chromatography.
Determination of Enantiomeric Composition
The enantiomeric purity of a sample of this compound can be determined by forming diastereomeric derivatives with a chiral derivatizing agent, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Derivatization: The this compound sample is reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride) or L-valine, in the presence of a suitable coupling agent and a non-chiral base.[2] This reaction forms a mixture of diastereomeric esters.
-
NMR Analysis: The ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture is recorded.
-
Spectral Analysis: The signals corresponding to the protons (or fluorine atoms) of the two diastereomers will be chemically shifted to different extents due to their different spatial environments.
-
Quantification: The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer.
Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is essential for applications where a single enantiomer is required.
Synthesis of (R)-(+)-2-Methyl-1-butanol via Boronic Ester Homologation
A well-established method for the asymmetric synthesis of chiral alcohols is the Matteson boronic ester homologation.[3][4]
Methodology:
-
Formation of the Chiral Boronic Ester: A chiral diol, such as (S,S)-1,2-dicyclohexyl-1,2-ethanediol, is reacted with an appropriate borane to form a chiral boronic ester.
-
Chain Extension: The chiral boronic ester is reacted with a one-carbon homologating agent, such as (dichloromethyl)lithium, followed by a Grignard reagent (e.g., ethylmagnesium bromide). This sequence adds an ethyl group and a methyl group with high stereocontrol.
-
Oxidative Work-up: The resulting boronic ester is oxidized using an oxidizing agent like hydrogen peroxide under basic conditions to yield the desired (R)-(+)-2-Methyl-1-butanol.
-
Purification: The product is purified by distillation.
The following diagram outlines the general workflow for the synthesis of (R)-(+)-2-Methyl-1-butanol.
Synthesis of (S)-(-)-2-Methyl-1-butanol
Enantiomerically pure (S)-(-)-2-Methyl-1-butanol is commercially available and is often obtained from the resolution of the racemic mixture, for instance, through the fractional crystallization of diastereomeric derivatives or via enzymatic resolution as described in section 4.1.2. Alternatively, it can be sourced from natural fermentation processes where it is produced as a byproduct.[1]
Conclusion
This technical guide has provided a detailed overview of the chirality and enantiomers of this compound. The distinct physicochemical properties of the (R)- and (S)-enantiomers necessitate their separation and individual characterization for various scientific and industrial applications. The experimental protocols and synthetic methodologies outlined herein serve as a valuable resource for researchers and professionals in the field of drug development and chiral chemistry. The provided diagrams offer a clear visualization of the key concepts and workflows discussed.
References
Spectroscopic Analysis of 2-Methyl-1-butanol: A Technical Guide
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for 2-methyl-1-butanol. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, tabulated spectral data, and visualizations of analytical workflows and chemical processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The data presented below was acquired using a spectrometer operating at 399.65 MHz in deuterated chloroform (CDCl₃).
| Assign. | Chemical Shift (δ) ppm | Multiplicity | Integration |
| A | 3.482 | dd | 1H |
| B | 3.392 | dd | 1H |
| C | 2.68 | - | 1H (OH) |
| D | 1.53 | m | 1H |
| E | 1.45 | m | 1H |
| F | 1.128 | m | 1H |
| G | 0.906 | t | 3H |
| J | 0.904 | d | 3H |
| Data sourced from ChemicalBook.[1] |
¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and their chemical environments. The data below was obtained in deuterated chloroform (CDCl₃) at a frequency of 25.16 MHz.[2][3]
| Chemical Shift (δ) ppm | Assignment |
| 67.84 | -CH₂OH |
| 37.48 | -CH(CH₃)- |
| 25.94 | -CH₂CH₃ |
| 16.20 | -CH(CH₃)- |
| 11.35 | -CH₂CH₃ |
| Data sourced from the Human Metabolome Database and PubChem.[2][3] |
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring NMR spectra of this compound.
-
Sample Preparation : A sample of this compound is freshly distilled to ensure purity.[4][5] A small aliquot (approximately 0.05 mL) is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube.[1][5] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
Instrumentation : The spectra are recorded on an NMR spectrometer, such as a Bruker AC-300 or a Varian-Gemini 300.[2][6]
-
Data Acquisition :
-
For ¹H NMR, the spectrometer is typically operated at a frequency of around 300 or 400 MHz.[1][6] Key parameters include a spectral width of approximately 4500 Hz, a pulse width of around 9.1 µs, and an acquisition time of about 1.77 seconds.[6]
-
For ¹³C NMR, including DEPT experiments, the instrument is run at a corresponding frequency (e.g., 25.16 MHz).[2][3] DEPT-90 and DEPT-135 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[4][7]
-
-
Data Processing : The acquired Free Induction Decay (FID) data is processed using the instrument's software to generate the final spectrum.[4] This involves Fourier transformation, phase correction, and baseline correction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample.
GC-MS Spectroscopic Data
The mass spectrum of this compound is characterized by several key fragments. The data presented here was obtained using electron ionization (EI).[2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 57 | 99.99 | [C₄H₉]⁺ |
| 56 | 92.46 | [C₄H₈]⁺ |
| 41 | 70.66 | [C₃H₅]⁺ |
| 70 | 51.66 | [M-H₂O]⁺ |
| 29 | 48.25 | [C₂H₅]⁺ |
| Data sourced from PubChem.[2] |
Experimental Protocol for GC-MS Analysis
The following outlines a typical procedure for the GC-MS analysis of volatile compounds like this compound.
-
Sample Introduction : For volatile compounds, headspace solid-phase microextraction (HS-SPME) is a common sample introduction technique.[8] The sample is placed in a vial and heated (e.g., at 60°C) to allow volatile components to move into the headspace.[8] An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.[8]
-
Gas Chromatography :
-
Injector : The SPME fiber is desorbed in the hot injector of the gas chromatograph.
-
Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[8]
-
Column : A capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.5 µm), is commonly used for separation.[8]
-
Oven Program : A temperature gradient is applied to the oven. For instance, the temperature can be held at 80°C for 1 minute and then ramped up at 7°C/min to 300°C.[8]
-
-
Mass Spectrometry :
-
Ionization : Electron Ionization (EI) is the standard method, where high-energy electrons bombard the sample molecules.[9]
-
Mass Analyzer : A quadrupole or triple quadrupole mass analyzer separates the resulting ions based on their mass-to-charge ratio.[8]
-
Detection : The detector records the abundance of each ion.
-
-
Data Analysis : The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.[8]
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.
Caption: Experimental workflow for NMR and GC-MS analysis of this compound.
Caption: Mass spectrometry fragmentation pathway of this compound.
References
- 1. This compound(34713-94-5) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031527) [hmdb.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. magritek.com [magritek.com]
- 6. scielo.br [scielo.br]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to 2-Methyl-1-butanol as a Primary Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Methyl-1-butanol, focusing on its classification, characteristic reactions, and experimental protocols that define its role as a primary alcohol. It is intended to be a resource for professionals in research, chemical synthesis, and drug development who utilize chiral building blocks and alcohol functionalities in their work.
Introduction: Classification and Structure
This compound (IUPAC name: 2-methylbutan-1-ol) is an organic compound and one of several isomers of amyl alcohol.[1] Structurally, it is classified as a primary alcohol . This classification is determined by the position of the hydroxyl (-OH) group, which is bonded to a carbon atom that is, in turn, bonded to only one other carbon atom.[2][3][4] This structural feature is the primary determinant of its chemical reactivity, particularly in oxidation and esterification reactions.
The molecule is also chiral, existing as two enantiomers, (S)-(-) and (R)-(+), making it a valuable chiral building block in asymmetric synthesis.[5][] It is a colorless liquid at room temperature with a characteristic fruity or alcoholic odor.[2][7]
Caption: Structure and classification of this compound.
Physicochemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below. These properties are essential for its application as a solvent, reagent, and for designing reaction and purification protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O | [2] |
| Molecular Weight | 88.15 g/mol | [2] |
| CAS Number | 137-32-6 | [7] |
| Appearance | Colorless liquid | [2][7] |
| Boiling Point | 128 °C | [2][7] |
| Melting Point | < -70 °C | [2] |
| Density | 0.816 g/cm³ (at 20 °C) | [2] |
| Flash Point | ~50 °C | [7] |
| Solubility in Water | Slightly soluble | [7] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [2][7] |
Table 1: Key Physicochemical Properties of this compound.
Core Reactivity as a Primary Alcohol
The chemical behavior of this compound is dominated by the reactivity of its primary alcohol functional group. The two most characteristic reactions demonstrating this role are oxidation and esterification.
Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids.[8] The final product depends on the choice of oxidizing agent and the reaction conditions employed.[9][10]
-
Partial Oxidation to Aldehyde: Using a mild oxidizing agent, this compound is converted to 2-methylbutanal . Pyridinium chlorochromate (PCC) is a common reagent for this transformation, as it typically stops the oxidation at the aldehyde stage.[9][11]
-
Complete Oxidation to Carboxylic Acid: In the presence of strong oxidizing agents, such as potassium permanganate (KMnO₄) or acidified potassium dichromate(VI) (K₂Cr₂O₇/H₂SO₄), the oxidation proceeds past the aldehyde to form 2-methylbutanoic acid .[10][12][13] The initial orange color of the dichromate(VI) solution turns green as it is reduced to chromium(III) ions, indicating a positive reaction.[8]
Caption: Oxidation pathways of this compound.
This compound readily undergoes esterification when reacted with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄).[7][14] This equilibrium reaction, known as Fischer esterification, produces an ester and water.[15] The reaction is fundamental to the synthesis of various flavor and fragrance compounds, where this compound provides the "active amyl" group.[5][7]
Caption: Fischer esterification of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental methodologies and associated data for the key reactions of this compound.
This procedure is adapted from a validated method for the selective oxidation of primary alcohols to aldehydes.[16]
Objective: To synthesize (S)-(+)-2-methylbutanal from (S)-(-)-2-methyl-1-butanol.
Reagents & Equipment:
-
(S)-(-)-2-Methyl-1-butanol
-
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Aqueous sodium hypochlorite (NaOCl) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Magnesium sulfate (MgSO₄)
-
Reaction flask, stir bar, dropping funnel, ice bath, separatory funnel, distillation apparatus
Caption: Experimental workflow for the oxidation of this compound.
Procedure:
-
A reaction flask is charged with (S)-(-)-2-methyl-1-butanol, TEMPO, aqueous potassium bromide, and dichloromethane.[16]
-
The mixture is cooled to 0°C in an ice bath.[16]
-
An aqueous solution of sodium hypochlorite and sodium bicarbonate is added dropwise via a dropping funnel, maintaining the internal temperature at approximately 0°C.[16]
-
The reaction is stirred vigorously until gas chromatography (GC) analysis indicates the consumption of the starting alcohol.[16]
-
The layers are separated. The aqueous phase is extracted with dichloromethane.[16]
-
The combined organic phases are washed sequentially with an acidic solution of potassium iodide, a 10% aqueous sodium thiosulfate solution, and finally with brine.[16]
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed.[16]
-
The crude product is purified by distillation at atmospheric pressure to yield pure (S)-(+)-2-methylbutanal.[16]
| Parameter | Value | Reference(s) |
| Reactant | (S)-(-)-2-Methyl-1-butanol | [16] |
| Product | (S)-(+)-2-Methylbutanal | [16] |
| Catalyst System | TEMPO / KBr / NaOCl | [16] |
| Solvent | Dichloromethane (CH₂Cl₂) | [16] |
| Temperature | 0 °C | [16] |
| Yield | 82-84% | [16] |
Table 2: Summary of Experimental Data for Oxidation to 2-Methylbutanal.
Spectroscopic Data for Identification
Spectroscopic analysis is critical for confirming the structure of this compound and its reaction products.
| Compound | Technique | Key Signals / Peaks (cm⁻¹ or δ ppm) | Reference(s) |
| This compound | ¹H NMR (CDCl₃) | δ 3.4-3.5 (m, -CH₂OH), 2.18–2.33 (m), 1.64–1.85 (m), 1.33–1.54 (m), 1.09 (d), 0.94 (t) | [16][17] |
| ¹³C NMR (CDCl₃) | δ 67.84 (-CH₂OH), 37.48, 25.94, 16.20, 11.35 | [2] | |
| IR (film) | ~3350 (broad, O-H stretch), 2970-2890 (C-H stretch), ~1050 (C-O stretch) | [16] | |
| 2-Methylbutanal | ¹H NMR (CDCl₃) | δ 9.63 (d, -CHO), 2.18–2.33 (m), 1.64–1.85 (m), 1.33–1.54 (m), 1.09 (d), 0.94 (t) | [16] |
| IR (film) | 2820, 2710 (Aldehyde C-H stretch), 1725 (strong, C=O stretch) | [16] | |
| 2-Methylbutanoic Acid | IR (film) | ~3000 (very broad, O-H stretch), 1710 (strong, C=O stretch) | [10][12] |
Table 3: Characteristic Spectroscopic Data for this compound and its Oxidation Products.
Applications in Research and Drug Development
As a chiral primary alcohol, this compound is a significant intermediate in the pharmaceutical and fine chemical industries.[5][18][19]
-
Chiral Building Block: The enantiomerically pure forms are used to introduce the chiral 'active amyl' group into complex molecules, which is crucial for the synthesis of optically active pharmaceutical ingredients (APIs).[5][][19]
-
Synthetic Intermediate: Its primary alcohol functionality allows for its conversion into a wide range of other functional groups, including aldehydes, carboxylic acids, and esters, making it a versatile starting material.[7][18]
-
Biofuel Potential: Its branched structure and hydrophobicity have led to research into its use as a potential biofuel.[1]
References
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- 5. Page loading... [guidechem.com]
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- 13. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 17. This compound(34713-94-5) 1H NMR [m.chemicalbook.com]
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- 19. nbinno.com [nbinno.com]
Toxicological Profile of 2-Methyl-1-butanol for Laboratory Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the toxicological profile of 2-Methyl-1-butanol, a common solvent and intermediate in laboratory settings. The information is intended to support risk assessments and ensure safe handling and use of this chemical in research and development.
Executive Summary
This compound is a flammable liquid with moderate acute toxicity via oral, dermal, and inhalation routes. It is classified as a skin and eye irritant. While specific data on sensitization, carcinogenicity, and genotoxicity for this compound are limited, information on structurally related short-chain alcohols suggests a low potential for these effects. The primary mechanism of acute toxicity for short-chain alcohols involves the potentiation of GABAa receptor activity in the central nervous system, leading to CNS depression. This guide summarizes available quantitative toxicity data, details relevant experimental protocols based on OECD guidelines, and provides visualizations of key experimental workflows and toxicological pathways.
Physicochemical Properties
| Property | Value |
| CAS Number | 137-32-6 |
| Molecular Formula | C5H12O |
| Molecular Weight | 88.15 g/mol |
| Appearance | Colorless liquid |
| Odor | Characteristic, alcoholic |
| Boiling Point | 128 °C |
| Flash Point | 43 °C |
| Water Solubility | 3.6 g/100 mL at 20 °C |
| Vapor Pressure | 2.5 mmHg at 20 °C |
Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat | Oral | 4170 mg/kg | Category 5 (Harmful if swallowed) |
| LD50 | Rabbit | Dermal | 2900 mg/kg | Category 5 (May be harmful in contact with skin) |
| LC50 | Rat | Inhalation | > 14.7 mg/L (4h) | Not Classified |
Irritation and Corrosion
| Endpoint | Species | Result | Classification |
| Skin Irritation | Rabbit | Irritant | Category 2 (Causes skin irritation) |
| Eye Irritation | Rabbit | Severe Irritant | Category 1 (Causes serious eye damage) |
Sensitization
There is limited specific data available for the skin sensitization potential of this compound. However, based on data from structurally similar short-chain alcohols, it is not expected to be a significant skin sensitizer.
Repeated Dose Toxicity
A 90-day oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 300 mg/kg/day. At higher doses, effects on body weight and clinical signs of toxicity were observed.
Genotoxicity
No definitive data from Ames tests or other standard genotoxicity assays for this compound were identified in the public domain. Structurally related alcohols have generally tested negative for mutagenicity.
Carcinogenicity
There are no specific carcinogenicity studies available for this compound. The National Toxicology Program (NTP) has not conducted a carcinogenicity bioassay on this chemical.
Reproductive and Developmental Toxicity
A prenatal developmental toxicity study in rats exposed via inhalation showed no evidence of embryo-/fetotoxicity or teratogenic effects at concentrations up to 10 mg/liter.[1] The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 10 mg/liter.[1]
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
The acute oral toxicity is determined using the Fixed Dose Procedure.[2][3][4][5][6] This method involves a stepwise dosing of animals, typically female rats, with the substance at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[2] The initial dose is selected based on a sighting study to be a dose that is likely to produce toxicity without mortality.[2][4] Subsequent dosing at higher or lower levels is determined by the observed signs of toxicity.[2] Animals are observed for 14 days for signs of toxicity and mortality.[4]
Experimental Workflow for Acute Oral Toxicity (OECD 420)
Caption: Workflow for OECD 420 Acute Oral Toxicity Fixed Dose Procedure.
Acute Dermal Toxicity (OECD 402)
This test evaluates the potential hazard from a single dermal exposure to the substance.[7][8] The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of a small number of animals (typically rats or rabbits) for 24 hours.[9][10] A limit test at 2000 mg/kg is often performed first. If no toxicity is observed, no further testing is needed. If toxicity is observed, a full study with multiple dose groups is conducted. Animals are observed for 14 days for signs of toxicity and mortality.[9][11]
Experimental Workflow for Acute Dermal Toxicity (OECD 402)
Caption: Workflow for OECD 402 Acute Dermal Toxicity test.
Acute Eye Irritation/Corrosion (OECD 405)
This study assesses the potential of a substance to cause irritation or corrosion to the eye.[3][4][5][12][13][14][15][16] A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[3][4][12][14] The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and swelling.[4][12][16] The test is typically performed sequentially, starting with one animal. If severe effects are observed, no further testing is conducted.[3][4][12]
Experimental Workflow for Acute Eye Irritation (OECD 405)
Caption: Workflow for OECD 405 Acute Eye Irritation/Corrosion test.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.[10][17][18][19][20][21][22] The test substance is applied topically to the tissue surface. After a defined exposure and post-exposure incubation period, cell viability is determined using a colorimetric assay (MTT assay).[10][17][19] A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[19][20][21]
Experimental Workflow for In Vitro Skin Irritation (OECD 439)
Caption: Workflow for OECD 439 In Vitro Skin Irritation test.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[23][24][25][26][27] The test utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[23][25] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[25] A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Experimental Workflow for Ames Test (OECD 471)
Caption: Workflow for OECD 471 Bacterial Reverse Mutation (Ames) Test.
Mechanism of Toxicity and Signaling Pathways
The primary toxic effect of short-chain alcohols, including this compound, is depression of the central nervous system (CNS).[28] This is believed to occur through the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor.[1][28] The GABAa receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.[1][29] Short-chain alcohols allosterically modulate the GABAa receptor, increasing the duration and/or frequency of channel opening in the presence of GABA.[30] This enhanced inhibitory signaling results in the sedative and hypnotic effects associated with alcohol intoxication.
Signaling Pathway for Short-Chain Alcohol-Induced CNS Depression
Caption: Potentiation of GABAa receptor signaling by this compound.
Conclusion and Recommendations for Safe Laboratory Use
This compound presents a moderate toxicological hazard profile. It is a flammable liquid that can cause skin and serious eye irritation. Acute exposure can lead to CNS depression. Based on the available data, the risk of sensitization, genotoxicity, carcinogenicity, and reproductive toxicity appears to be low, though more specific data for this compound would be beneficial for a complete risk assessment.
For safe laboratory use, the following precautions are recommended:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers, scientists, and drug development professionals should consult the specific Safety Data Sheet (SDS) for this compound before use and incorporate this toxicological profile into their risk assessments and standard operating procedures.
References
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- 25. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 26. oecd.org [oecd.org]
- 27. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. oecd.org [oecd.org]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential [frontiersin.org]
An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 2-Methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure and boiling point of 2-Methyl-1-butanol, a key organic compound with applications in various scientific and industrial fields, including its use as a solvent and in the synthesis of pharmaceuticals. This document collates critical data from various sources and outlines detailed experimental methodologies for the determination of these fundamental physical properties.
Core Physical Properties of this compound
This compound, an isomer of amyl alcohol, is a colorless liquid. Its physical properties, particularly its vapor pressure and boiling point, are crucial for its handling, application, and purification.
Quantitative Data Summary
The following tables summarize the reported values for the boiling point and vapor pressure of this compound from various reputable sources.
Table 1: Boiling Point of this compound at Standard Atmospheric Pressure (760 mmHg)
| Boiling Point (°C) | Boiling Point (K) | Source |
| 127.5 | 400.6 | Wikipedia[1] |
| 128 | 401.15 | PubChem[2] |
| 130 | 403.15 | Sigma-Aldrich, ChemicalBook[3][4] |
| 131 | 404.15 | Stenutz[5] |
| 130.05 | 403.2 | NIST WebBook[6] |
Table 2: Vapor Pressure of this compound at Various Temperatures
| Vapor Pressure (mmHg) | Temperature (°C) | Temperature (K) | Source |
| 3 | 20 | 293.15 | Sigma-Aldrich, ChemicalBook[3][4][7] |
| 3.12 | 25 | 298.15 | PubChem[2] |
| 4.76 | 25 | 298.15 | The Good Scents Company[8] |
The variation in reported values can be attributed to differences in experimental conditions and the purity of the sample. For precise applications, it is recommended to determine these properties using standardized methods.
Theoretical Framework: The Clausius-Clapeyron Equation
The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. This equation is fundamental for understanding how the vapor pressure of this compound changes with temperature and for predicting its boiling point at different pressures. The Antoine equation, a semi-empirical correlation, is often used to model this relationship with high accuracy over a range of temperatures. The NIST WebBook provides Antoine constants for this compound, which can be used for precise calculations.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. uolab.groups.et.byu.net [uolab.groups.et.byu.net]
- 3. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. bellevuecollege.edu [bellevuecollege.edu]
The Discovery and Analysis of 2-Methyl-1-Butanol in Fusel Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusel oil, a byproduct of alcoholic fermentation, has long been a subject of scientific inquiry due to its complex composition and impact on the quality of spirits. A key component of fusel oil is 2-Methyl-1-butanol, also historically known as "active amyl alcohol" due to its optical activity. This technical guide delves into the historical discovery of this compound, the early methods for its isolation and quantification, and the biochemical pathway responsible for its formation in yeast. Detailed experimental protocols from the late 19th and early 20th centuries are provided, alongside a summary of the quantitative understanding of fusel oil composition from that era. This guide serves as a comprehensive resource for researchers interested in the historical context and foundational techniques related to the analysis of fusel oil and its constituents.
The Initial Discovery and Identification
The journey to identifying this compound within the complex mixture of fusel oil was a gradual process built upon the foundational work of several pioneering chemists.
Early Observations and the Work of Pasteur
While the term "fusel oil" has been in use since the 18th century to describe the higher alcohol byproducts of fermentation, it was in 1855 that the celebrated French chemist Louis Pasteur made a pivotal discovery. Through meticulous experimentation, Pasteur was the first to successfully separate the "amyl alcohol" fraction of fusel oil into two distinct isomers. He achieved this separation not by simple distillation, but by the fractional crystallization of their barium sulfate monoesters.[1] One of these isomers was found to be optically inactive, while the other exhibited optical activity, causing the rotation of plane-polarized light.[1] This optically active component was later identified as this compound. At the time of Pasteur's work, the precise chemical structures of these isomers were not yet known.[1]
Elucidation of the Formation Pathway by Ehrlich
The biochemical origin of this compound in fusel oil was elucidated by the German biochemist Felix Ehrlich in the early 20th century. In a series of seminal studies around 1904-1907 , Ehrlich observed the structural similarity between the amino acid isoleucine and "active amyl alcohol" (this compound).[1] He proposed and experimentally demonstrated that this and other higher alcohols in fusel oil are not direct products of sugar fermentation, but rather are formed from the catabolism of specific amino acids by yeast.[1][2] This groundbreaking discovery established the Ehrlich Pathway as the primary mechanism for fusel alcohol production.[2][3]
Early Experimental Protocols for Isolation and Analysis
The separation and quantification of this compound from fusel oil in the late 19th and early 20th centuries relied on the techniques of fractional distillation and colorimetric analysis.
Isolation by Fractional Distillation
Fractional distillation was the primary method for separating the components of fusel oil based on their different boiling points. The process, as described in early 20th-century literature, involved careful heating of the fusel oil and collection of different fractions as the temperature of the vapor changed.[4][5]
Representative Early 20th Century Fractional Distillation Protocol:
-
Apparatus Setup: A distillation flask is filled with the crude fusel oil. This flask is connected to a fractionating column, which in its early forms could be a simple long tube or one packed with glass beads or other materials to increase the surface area for condensation and re-vaporization.[6] A thermometer is placed at the top of the column to monitor the temperature of the vapor passing into the condenser. The condenser is a water-cooled jacket that cools the vapor back into a liquid, which is then collected in a receiving flask.
-
Heating: The distillation flask is gently and uniformly heated. Anti-bumping granules are added to the flask to ensure smooth boiling.
-
Fraction Collection: As the mixture is heated, the component with the lower boiling point will vaporize first, rise through the fractionating column, and be collected in the receiving flask. The temperature is carefully monitored. A plateau in the temperature reading indicates that a particular component is distilling over. Once the temperature begins to rise again, the receiving flask is changed to collect the next fraction.
-
Separation of Amyl Alcohols: For fusel oil, the fraction boiling between approximately 128°C and 132°C would contain the amyl alcohols, including this compound.[7] Further purification could be achieved by repeated fractional distillations.
Quantitative Analysis by the Komarowsky Reaction
Before the advent of gas chromatography, colorimetric methods were employed for the quantitative estimation of fusel oils. The Komarowsky reaction , developed in the early 20th century, was a widely used method.[2] This reaction is based on the principle that higher alcohols react with certain aromatic aldehydes in the presence of a strong acid to produce a colored compound. The intensity of the color, which is proportional to the concentration of the higher alcohol, can then be measured.
Representative Komarowsky Reaction Protocol for Fusel Oil Analysis:
-
Reagent Preparation: A solution of an aromatic aldehyde, such as salicylaldehyde or p-dimethylaminobenzaldehyde, is prepared in a suitable solvent. Concentrated sulfuric acid is used as the catalyst.
-
Sample Preparation: A known volume of the distilled spirit or a diluted solution of the fusel oil fraction is taken for analysis.
-
Reaction: The sample is mixed with the aldehyde reagent and concentrated sulfuric acid in a test tube.
-
Color Development: The mixture is heated in a water bath for a specific period to allow the color to develop.
-
Measurement: The intensity of the resulting color is compared against a series of standards containing known concentrations of a reference fusel oil mixture (often a mix of isoamyl and isobutyl alcohols). This comparison could be done visually or with a colorimeter.
Quantitative Composition of Fusel Oil (Historical Perspective)
Early quantitative analyses of fusel oil provided a general understanding of its composition. It is important to note that the exact composition can vary significantly depending on the raw materials used for fermentation, the yeast strain, and the distillation process.[8] Historical data should be interpreted with the understanding that the analytical methods of the time were less precise than modern techniques like gas chromatography.
| Component | Typical Concentration Range (Pre-1920s estimate) |
| Isoamyl alcohol (3-Methyl-1-butanol and this compound) | 60-70% |
| Isobutyl alcohol | 15-25% |
| n-Propyl alcohol | 5-10% |
| Ethanol | Variable, depending on purification |
| Water | Variable |
| Other minor components (esters, fatty acids, etc.) | Traces |
Note: Specific quantitative data for this compound alone from the pre-1920 era is scarce, as it was often grouped with 3-Methyl-1-butanol under the term "isoamyl alcohol."
Visualizations
The Ehrlich Pathway for this compound Formation
The following diagram illustrates the biochemical conversion of the amino acid isoleucine to this compound in yeast, as discovered by Felix Ehrlich.
Caption: The Ehrlich Pathway for the synthesis of this compound from isoleucine.
Experimental Workflow for the Isolation of this compound
This diagram outlines the logical steps involved in the historical process of isolating this compound from fusel oil.
Caption: Workflow for the isolation of this compound from fusel oil.
Conclusion
The discovery of this compound in fusel oil is a story of careful observation and brilliant scientific deduction. From Pasteur's initial separation of optically active and inactive amyl alcohols to Ehrlich's elucidation of the biochemical pathway from amino acids, the understanding of this compound has deep historical roots. The early experimental techniques of fractional distillation and colorimetric analysis, while less precise than modern methods, laid the groundwork for the quality control and analysis of alcoholic beverages for over a century. This guide provides a foundational understanding of the core discovery and early analytical chemistry of this compound, offering valuable context for today's researchers in the fields of natural products, fermentation science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for the Determination of Fusel Oil | American Journal of Enology and Viticulture [ajevonline.org]
- 3. chemicalprojects.wordpress.com [chemicalprojects.wordpress.com]
- 4. Separation of fusel oils by distillation - American Chemical Society [acs.digitellinc.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. 1911 Encyclopædia Britannica/Amyl Alcohols - Wikisource, the free online library [en.wikisource.org]
- 8. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for Metabolic Engineering of E. coli for 2-Methyl-1-Butanol Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1-butanol (2-MB) is a five-carbon alcohol with applications as a biofuel and a specialty chemical. Its properties, such as higher energy density and lower hygroscopicity compared to ethanol, make it a promising next-generation biofuel. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce 2-MB from renewable feedstocks like glucose. The strategies outlined focus on leveraging the host's native amino acid biosynthesis pathways, specifically the L-isoleucine pathway, and introducing heterologous enzymes to channel metabolic flux towards 2-MB production.
Metabolic Pathway and Engineering Strategies
The production of 2-MB in E. coli is achieved by diverting intermediates from the L-isoleucine biosynthesis pathway. The native pathway converts threonine to 2-ketobutyrate, which is then condensed with pyruvate to form 2-aceto-2-hydroxybutyrate. A series of enzymatic steps then leads to the formation of 2-keto-3-methylvalerate (KMV), the precursor to both isoleucine and 2-MB. Metabolic engineering strategies focus on enhancing the flux towards KMV and then converting it to 2-MB.
Key Engineering Strategies:
-
Overexpression of the Threonine Biosynthesis Pathway: Increasing the intracellular pool of L-threonine, the initial precursor, by overexpressing the thrABC operon.
-
Enhancing the Isoleucine Biosynthesis Pathway: Overexpressing key enzymes in the isoleucine pathway to increase the production of the 2-MB precursor, 2-keto-3-methylvalerate (KMV). This includes the overexpression of threonine deaminase (ilvA) and acetohydroxyacid synthase (AHAS, e.g., ilvGM from Salmonella typhimurium).[1][2]
-
Introducing a Heterologous Ehrlich Pathway: To convert KMV to 2-MB, a two-step Ehrlich-like pathway is introduced, consisting of a 2-ketoacid decarboxylase (KDC) and an alcohol dehydrogenase (ADH).
-
Deletion of Competing Pathways: Knocking out genes that divert precursors away from the 2-MB pathway can significantly improve product yield. This includes deleting genes involved in competing amino acid biosynthesis or byproduct formation, such as metA (homoserine O-succinyltransferase) and tdh (threonine dehydrogenase).[1][2]
Data Presentation
The following tables summarize the quantitative data from various studies on the metabolic engineering of E. coli for 2-MB production.
| Strain | Relevant Genotype/Plasmids | 2-MB Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Overexpression of thrABC, ilvA from C. glutamicum, ilvGM from S. typhimurium; ΔmetA, Δtdh | 1.25 | 0.17 | 0.052 | [1][2] |
| Engineered E. coli | Further optimizations | ~3.0 (total alcohols) | - | - | [1] |
Experimental Protocols
Protocol 1: Construction of a 2-MB Producing E. coli Strain
This protocol describes the general steps for constructing an engineered E. coli strain for 2-MB production.
1. Host Strain Selection:
- Start with a suitable E. coli host strain, such as BW25113.
2. Gene Knockouts:
- Perform sequential gene knockouts of competing pathways, such as metA and tdh, using methods like λ-Red recombineering.
- Verify knockouts by PCR and sequencing.
3. Plasmid Construction:
- Clone the genes for the 2-MB pathway into appropriate expression vectors (e.g., pTrc99A, pACYCDuet).
- Threonine biosynthesis: Amplify the thrABC operon from E. coli genomic DNA and clone it into an expression vector.
- Isoleucine biosynthesis: Amplify ilvA from Corynebacterium glutamicum and ilvGM from Salmonella typhimurium and clone them into an expression vector.
- Ehrlich pathway: Synthesize or amplify a 2-ketoacid decarboxylase (e.g., kivd from Lactococcus lactis) and an alcohol dehydrogenase (e.g., adh2 from Saccharomyces cerevisiae) and clone them into an expression vector.
- Use compatible plasmids if multiple vectors are needed.
- Verify all plasmid constructs by restriction digest and sequencing.
4. Strain Transformation:
- Transform the engineered host strain with the constructed plasmids using standard electroporation or heat shock methods.
- Select for transformants on appropriate antibiotic-containing agar plates.
Protocol 2: Shake Flask Cultivation for 2-MB Production
This protocol outlines the procedure for small-scale production of 2-MB in shake flasks.
1. Media Preparation:
- Prepare M9 minimal medium supplemented with glucose (e.g., 20 g/L), yeast extract (e.g., 5 g/L), and appropriate antibiotics.
- M9 Medium (1L): 6.8 g Na₂HPO₄, 3 g KH₂PO₄, 0.5 g NaCl, 1 g NH₄Cl. Autoclave and add sterile solutions of 2 mL 1 M MgSO₄, 100 µL 1 M CaCl₂, and 10 mL 20% glucose.
2. Inoculum Preparation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
- Incubate overnight at 37°C with shaking (250 rpm).
3. Production Culture:
- Inoculate 50 mL of M9 production medium in a 250 mL baffled shake flask with the overnight culture to an initial OD₆₀₀ of ~0.05.
- Incubate at 37°C with shaking (250 rpm).
- When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Shift the temperature to 30°C and continue incubation for 24-48 hours.
4. Sampling and Analysis:
- Collect samples at regular intervals to measure cell density (OD₆₀₀) and 2-MB concentration.
- Centrifuge the samples to pellet the cells and collect the supernatant for analysis.
Protocol 3: Quantification of this compound
This protocol describes the quantification of 2-MB from the culture supernatant using Gas Chromatography (GC).
1. Sample Preparation:
- Filter the culture supernatant through a 0.22 µm syringe filter.
- Prepare a standard curve of 2-MB in the same medium.
2. GC Analysis:
- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A suitable capillary column for alcohol separation (e.g., DB-FFAP).
- Injector Temperature: 250°C.
- Detector Temperature: 300°C.
- Oven Program:
- Initial temperature: 40°C, hold for 3 minutes.
- Ramp: 10°C/min to 150°C.
- Ramp: 20°C/min to 230°C, hold for 2 minutes.
- Carrier Gas: Helium.
- Injection Volume: 1 µL.
3. Data Analysis:
- Identify the 2-MB peak by comparing the retention time with the standard.
- Quantify the concentration of 2-MB in the samples by comparing the peak area to the standard curve.
Visualizations
Caption: Engineered metabolic pathway for this compound production in E. coli.
Caption: Experimental workflow for this compound production and analysis.
References
Application Notes and Protocols for 2-Methyl-1-butanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2-Methyl-1-butanol as a solvent in various organic reactions. This compound, a chiral primary alcohol, is gaining attention as a versatile and potentially greener solvent alternative in chemical synthesis.[1][2]
Properties of this compound
This compound is a clear, colorless liquid with a characteristic odor.[1] Its physical and chemical properties make it a suitable solvent for a range of organic transformations. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 137-32-6 |
| Molecular Formula | C5H12O |
| Molecular Weight | 88.15 g/mol |
| Boiling Point | ~128 °C |
| Flash Point | ~50 °C |
| Density | ~0.816 g/mL at 20 °C |
| Solubility in Water | Slightly soluble |
| Miscibility | Miscible with many organic solvents |
Data sourced from multiple references.[1][3]
Applications in Organic Synthesis
This compound serves as a valuable solvent and intermediate in various organic reactions, including esterifications and potentially in other significant transformations such as Grignard reactions, Heck couplings, and Wittig reactions.[1][2] Its higher boiling point compared to common solvents like diethyl ether or dichloromethane allows for reactions to be conducted at elevated temperatures.
Lipase-Catalyzed Esterification
This compound can be employed as a solvent and a reactant in lipase-catalyzed esterification reactions, which are crucial in the synthesis of flavors, fragrances, and biofuels. The enzymatic approach offers high selectivity under mild reaction conditions.
This protocol is adapted from procedures for enzymatic esterification of oleic acid with other short-chain alcohols.
Materials:
-
This compound
-
Oleic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional, for water removal)
-
Hexane (for workup and analysis)
-
Ethanol (for washing the enzyme)
Procedure:
-
In a round-bottom flask, combine oleic acid and this compound. A typical molar ratio is 1:3 to 1:5 (oleic acid:alcohol).
-
Add the immobilized lipase. The enzyme loading is typically 5-10% by weight of the limiting reactant (oleic acid).
-
(Optional) Add molecular sieves to remove the water produced during the reaction, which can improve the conversion.
-
Stir the reaction mixture at a constant temperature, typically between 40-60 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or by determining the acid value of the mixture.
-
Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with ethanol, dried, and reused.
-
The product, 2-methylbutyl oleate, can be purified from the excess this compound and any remaining oleic acid by vacuum distillation or column chromatography.
Table 2: Representative Reaction Parameters for Lipase-Catalyzed Esterification
| Parameter | Condition |
| Reactants | Oleic Acid, this compound |
| Catalyst | Immobilized Lipase |
| Molar Ratio (Acid:Alcohol) | 1:3 |
| Temperature | 50 °C |
| Reaction Time | 8-24 hours |
| Expected Conversion | >90% |
These are generalized conditions and may require optimization for specific substrates and enzymes.
Caption: Workflow for lipase-catalyzed esterification.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., PPh3)
-
Base (e.g., K2CO3 or Et3N)
-
This compound (as solvent)
Procedure:
-
To a reaction vessel, add the aryl halide, alkene, palladium catalyst, and phosphine ligand.
-
Add this compound as the solvent.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
After completion, cool the reaction mixture and filter to remove any insoluble salts.
-
The solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Caption: General workflow for a Heck cross-coupling reaction.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It can be an irritant to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from ignition sources.
Conclusion
This compound presents itself as a promising solvent for various organic transformations, particularly for reactions requiring higher temperatures. Its application in enzymatic esterifications is notable, and it holds potential for use in other significant reactions, although further research and optimization are required to establish standardized protocols. Its profile as a potentially "green" solvent further enhances its appeal for sustainable chemical synthesis.
References
Application Notes and Protocols: S-(-)-2-Methyl-1-butanol in Chiral Liquid Crystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of S-(-)-2-Methyl-1-butanol as a chiral precursor for the synthesis of chiral liquid crystals. The focus is on the synthesis of a specific chiral monomer and its subsequent characterization, offering valuable insights for the development of novel chiral materials for various applications, including advanced displays and optical sensors.
Introduction
S-(-)-2-Methyl-1-butanol is a readily available and cost-effective chiral building block essential for introducing chirality into the molecular structure of liquid crystals. The incorporation of such chiral moieties can induce the formation of chiral nematic (N) or ferroelectric smectic C (SmC*) phases, which are the basis for many advanced electro-optical applications. This document details the synthesis of a chiral monomer, 4-((4-(allyloxy)benzoyl)oxy)phenyl (S)-4-(2-methylbutoxy)benzoate, derived from S-(-)-2-Methyl-1-butanol, and outlines the protocols for its characterization.
Synthesis of the Chiral Monomer
The synthesis of the target chiral monomer, 4-((4-(allyloxy)benzoyl)oxy)phenyl (S)-4-(2-methylbutoxy)benzoate, is a multi-step process. The overall synthetic scheme is presented below, followed by detailed experimental protocols for each step.
Caption: Synthetic pathway for the chiral monomer.
Experimental Protocols
Step 1a: Synthesis of Methyl (S)-4-(2-methylbutoxy)benzoate
This step involves a Williamson ether synthesis to couple the chiral alkyl group to the aromatic ring.
-
Materials:
-
S-(-)-2-Methyl-1-butanol
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Methyl 4-hydroxybenzoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Tosylation of S-(-)-2-Methyl-1-butanol: In a round-bottom flask cooled in an ice bath, dissolve S-(-)-2-Methyl-1-butanol (1.0 eq) in pyridine. Slowly add p-toluenesulfonyl chloride (1.1 eq). Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (S)-2-methylbutyl 4-methylbenzenesulfonate.
-
Etherification: In a separate flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Add the synthesized (S)-2-methylbutyl 4-methylbenzenesulfonate (1.2 eq) to the mixture.
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl (S)-4-(2-methylbutoxy)benzoate.
-
Step 1b: Synthesis of (S)-4-(2-methylbutoxy)benzoic acid
This step involves the hydrolysis of the ester to the corresponding carboxylic acid.
-
Materials:
-
Methyl (S)-4-(2-methylbutoxy)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve methyl (S)-4-(2-methylbutoxy)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Reflux the mixture for 4 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 2M HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain (S)-4-(2-methylbutoxy)benzoic acid.
-
Step 2: Synthesis of 4-((4-(allyloxy)benzoyl)oxy)phenol
This is a multi-part synthesis to prepare the second key intermediate.
-
Materials:
-
4-Hydroxybenzoic acid
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Thionyl chloride (SOCl₂)
-
Hydroquinone
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Synthesis of 4-(Allyloxy)benzoic acid: Reflux a mixture of 4-hydroxybenzoic acid (1.0 eq), allyl bromide (1.2 eq), and K₂CO₃ (1.5 eq) in acetone for 12 hours. After cooling, filter the mixture and evaporate the solvent. Acidify the residue with 2M HCl, filter the precipitate, wash with water, and dry.
-
Synthesis of 4-(Allyloxy)benzoyl chloride: Reflux a mixture of 4-(allyloxy)benzoic acid (1.0 eq) and thionyl chloride (2.0 eq) for 4 hours. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Esterification with Hydroquinone: In a flask cooled in an ice bath, dissolve hydroquinone (1.5 eq) in pyridine and DCM. Slowly add the synthesized 4-(allyloxy)benzoyl chloride (1.0 eq). Stir at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and purify by column chromatography to yield 4-((4-(allyloxy)benzoyl)oxy)phenol.
-
Step 3: Synthesis of 4-((4-(allyloxy)benzoyl)oxy)phenyl (S)-4-(2-methylbutoxy)benzoate
This final step is an esterification to couple the two intermediates.
-
Materials:
-
(S)-4-(2-methylbutoxy)benzoic acid
-
4-((4-(allyloxy)benzoyl)oxy)phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve (S)-4-(2-methylbutoxy)benzoic acid (1.0 eq), 4-((4-(allyloxy)benzoyl)oxy)phenol (1.0 eq), and DMAP (0.1 eq) in DCM.
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the final chiral monomer.
-
Characterization of Chiral Liquid Crystals
The synthesized chiral monomer can be used as a dopant in an achiral nematic liquid crystal host or as a component in the synthesis of chiral liquid crystalline polymers and elastomers. The following protocols describe the characterization of the resulting chiral liquid crystalline phases.
Experimental Protocols for Characterization
Caption: Workflow for the characterization of chiral liquid crystals.
Protocol 3.1.1: Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and associated enthalpy changes.[1]
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and seal it.
-
Procedure:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its clearing point (isotropic phase) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.
-
Cool the sample at the same controlled rate to a temperature below its lowest expected transition.
-
Reheat the sample at the same controlled rate.
-
The phase transition temperatures are determined from the onset or peak of the endothermic and exothermic events in the second heating and cooling scans, respectively.
-
Protocol 3.1.2: Polarizing Optical Microscopy (POM)
POM is used to identify the liquid crystalline phases by observing their characteristic textures.[2]
-
Instrument: A polarizing optical microscope equipped with a hot stage.
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.
-
Procedure:
-
Place the slide on the hot stage of the microscope.
-
Heat the sample to its isotropic phase and then cool it slowly while observing the textures through the crossed polarizers.
-
Identify the different liquid crystalline phases based on their unique optical textures (e.g., fingerprint texture for chiral nematic, focal conic or Schlieren texture for smectic phases).
-
Correlate the observed texture changes with the transition temperatures determined by DSC.
-
Protocol 3.1.3: Helical Twisting Power (HTP) Measurement
The HTP is a measure of the ability of a chiral dopant to induce a helical structure in a nematic host.[3]
-
Method: The Grandjean-Cano wedge method is commonly used.
-
Sample Preparation:
-
Prepare several mixtures of the chiral dopant in a nematic host at different known concentrations (c).
-
Introduce each mixture into a wedge-shaped glass cell with a known wedge angle (α). The surfaces of the cell are treated to induce planar alignment of the liquid crystal molecules.
-
-
Procedure:
-
Observe the cell under a polarizing microscope. A series of disclination lines (Grandjean-Cano lines) will be visible, which correspond to half-pitches of the cholesteric helix.
-
Measure the distance (x) between adjacent disclination lines.
-
Calculate the helical pitch (p) using the formula: p = 2 * x * tan(α).
-
The Helical Twisting Power (HTP) is then calculated as HTP = 1 / (p * c).
-
Plot 1/p versus c. The slope of the resulting line gives the HTP.
-
Quantitative Data
The following table summarizes typical phase transition temperatures for a chiral liquid crystalline monomer derived from S-(-)-2-Methyl-1-butanol and the expected range for the helical twisting power when used as a dopant.
| Property | Value | Method |
| Phase Transition Temperatures of Chiral Monomer | ||
| Crystalline to Nematic (TCr-N) | ~ 80-100 °C | DSC |
| Nematic to Isotropic (TN-I) | ~ 120-140 °C | DSC, POM |
| Helical Twisting Power (HTP) | ||
| In a nematic host (e.g., 5CB) | 5 - 20 µm⁻¹ | Grandjean-Cano Method |
Note: The exact values of phase transition temperatures and HTP will depend on the specific molecular structure of the final liquid crystal and the host material used. The data presented here are representative values based on similar reported structures.
Conclusion
S-(-)-2-Methyl-1-butanol serves as a valuable and versatile chiral starting material for the synthesis of a wide range of chiral liquid crystals. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and characterize novel chiral liquid crystalline materials with tailored properties for advanced technological applications. The combination of detailed synthetic procedures and characterization techniques will aid in the systematic design and development of new functional materials.
References
Application Note: 2-Methyl-1-butanol as a Versatile Precursor for Flavor Ester Synthesis
Introduction
2-Methyl-1-butanol, also known as active amyl alcohol, is a chiral organic compound that serves as a crucial building block in the synthesis of various fine chemicals.[1] In the flavor and fragrance industry, it is particularly valued as a precursor for producing flavor esters, which are known for their characteristic fruity aromas. Esters derived from this compound, such as 2-methylbutyl acetate, are key components in creating the sensory profiles of numerous food products and beverages, often imparting sweet, banana-like, or apple-like notes.[2][3] These esters are found naturally in various fruits, including apples and figs, as well as in fermented products.[2][4][5] The synthesis of these flavor compounds can be achieved through both chemical and enzymatic methods, with enzymatic synthesis offering the advantage of being classifiable as "natural," a significant factor for the food industry.[6] This document provides detailed protocols for both enzymatic and chemical synthesis of flavor esters from this compound and outlines the analytical methods for their characterization.
Synthesis Methodologies
The two primary methods for synthesizing flavor esters from this compound are enzymatic catalysis, typically using lipases, and traditional chemical synthesis, such as Fischer esterification.
Enzymatic Synthesis
Enzymatic synthesis is a preferred method for producing food-grade flavor esters because it can be labeled as a "natural" process.[6] Lipases are the most commonly used biocatalysts for this purpose due to their efficacy in non-aqueous environments and their ability to catalyze esterification and transesterification reactions.[6][7] This method offers high selectivity and operates under mild reaction conditions. Various lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei, have demonstrated high efficacy in these reactions.[8][9] The choice of solvent, temperature, molar ratio of substrates, and enzyme concentration are critical parameters that must be optimized to achieve high conversion rates.[9][10][11]
Chemical Synthesis: Fischer Esterification
Fischer esterification is a classic organic reaction used to produce esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[12][13] To favor the formation of the ester, the equilibrium of the reaction is shifted towards the products. This is often achieved by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed, for example, with a Dean-Stark apparatus.[12][14] While effective, this method requires more stringent conditions than enzymatic synthesis and the resulting products cannot be labeled as "natural."[6]
Sensory Properties of this compound Esters
Esters derived from this compound are prized for their distinct and pleasant aromas. The specific scent profile is determined by the carboxylic acid used in the esterification reaction.
| Ester Name | Common Name | Sensory Profile | Natural Occurrence |
| 2-Methylbutyl acetate | Active amyl acetate | Sweet, banana, fruity, apple-like[2][3] | Apples, figs, allspice, sweet cherries[2][4] |
| 2-Methylbutyl propionate | - | Rum, fruity | - |
| 2-Methylbutyl butyrate | - | Fruity | Fusel oil esterification product[15] |
| (S)-2-Methylbutanoic acid methyl ester | Apple flavor | Apple, strawberry[8] | Apples, strawberries[8] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of 2-Methylbutyl Acetate
This protocol describes a general procedure for the enzymatic synthesis of 2-methylbutyl acetate using an immobilized lipase. Optimization of parameters is recommended for specific enzyme-substrate systems.
Materials:
-
This compound
-
Acetic acid (or an acyl donor like vinyl acetate for transesterification)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[16]
-
Molecular sieves (optional, for water removal)
-
Orbital shaker incubator
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
Procedure:
-
In a sealed reaction vessel, combine this compound and acetic acid in a desired molar ratio (e.g., 1:1 to 1:7 alcohol to acid have been reported for various ester syntheses).[10]
-
Add the organic solvent (e.g., n-hexane) to the mixture.
-
Add the immobilized lipase. The enzyme concentration is a critical parameter, with typical ranges being 5 g/L to 15 g/L.[10]
-
If required, add molecular sieves to remove water produced during the reaction, which can improve yield.
-
Place the sealed vessel in an orbital shaker and incubate at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 150 rpm).[11][17]
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by GC-MS.
-
The reaction is typically run for 12-24 hours or until equilibrium is reached.[17]
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
The product can be purified from the remaining reactants and solvent by distillation.
Table of Optimized Parameters for Enzymatic Esterification from Literature:
| Parameter | Optimized Value/Range | Source |
|---|---|---|
| Enzyme | Novozym 435, Lipase IM 20, Lipase AP[8][9][10] | [8][9][10] |
| Temperature | 35°C - 60°C[11][18] | [11][18] |
| Enzyme Concentration | 3% - 5% (w/w) or 15 g/L[10][11] | [10][11] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:3 to 1:7 (for different ester syntheses)[10][11] | [10][11] |
| Reaction Time | 3 - 16 hours[11][17] | [11][17] |
| Solvent | n-Hexane, Isooctane, Solvent-free[8][11][17] |[8][11][17] |
Protocol 2: Fischer Esterification Synthesis of 2-Methylbutyl Acetate
This protocol outlines the laboratory-scale chemical synthesis of 2-methylbutyl acetate.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add this compound and an excess of glacial acetic acid (e.g., a 2:1 molar ratio of acid to alcohol).[12]
-
Carefully add a few drops (catalytic amount) of concentrated sulfuric acid to the mixture while swirling.[19]
-
Add boiling chips and assemble a reflux apparatus.
-
Heat the mixture under reflux for 1-2 hours.[12]
-
After cooling, transfer the mixture to a separatory funnel.
-
Wash the mixture sequentially with:
-
Cold water to remove excess acid and alcohol.
-
Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst (caution: CO₂ evolution).
-
Brine (saturated NaCl solution) to aid in separating the organic and aqueous layers.
-
-
Separate and collect the organic layer (the ester).
-
Dry the crude ester over anhydrous magnesium sulfate or sodium sulfate.
-
Decant the dried liquid and purify by simple distillation, collecting the fraction that distills at the boiling point of 2-methylbutyl acetate (~138°C).
Protocol 3: GC-MS Analysis of Synthesized Flavor Esters
This protocol provides a method for the quantification and identification of 2-methylbutyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS).[20]
Sample Preparation (Headspace SPME):
-
Place a known volume of the sample (or a dilution in an appropriate solvent) into a 20 mL headspace vial.
-
For quantification, add a known concentration of a suitable internal standard (e.g., 2-Methylbutyl acetate-d3).[20]
-
Seal the vial and place it on a heater/stirrer at a controlled temperature (e.g., 60°C) to allow the analytes to equilibrate into the headspace.
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 65 µm PDMS/DVB) to the headspace for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.[20]
-
Retract the fiber and immediately inject it into the GC inlet for thermal desorption and analysis.
Recommended GC-MS Parameters:
| Parameter | Setting | Purpose |
|---|---|---|
| Injector Temperature | 250 °C | Ensures rapid vaporization of the analytes.[20] |
| Carrier Gas | Helium (Flow rate: 1.0-1.5 mL/min) | Inert carrier gas for analyte transport.[20] |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C, Hold: 5 min | Temperature program to separate volatile compounds.[20] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra.[20] |
| Ion Source Temperature | 230 °C | Common setting for EI sources.[20] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for higher sensitivity in quantification; Full Scan for identification.[20] |
| Monitored Ions (SIM) | m/z 43, 55, 70, 87 (for 2-methylbutyl acetate) | Characteristic fragment ions for selective detection. |
Visualizations
Caption: General reaction pathway for the synthesis of flavor esters.
Caption: Experimental workflow from precursor to final product analysis.
Caption: Logical relationships in the flavor ester synthesis process.
References
- 1. Page loading... [guidechem.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Methylbutyl acetate (HMDB0034166) [hmdb.ca]
- 3. nbinno.com [nbinno.com]
- 4. Showing Compound 2-Methylbutyl acetate (FDB012452) - FooDB [foodb.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Flavor enzymatic synthesis - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. ijsr.net [ijsr.net]
- 8. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Acoustic cavitation promoted lipase catalysed synthesis of isobutyl propionate in solvent free system: Optimization and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insights into the enzymatic synthesis of alcoholic flavor esters with molecular docking analysis - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 19. uakron.edu [uakron.edu]
- 20. benchchem.com [benchchem.com]
Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 2-Methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 2-Methyl-1-butanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant volatile organic compound found in various matrices, including alcoholic beverages, where it is known as a fusel alcohol and contributes to the overall flavor and aroma profile. The methodologies described herein are applicable for quality control, fermentation monitoring, and research purposes. This document outlines procedures for direct injection and headspace analysis, including sample preparation, instrument parameters, and data analysis.
Introduction
This compound, an isomer of amyl alcohol, is a common byproduct of fermentation processes. Its concentration is a critical parameter in the production of alcoholic beverages, as it can significantly impact the final product's sensory characteristics. Accurate and robust analytical methods are therefore essential for its monitoring and control. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound, offering high sensitivity and selectivity. This protocol details the necessary steps for reliable analysis.
Experimental Protocols
Two primary methods for the GC-MS analysis of this compound are presented: Direct Injection and Static Headspace analysis. The choice of method depends on the sample matrix and the desired sensitivity.
Method 1: Direct Injection
This method is suitable for relatively clean liquid samples, such as distilled spirits.
Sample Preparation:
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]
-
Dilution: If the sample has a high concentration of this compound or a complex matrix, dilution is necessary. A common approach is to dilute the sample in a 20% (v/v) aqueous ethanol solution.[2] For direct injection, a concentration of less than a 1% solution in a solvent like methanol or dichloromethane is recommended to avoid poor chromatography.
-
Internal Standard: For accurate quantification, add an internal standard (e.g., 3-pentanol) to the diluted sample.
-
Vial Transfer: Transfer the final solution into a 1.5 mL glass autosampler vial for GC-MS analysis.
Instrumentation:
A standard Gas Chromatograph coupled to a Mass Spectrometer is required.
GC-MS Parameters:
| Parameter | Value |
| GC Column | Rtx-624 Sil-MS (30 m x 0.25 mm ID x 1.4 µm film thickness) or similar mid-polar column.[1] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | A split ratio of 100:1 is a good starting point.[3] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Oven Program | Initial temperature of 40°C for 5 minutes, then ramp at 10°C/min to 150°C.[1] |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 30-250 |
Method 2: Static Headspace (HS-GC-MS)
This method is ideal for complex matrices, such as beer or wine, as it minimizes the introduction of non-volatile components into the GC system.
Sample Preparation:
-
Sample Collection: Collect samples in clean glass containers.
-
Vial Preparation: Place a known volume of the sample (e.g., 2.5 mL) into a headspace vial.
-
Internal Standard: Add an internal standard to the vial.
-
Sealing: Immediately seal the vial with a crimp cap.
Instrumentation:
A GC-MS system equipped with a static headspace autosampler is required.
HS-GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-624 Ultra Inert (30 m x 0.25 mm ID x 1.4 µm film thickness) or similar.[4] |
| Oven Temperature | 102 °C[5] |
| Equilibrium Time | 31.7 minutes[5] |
| Injection Volume | 500 µL of the headspace gas.[6] |
| Injector Temperature | 230 °C[6] |
| Split Ratio | 5:1[6] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min.[6] |
| Oven Program | Initial temperature of 40°C for 3 minutes, ramp at 4°C/min to 110°C, then ramp at 40°C/min to 240°C and hold for 5 minutes.[6] |
| MS Parameters | Same as Direct Injection Method. |
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound and related fusel alcohols.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Linearity (R²) | Recovery (%) | LOQ |
| This compound | 11.89 (on DB-624) | 43, 57, 70 | >0.99 | 80-120% | ~1 µ g/media [7] |
| 3-Methyl-1-butanol | 11.85 (on DB-624) | 41, 57, 70 | >0.99 | 80-120% | N/A |
| 1-Propanol | ~8.39 (on Rtx-1301) | 31, 59 | >0.99 | 80-120% | N/A |
| Isobutanol | ~11.54 (on Rtx-1301) | 43, 56 | >0.99 | 80-120% | N/A |
Retention times are approximate and will vary depending on the specific instrument and column.
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak is expected at m/z 88, but it is often very small or absent. The base peak is typically observed at m/z 43. Other significant fragments include m/z 57, 70, and 41.[8]
Mandatory Visualization
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Alcoholic Beverage Analysis by GC [restek.com]
- 4. agilent.com [agilent.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - analysis - Analytice [analytice.com]
- 8. This compound | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fermentation of 2-Methyl-1-butanol from Glucose
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-1-butanol (2MB) is a branched-chain higher alcohol with potential applications as a biofuel and a specialty chemical. Its production from renewable resources like glucose through microbial fermentation is a key area of research in metabolic engineering and synthetic biology. This document provides detailed application notes and experimental protocols for the fermentative production of 2MB from glucose, primarily focusing on engineered Escherichia coli and Saccharomyces cerevisiae.
Metabolic Pathway for this compound Production
The fermentative synthesis of this compound from glucose in engineered microorganisms typically leverages the host's native isoleucine biosynthetic pathway.[1][2] The central intermediate is 2-keto-3-methylvalerate (KMV), which is naturally produced from threonine.[2] In engineered strains, KMV is diverted from isoleucine synthesis and converted to 2MB in two non-native steps catalyzed by a 2-ketoacid decarboxylase (KDC) and an alcohol dehydrogenase (ADH).[2][3]
The key steps in the pathway are:
-
Conversion of threonine to 2-ketobutyrate (2KB) by threonine deaminase (ilvA).[2]
-
Condensation of 2KB and pyruvate to form 2-aceto-2-hydroxybutyrate, catalyzed by acetohydroxy acid synthase (AHAS).[2]
-
Conversion of 2-aceto-2-hydroxybutyrate to KMV through a two-step reaction catalyzed by the products of the ilvC and ilvD genes.[2]
-
Decarboxylation of KMV to 2-methylbutanal by a promiscuous 2-ketoacid decarboxylase (KDC).
-
Reduction of 2-methylbutanal to this compound by an alcohol dehydrogenase (ADH).[2]
In the yeast Saccharomyces cerevisiae, higher alcohols like 2MB are naturally produced in small amounts via the Ehrlich pathway, which involves the catabolism of amino acids.[4][5]
Visualization of the this compound Production Pathway
Caption: Metabolic pathway for this compound production from glucose.
Experimental Protocols
Protocol 1: Production of this compound in Engineered E. coli
This protocol is based on the methods described for engineering E. coli to produce 2MB.[1][2]
1. Strain Engineering:
-
Host Strain: E. coli K-12 derivatives are commonly used.
-
Genetic Modifications:
-
Overexpression of key enzymes:
-
Threonine deaminase (ilvA) from Corynebacterium glutamicum and AHAS II (ilvGM) from Salmonella typhimurium have been shown to improve 2MB production.[1][2]
-
Overexpression of the native threonine biosynthetic operon (thrABC) enhances the precursor supply.[1][2]
-
Introduce a heterologous 2-ketoacid decarboxylase (e.g., kivd from Lactococcus lactis) and an alcohol dehydrogenase (e.g., ADH2 from Saccharomyces cerevisiae).[6]
-
-
Deletion of competing pathways:
-
2. Media and Culture Conditions:
-
Pre-culture: Inoculate a single colony into Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Production Medium: A modified M9 minimal medium is often used, containing:
-
Glucose (e.g., 20 g/L)
-
Nitrogen source (e.g., (NH₄)₂SO₄)
-
Phosphate source (e.g., KH₂PO₄, Na₂HPO₄)
-
Trace metals solution
-
Appropriate antibiotics
-
-
Fermentation:
-
Inoculate the production medium with the overnight pre-culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Grow the culture at 37°C in baffled flasks with shaking (e.g., 250 rpm) to an OD₆₀₀ of approximately 0.6.[2]
-
Induce gene expression with an appropriate inducer, such as 0.1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).[2]
-
After induction, transfer the cultures to sealed screw-cap flasks to create microaerobic conditions and reduce the temperature to 30°C.[2]
-
Continue incubation for 24-48 hours, collecting samples periodically for analysis.
-
3. Analytical Methods:
-
Quantification of this compound:
-
Use Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Extract the fermentation broth with an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1-pentanol).
-
Separate the compounds on a suitable GC column (e.g., HP-5 or equivalent).
-
Quantify based on a standard curve.
-
Protocol 2: Production of this compound in Engineered Saccharomyces cerevisiae
This protocol outlines the general approach for enhancing 2MB production in yeast.
1. Strain Engineering:
-
Host Strain: A prototrophic S. cerevisiae strain is a suitable starting point.
-
Genetic Modifications:
-
Upregulation of the Ehrlich Pathway: Overexpress genes involved in the valine and leucine biosynthetic pathways, which provide the precursors for 2MB.[5]
-
Deletion of Competing Pathways: Deleting genes such as ALD6 (aldehyde dehydrogenase) and BAT1 (involved in valine synthesis) can redirect flux towards higher alcohol production.[5]
-
Constitutive Activation of Transcription Factors: Expressing a constitutively active form of a transcriptional activator like Leu3 can increase the expression of genes in the biosynthetic pathways.[5]
-
2. Media and Culture Conditions:
-
Pre-culture: Grow the yeast strain in a rich medium like YPD (Yeast Extract Peptone Dextrose) overnight at 30°C.
-
Production Medium: A defined synthetic dextrose (SD) medium is typically used, containing:
-
Glucose (e.g., 20-100 g/L)
-
Yeast nitrogen base without amino acids
-
Necessary amino acid supplements (if the strain is auxotrophic)
-
-
Fermentation:
-
Inoculate the SD medium with the pre-culture to a starting OD₆₀₀ of ~0.1.
-
Incubate at 30°C with shaking. For semi-anaerobic conditions, use sealed flasks or fermenters with limited aeration.
-
Monitor cell growth (OD₆₀₀) and collect samples for metabolite analysis over 72-120 hours.
-
Experimental Workflow Visualization
Caption: General experimental workflow for this compound production.
Data Presentation
The following tables summarize the quantitative data from various studies on the production of this compound.
Table 1: this compound Production in Engineered E. coli
| Strain Description | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli with optimized isoleucine pathway | 1.25 | 0.17 | 0.052 | [1][2] |
Table 2: this compound Production in Engineered Corynebacterium glutamicum
| Strain Description | Titer (g/L) | Fermentation Time (h) | Reference |
| Engineered C. glutamicum expressing KDC and ADH | 0.37 | 48 | [7] |
Table 3: this compound and 3-Methyl-1-butanol Production in Engineered Saccharomyces cerevisiae
| Strain Description | This compound Titer (mg/L) | 3-Methyl-1-butanol Titer (mg/L) | Reference |
| Engineered S. cerevisiae CEN.PK2-1C | - | 765.7 | [5] |
| Engineered S. cerevisiae with mitochondrial targeting | 57 | - | [8] |
Note: Direct comparisons between studies should be made with caution due to differences in strains, fermentation conditions, and analytical methods.
Conclusion
The production of this compound from glucose via microbial fermentation is a promising approach for the synthesis of this valuable chemical. Metabolic engineering of both prokaryotic and eukaryotic hosts has demonstrated the potential to achieve significant titers and yields. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at optimizing the fermentative production of this compound. Further improvements in strain engineering, fermentation process optimization, and product recovery will be crucial for the development of an economically viable bioprocess.
References
- 1. Production of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering for Advanced Biofuels Production from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering of an Escherichia coli Strain for the Production of 3-Methyl-1-Butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of this compound and 3-methyl-1-butanol in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Esterification Reactions Involving 2-Methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the synthesis of various esters from 2-Methyl-1-butanol. This document covers both traditional acid-catalyzed Fischer esterification and enzyme-catalyzed methodologies, offering a comparative overview of reaction conditions and outcomes. The information herein is intended to serve as a practical guide for laboratory synthesis and process optimization.
Introduction
This compound is a versatile chiral building block used in the synthesis of a variety of organic compounds. Its ester derivatives are of particular interest in the flavor and fragrance industries, and also serve as important intermediates in pharmaceutical and materials science applications.[1] The esterification of this compound can be achieved through several methods, each with its own advantages and limitations. This document will focus on the widely used Fischer-Speier esterification and the increasingly popular lipase-catalyzed esterification, providing detailed protocols and quantitative data to aid in the selection of the most suitable method for a given application.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][3][4][5] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and/or the water formed during the reaction is removed.[2][4]
General Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[4][6]
Quantitative Data for Fischer Esterification of this compound
The following tables summarize typical reaction conditions and yields for the Fischer esterification of this compound with various carboxylic acids.
Table 1: Synthesis of 2-Methylbutyl Acetate
| Carboxylic Acid | Catalyst (mol%) | Alcohol to Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | H₂SO₄ (2) | 3:1 | 100 (Reflux) | 2 | 85 | Adapted from[3] |
| Acetic Acid | p-TsOH (5) | 2:1 | 110 (Reflux) | 4 | 92 | Adapted from[5] |
Table 2: Synthesis of 2-Methylbutyl Butyrate
| Carboxylic Acid | Catalyst (mol%) | Alcohol to Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Butyric Acid | H₂SO₄ (3) | 2.5:1 | 120 (Reflux) | 3 | 88 | Adapted from |
| Butyric Acid | Amberlyst-15 (10 wt%) | 2:1 | 90 | 6 | 95 | Adapted from similar solid acid catalysis |
Experimental Protocol: Synthesis of 2-Methylbutyl Acetate
This protocol describes the synthesis of 2-methylbutyl acetate using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (e.g., 0.3 mol) and glacial acetic acid (e.g., 0.1 mol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of deionized water.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, followed by 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent (if any) by rotary evaporation.
-
Purify the crude ester by fractional distillation to obtain pure 2-methylbutyl acetate.
-
Lipase-Catalyzed Esterification
Enzymatic esterification using lipases offers a milder and more selective alternative to traditional acid catalysis.[7] Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments.[8] This method is particularly advantageous for sensitive substrates and for the synthesis of chiral esters where high enantioselectivity is desired. Immobilized lipases are often used to facilitate catalyst recovery and reuse.[9]
Factors Influencing Lipase-Catalyzed Esterification
Several factors can influence the efficiency of lipase-catalyzed esterification, including the choice of lipase, solvent, temperature, water activity, and the molar ratio of substrates.[8] Optimization of these parameters is crucial for achieving high conversion and yield.
Quantitative Data for Lipase-Catalyzed Esterification of this compound
The following table presents representative data for the enzymatic synthesis of esters of this compound.
Table 3: Lipase-Catalyzed Synthesis of 2-Methylbutyl Esters
| Carboxylic Acid | Lipase Source | Immobilization Support | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Butyric Acid | Candida antarctica Lipase B (Novozym 435) | Macroporous acrylic resin | n-Hexane | 40 | 24 | >95 | Adapted from[9][10] |
| Oleic Acid | Rhizomucor miehei Lipase (Lipozyme RM IM) | Ion-exchange resin | Solvent-free | 50 | 48 | 92 | Adapted from similar enzymatic esterifications |
Experimental Protocol: Lipase-Catalyzed Synthesis of 2-Methylbutyl Butyrate
This protocol outlines the synthesis of 2-methylbutyl butyrate using an immobilized lipase.
Materials:
-
This compound
-
Butyric Acid
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Reaction Setup: In a screw-capped flask, dissolve this compound (e.g., 0.1 mol) and butyric acid (e.g., 0.05 mol) in a suitable volume of n-hexane (e.g., 50 mL).
-
Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of total substrates). If desired, add activated molecular sieves to remove the water produced during the reaction.
-
Incubation: Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 40 °C) with constant agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Isolation:
-
Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration.
-
Wash the enzyme with fresh solvent to be reused in subsequent batches.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The resulting crude ester can be further purified by distillation if necessary.
-
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Workflow for Fischer Esterification
Caption: General workflow for ester synthesis.
Lipase-Catalyzed Esterification Cycle
Caption: Simplified lipase catalytic cycle.
References
- 1. homework.study.com [homework.study.com]
- 2. athabascau.ca [athabascau.ca]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase-catalyzed transesterification of rapeseed oil for biodiesel production with tert-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production of 2-Methyl-1-butanol in Engineered Corynebacterium glutamicum
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-1-butanol (2-MB) is a five-carbon alcohol with applications as a biofuel and a specialty solvent. The microbial production of 2-MB offers a sustainable alternative to petrochemical-based synthesis. Corynebacterium glutamicum, a Gram-positive soil bacterium, is a well-established industrial microorganism for amino acid production and has been engineered to produce a variety of other valuable chemicals. This document provides detailed application notes and protocols for the production of 2-MB in engineered C. glutamicum, focusing on the metabolic engineering strategies and experimental procedures described in the scientific literature.
The core strategy involves channeling the metabolic flux from the L-isoleucine biosynthesis pathway towards 2-MB production. This is achieved by creating a strain that accumulates the precursor 2-keto-3-methylvalerate and subsequently converting it to 2-MB via the Ehrlich pathway using a heterologous 2-keto acid decarboxylase and an alcohol dehydrogenase.
Data Presentation
The following tables summarize the quantitative data for the production of this compound and related metabolites in engineered Corynebacterium glutamicum.
Table 1: Production Titers of this compound and Related Byproducts.
| Strain Description | This compound (g/L) | 3-Methyl-1-butanol (g/L) | 2-keto-3-methylvalerate (g/L) | Cultivation Conditions | Reference |
| C. glutamicum L-isoleucine producer (K2P55) with reduced IlvE activity and expression of a 2-keto acid decarboxylase and an alcohol dehydrogenase. | 0.37 | 2.76 | - | Defined medium, 48h, oxygen deprivation. | [1][2] |
| C. glutamicum L-isoleucine producer (K2P55) with reduced IlvE activity. | - | - | 3.67 | Defined medium, oxygen deprivation. | [1][2] |
Experimental Protocols
Strain Engineering
Objective: To construct a C. glutamicum strain capable of producing this compound.
Parental Strain: Corynebacterium glutamicum K2P55 (an L-isoleucine producing strain).
Protocol 1.1: Reduction of Branched-Chain Amino Acid Transaminase (IlvE) Activity
-
Strategy: The activity of the branched-chain amino acid transaminase, encoded by the ilvE gene, is reduced to promote the accumulation of the 2-MB precursor, 2-keto-3-methylvalerate. This is achieved by modifying the start codon of the ilvE gene in the chromosome of the parental strain.[1][2]
-
Procedure (Generalized):
-
Design primers to amplify the upstream and downstream regions of the ilvE start codon from C. glutamicum K2P55 genomic DNA.
-
Incorporate the desired start codon mutation (e.g., ATG to GTG or TTG) in the overlapping region of the primers.
-
Use splicing by overlap extension PCR (SOE-PCR) to generate a DNA fragment containing the mutated ilvE start codon region flanked by homologous arms.
-
Clone the resulting DNA fragment into a suicide vector suitable for C. glutamicum (e.g., a pK19mobsacB-based vector).
-
Transform the resulting plasmid into E. coli for plasmid propagation.
-
Isolate the plasmid and transform it into the parental C. glutamicum K2P55 strain via electroporation (see Protocol 1.3).
-
Select for single-crossover integrants on appropriate antibiotic-containing agar plates.
-
Induce the second crossover event by cultivating the single-crossover mutants in a medium containing a counter-selective agent (e.g., sucrose for sacB-based vectors).
-
Screen for the desired mutant colonies by PCR and DNA sequencing to confirm the start codon modification.
-
Protocol 1.2: Plasmid-based Expression of the Ehrlich Pathway Enzymes
-
Strategy: A 2-keto acid decarboxylase and an alcohol dehydrogenase are expressed from a plasmid to convert the accumulated 2-keto-3-methylvalerate to this compound.
-
Genes of Interest:
-
2-keto acid decarboxylase: kivd from Lactococcus lactis.
-
Alcohol dehydrogenase: adhA from Corynebacterium glutamicum.
-
-
Procedure (Generalized):
-
Codon-optimize the kivd gene from Lactococcus lactis for expression in C. glutamicum and synthesize the gene.
-
Amplify the codon-optimized kivd gene and the native adhA gene from C. glutamicum genomic DNA using PCR.
-
Clone the kivd and adhA genes into a suitable E. coli - C. glutamicum shuttle expression vector (e.g., pEKEx3) under the control of an inducible promoter (e.g., the Ptac promoter).
-
Transform the resulting expression plasmid into E. coli for verification and propagation.
-
Isolate the plasmid and transform it into the engineered C. glutamicum strain with reduced IlvE activity (from Protocol 1.1) via electroporation (see Protocol 1.3).
-
Protocol 1.3: Electroporation of Corynebacterium glutamicum
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of C. glutamicum into 5 mL of LBG medium (LB medium with 0.5% glucose) and grow overnight at 30°C with shaking.
-
Inoculate a fresh flask of LBG medium supplemented with 2.5% glycine and 4 mg/mL isonicotinic acid hydrazide with the overnight culture to an OD600 of approximately 0.15-0.25.
-
Grow the culture at 30°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.
-
Chill the cells on ice for 10 minutes and then harvest by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold 10% glycerol.
-
Resuspend the cell pellet in a small volume of ice-cold 10% glycerol.
-
Aliquot the competent cells and store at -80°C.
-
-
Transformation:
-
Thaw an aliquot of competent cells on ice.
-
Add 100-500 ng of plasmid DNA to the cells and mix gently.
-
Transfer the cell-DNA mixture to a pre-chilled 2 mm electroporation cuvette.
-
Pulse the mixture using an electroporator with appropriate settings (e.g., 2.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of LBG medium to the cuvette and transfer the cell suspension to a microcentrifuge tube.
-
Incubate the cells at 30°C for 1-2 hours for recovery.
-
Plate the cells on selective agar plates containing the appropriate antibiotic and incubate at 30°C until colonies appear.
-
Cultivation for this compound Production
Protocol 2.1: Two-Phase Cultivation
-
Seed Culture (Aerobic Phase):
-
Inoculate a single colony of the engineered C. glutamicum strain into a test tube containing 5 mL of Brain Heart Infusion (BHI) medium or CGXII minimal medium.
-
Incubate overnight at 30°C with shaking (e.g., 200 rpm).
-
Use the seed culture to inoculate the main culture.
-
-
Main Culture (Oxygen-Deprived Phase):
-
Prepare the main culture in defined CGXII minimal medium (see Table 2 for composition).
-
Inoculate the main culture with the seed culture to an initial OD600 of approximately 1.0.
-
Incubate at 30°C with shaking for an initial aerobic growth phase (e.g., 6-8 hours).
-
Induce the expression of the plasmid-borne genes by adding an appropriate inducer (e.g., IPTG for the Ptac promoter) to the culture.
-
To initiate the oxygen-deprived production phase, seal the flasks or switch the bioreactor to anaerobic conditions (e.g., by sparging with nitrogen gas).
-
Continue the cultivation for 48 hours under these conditions.
-
Collect samples periodically for analysis of cell growth (OD600) and product formation (GC-FID).
-
Table 2: Composition of CGXII Minimal Medium.
| Component | Concentration per Liter |
| (NH₄)₂SO₄ | 20 g |
| Urea | 5 g |
| KH₂PO₄ | 1 g |
| K₂HPO₄ | 1 g |
| MgSO₄·7H₂O | 0.25 g |
| MOPS | 42 g |
| CaCl₂ | 10 mg |
| FeSO₄·7H₂O | 10 mg |
| MnSO₄·H₂O | 10 mg |
| ZnSO₄·7H₂O | 1 mg |
| CuSO₄ | 0.2 mg |
| NiCl₂·6H₂O | 0.02 mg |
| Biotin | 0.2 mg |
| Protocatechuic acid | 30 mg |
| Glucose (autoclaved separately) | 40 g |
| Adjust pH to 7.0 before autoclaving. |
Analytical Methods
Protocol 3.1: Quantification of this compound by Gas Chromatography (GC)
-
Sample Preparation:
-
Centrifuge the culture samples to pellet the cells.
-
Collect the supernatant for analysis.
-
If necessary, dilute the supernatant with water.
-
Add an internal standard (e.g., 1-pentanol or another suitable alcohol not produced by the cells) to the supernatant.
-
-
GC-FID Conditions (General):
-
Gas Chromatograph: Agilent 7890A or similar.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-FFAP, HP-INNOWax, or similar polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
-
Quantification:
-
Prepare standard solutions of this compound of known concentrations in the fermentation medium.
-
Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Visualizations
Caption: Engineered metabolic pathway for this compound production in C. glutamicum.
Caption: General experimental workflow for producing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming 2-Methyl-1-butanol Toxicity in E. coli
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with 2-Methyl-1-butanol (2-MB) toxicity in E. coli strains.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving 2-MB production or tolerance in E. coli.
| Problem | Possible Cause | Suggested Solution |
| Low or no production of this compound. | Suboptimal enzyme expression or activity. | 1. Verify the expression of pathway enzymes (e.g., AHAS II, threonine deaminase) via SDS-PAGE or Western blot. 2. Codon-optimize the genes for E. coli expression. 3. Consider using enzymes from different organisms; for instance, AHAS II from Salmonella typhimurium and threonine deaminase from Corynebacterium glutamicum have shown to improve 2-MB production.[1] |
| Feedback inhibition of the biosynthetic pathway. | 1. Use enzyme variants that are resistant to feedback inhibition. 2. Overexpress enzymes that pull flux towards 2-MB precursors. | |
| Precursor (2-ketobutyrate) limitation. | 1. Overexpress the native threonine biosynthetic operon (thrABC) to increase the threonine pool.[1] 2. Knock out competing pathways that drain the precursors, such as ΔmetA and Δtdh.[1] | |
| Significant growth inhibition or cell death after inducing 2-MB production. | High toxicity of this compound. | 1. Implement strategies to improve solvent tolerance (see FAQs below). 2. E. coli growth can be affected at 2-MB concentrations as low as 1 g/L.[2] 3. Consider in situ product removal techniques to keep the concentration of 2-MB in the culture medium low. |
| Toxicity from pathway intermediates or byproducts. | 1. Analyze the culture supernatant for the accumulation of intermediates like 2-ketobutyrate or byproducts like 1-propanol and isobutanol.[2] 2. Balance the expression of pathway enzymes to prevent the accumulation of toxic intermediates. | |
| E. coli strain shows initial tolerance to 2-MB but loses it over time. | Plasmid instability or loss. | 1. Ensure consistent antibiotic selection pressure. 2. Integrate the expression cassettes into the E. coli chromosome for stable expression. |
| Accumulation of mutations that revert the tolerant phenotype. | 1. Perform periodic re-streaking from glycerol stocks. 2. Re-sequence key genes to check for unwanted mutations. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is its toxicity a concern in E. coli?
A1: this compound (2-MB) is a five-carbon alcohol with potential as a biofuel.[2] Like other higher alcohols, it is toxic to microbial hosts such as E. coli, primarily by disrupting cell membrane integrity and function. This toxicity limits the achievable production titers, making it a significant challenge in metabolic engineering.[2][3]
Q2: At what concentration does this compound become toxic to E. coli?
A2: this compound can negatively impact the growth rate of E. coli at concentrations as low as 1 g/L.[2] The toxicity of alcohols generally increases with the length of their carbon chain.[4]
Tolerance Mechanisms and Strategies
Q3: What are the known mechanisms of alcohol toxicity in E. coli?
A3: Alcohol toxicity in E. coli primarily involves:
-
Membrane Disruption: Alcohols intercalate into the lipid bilayer, increasing membrane fluidity and permeability. This leads to leakage of cellular components and dissipation of the proton motive force.[3]
-
Protein Denaturation: High concentrations of alcohols can denature essential proteins, impairing their function.
-
Oxidative Stress: Exposure to some alcohols can induce the production of reactive oxygen species (ROS), leading to cellular damage.
Q4: How can I improve the tolerance of my E. coli strain to this compound?
A4: Several strategies can be employed to enhance 2-MB tolerance:
-
Adaptive Laboratory Evolution (ALE): This involves cultivating E. coli under gradually increasing concentrations of 2-MB to select for more tolerant mutants.
-
Membrane Engineering: Modifying the fatty acid composition of the cell membrane, for example by deleting the fatty acid degradation regulator fadR, can increase the ratio of saturated to unsaturated fatty acids, which is thought to improve solvent tolerance.[5]
-
Overexpression of Chaperones and Efflux Pumps: Overexpressing heat shock proteins (chaperones) like GroESL can help refold denatured proteins, while expressing efflux pumps can actively transport solvents out of the cell.[6]
-
Transcriptional Regulation: Modifying global regulators can trigger a broad stress response that enhances tolerance. For instance, deleting the multiple antibiotic resistance repressor marR has been shown to increase organic solvent tolerance.[5]
Experimental Design
Q5: What are the key considerations when designing a metabolic pathway for 2-MB production in E. coli?
A5: Key considerations include:
-
Pathway Selection: The native isoleucine biosynthetic pathway is a common starting point.
-
Enzyme Choice: The selection of enzymes with high activity and minimal feedback inhibition is crucial. For example, using AHAS II from Salmonella typhimurium and threonine deaminase from Corynebacterium glutamicum can enhance 2-MB production.[1]
-
Precursor Supply: Engineering the host to overproduce precursors like threonine is often necessary. This can be achieved by overexpressing the thrABC operon.[1]
-
Elimination of Competing Pathways: Deleting genes for pathways that compete for precursors, such as metA and tdh, can direct more carbon flux towards 2-MB.[1]
-
Redox Balance: Ensure that the pathway is balanced in terms of cofactors like NADH and NADPH.
Quantitative Data
Table 1: Growth Inhibition of E. coli by Various Alcohols
| Alcohol | Concentration (% v/v) | Relative Growth Rate (%) | Reference |
| 1-Butanol | 1 | 56.24 | [7] |
| 2 | 18.21 | [7] | |
| 2-Butanol | 1 | 76.49 | [7] |
| 2 | 47.48 | [7] | |
| This compound | 0.1% (w/v) | Growth rate affected | [2] |
Table 2: Production Titers of this compound in Engineered E. coli
| Strain Engineering Strategy | 2-MB Titer (g/L) | Fermentation Time (h) | Reference |
| Overexpression of ilvGM (S. typhimurium), ilvA (C. glutamicum), thrABC (E. coli); Deletion of metA, tdh | 1.25 | 24 | [1] |
Experimental Protocols
Protocol 1: Adaptive Laboratory Evolution (ALE) for this compound Tolerance
This protocol describes a general method for improving the 2-MB tolerance of an E. coli strain through serial passage in liquid culture.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) or minimal medium (e.g., M9)
-
This compound (2-MB)
-
Shake flasks or culture tubes
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Initial Tolerance Assessment: a. Grow the parental E. coli strain in a series of cultures with increasing concentrations of 2-MB (e.g., 0%, 0.1%, 0.2%, 0.3%, 0.4%, 0.5% v/v). b. Monitor the optical density (OD600) over time to determine the sub-lethal concentration of 2-MB (the highest concentration that still allows for some growth).
-
Serial Passaging: a. Inoculate a fresh culture containing the determined sub-lethal concentration of 2-MB with the parental strain. b. Incubate at the optimal growth temperature with shaking until the culture reaches the late exponential or early stationary phase. c. Transfer a small volume (e.g., 1-5%) of this culture to a fresh flask containing a slightly higher concentration of 2-MB. d. Repeat this process of serial passaging, gradually increasing the 2-MB concentration as the culture adapts and growth rates improve.
-
Isolation of Tolerant Mutants: a. After a significant number of generations (e.g., 50-100), plate the evolved culture onto solid medium containing a high concentration of 2-MB. b. Isolate single colonies and test their tolerance to 2-MB individually in liquid culture.
-
Characterization of Evolved Strains: a. Compare the growth rates of the evolved strains to the parental strain at various 2-MB concentrations. b. Perform whole-genome sequencing to identify mutations responsible for the increased tolerance.
Protocol 2: Gene Knockout in E. coli using λ-Red Recombineering
This protocol provides a general workflow for deleting a target gene in E. coli.
Materials:
-
E. coli strain expressing the λ-Red recombinase system (e.g., from plasmid pKD46)
-
PCR primers with homology extensions to the target gene
-
Antibiotic resistance cassette template plasmid (e.g., pKD4)
-
Electroporator and cuvettes
-
SOC medium
-
Agar plates with appropriate antibiotics
Procedure:
-
Preparation of the Knockout Cassette: a. Design PCR primers with 5' extensions that are homologous to the regions flanking the target gene and 3' ends that anneal to the antibiotic resistance cassette template. b. Perform PCR to amplify the antibiotic resistance cassette with the flanking homology regions. c. Purify the PCR product.
-
Preparation of Electrocompetent Cells: a. Grow the E. coli strain carrying the λ-Red expression plasmid at 30°C to an OD600 of ~0.4-0.6. b. Induce the expression of the λ-Red recombinase by adding L-arabinose and incubating for a further 15-30 minutes. c. Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile water or 10% glycerol.
-
Electroporation and Recombination: a. Electroporate the purified PCR product into the electrocompetent cells. b. Immediately add SOC medium and recover the cells by incubating at 37°C for 1-2 hours.
-
Selection of Mutants: a. Plate the recovered cells on agar plates containing the antibiotic corresponding to the resistance cassette. b. Incubate at 37°C overnight.
-
Verification of Knockout: a. Confirm the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the target gene locus. b. (Optional) Remove the antibiotic resistance cassette using a helper plasmid expressing the FLP recombinase if the cassette is flanked by FRT sites.
Visualizations
Caption: Biosynthetic pathway for this compound production in engineered E. coli.
Caption: General workflow for Adaptive Laboratory Evolution (ALE).
Caption: Key mechanisms of 2-MB toxicity and corresponding tolerance strategies in E. coli.
References
- 1. Production of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Escherichia coli displays a conserved membrane proteomic response to a range of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Methyl-1-butanol from Fermentation Broth
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions concerning the purification of 2-Methyl-1-butanol from fermentation broth.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is the purity of my this compound low after simple distillation?
Answer: Low purity after simple distillation is often due to the presence of compounds with close boiling points or the formation of azeotropes.
-
Problem: this compound has a boiling point of 128°C, which is very close to other alcohols that may be present in the fermentation broth, such as pentanol-1 (138°C) or 3-methyl-1-butanol (130°C).[1][2] Separating these by simple rectification is difficult due to their low relative volatility.[1]
-
Solution: Extractive Distillation: This method involves adding a high-boiling-point solvent (extractive agent) to the mixture.[2] The agent alters the relative volatility of the components, making the separation more effective.[1][2] For instance, agents like o-xylene, ethyl benzene, or a mixture of benzoic acid and ethyl salicylate can be effective.[1][2] The extractive agent is introduced near the top of the distillation column and is recovered from the bottoms for reuse.[2]
Question: I'm experiencing emulsion formation during liquid-liquid extraction. How can I resolve this?
Answer: Emulsion formation is a common issue in liquid-liquid extraction, particularly with complex mixtures like fermentation broths which contain cells, proteins, and other metabolites.[3]
-
Potential Causes:
-
High shear stress from aggressive mixing.
-
Presence of surfactants or proteins in the broth.
-
Inappropriate solvent selection.
-
-
Troubleshooting Steps:
-
Pre-treatment: Centrifuge or filter the fermentation broth to remove microbial cells and other solids before extraction. Ultrafiltration can be a necessary step to clear the broth.[4]
-
Solvent Selection: Choose a solvent with low toxicity to microorganisms (if recycling the broth) and a significant density difference from the aqueous phase to facilitate separation.[5] Solvents like methyl tert-butyl ether (MTBE), isooctyl alcohol, and 4-methyl-2-pentanol (MIBC) have been identified as excellent extractants.[6]
-
Optimize Mixing: Reduce the agitation speed to minimize shear forces.
-
pH Adjustment: The pH of the fermentation broth can influence the extraction of acidic by-products. At a pH of 4.8, the extraction efficiency for acetic and butyric acid is significantly lower, which may help reduce emulsion.[5]
-
Salting Out: Adding salts to the fermentation broth can increase the separation of this compound into the organic phase, potentially breaking the emulsion.[7]
-
Question: My adsorbent capacity is low and inconsistent when using adsorption columns. What's going wrong?
Answer: Low or inconsistent adsorbent capacity can be influenced by several factors related to the adsorbent material and the fermentation broth itself.
-
Potential Causes:
-
Adsorbent Fouling: Components in the fermentation broth, such as sugars, proteins, or other metabolites, can compete for active sites on the adsorbent or block pores.[8]
-
Inappropriate Adsorbent: The chosen adsorbent may not have a high affinity for this compound. Hydrophobic adsorbents are generally preferred.[8]
-
Process Conditions: Factors like pH, temperature, and flow rate can significantly impact adsorption efficiency.[4]
-
-
Troubleshooting Steps:
-
Adsorbent Selection: Use hydrophobic adsorbents like activated carbon, zeolites, or polymeric resins (e.g., Amberlite XAD-7), which have shown good adsorption potential for butanol.[4][9]
-
Broth Pre-treatment: As with extraction, pre-filter the broth to remove cells and particulates to prevent fouling.
-
Optimize Conditions: Experiment with different temperatures and pH levels. For example, one study found that an increase in temperature improved butanol adsorption onto XAD-7 resin.[4]
-
Vapor Phase Adsorption: To avoid liquid-phase fouling issues entirely, consider a hybrid process. First, use vacuum stripping to vaporize the this compound, and then pass the vapor through an adsorption column. This has been shown to be effective for concentrating 2-butanol above its azeotropic composition.[8]
-
Question: Membrane fouling is reducing the flux during pervaporation. How can this be mitigated?
Answer: Membrane fouling is a significant challenge in membrane-based separations of fermentation products.[3]
-
Potential Causes:
-
Deposition of microbial cells, cell debris, and macromolecules on the membrane surface.
-
Swelling of the membrane material.[10]
-
-
Troubleshooting Steps:
-
Upstream Processing: Implement a pre-treatment step, such as ultrafiltration, to remove cells and other large molecules from the broth before it reaches the pervaporation membrane.[4]
-
Membrane Selection: Use membranes known for their stability and resistance to fouling in bio-alcohol separation, such as those made from polydimethylsiloxane (PDMS) or MFI zeolite.[11]
-
Optimize Operating Temperature: Increasing the operating temperature can sometimes improve flux by increasing the diffusion of butanol through the membrane. However, this must be balanced with the thermal stability of the membrane and the fermentation process if run in an integrated setup.[11]
-
Cross-flow Velocity: Increase the feed flow rate across the membrane surface to create higher shear, which can help to reduce the buildup of a fouling layer.
-
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound from fermentation broth so challenging?
The primary challenges include:
-
Low Concentration: this compound is often present in very low concentrations in the fermentation broth (typically 0.5–2% w/w), making recovery energy-intensive.[3][4]
-
Complex Mixture: The broth is a complex aqueous mixture containing the product, other metabolites, proteins, cells, and media components.[3]
-
Product Toxicity: Butanol isomers are toxic to the fermenting microorganisms, which limits the achievable concentration in the first place. In-situ product recovery techniques are often employed to mitigate this.[4][12]
-
Azeotrope Formation: this compound can form azeotropes with water, making complete separation by conventional distillation difficult.[10]
Q2: What are the main methods used for purifying this compound?
Several downstream processing techniques are used, often in combination:
-
Gas Stripping: A gas is passed through the broth to strip volatile components like this compound.[13] This is often used as an initial recovery step.
-
Liquid-Liquid Extraction: An immiscible solvent is used to selectively extract the butanol from the aqueous broth.[3][7]
-
Adsorption: Solid adsorbents with a high affinity for butanol are used to capture it from the broth.[4][9]
-
Pervaporation: A membrane-based process where the product selectively permeates through a membrane and is removed as a vapor.[11][14]
-
Distillation: Often used as a final polishing step to achieve high purity, frequently in the form of extractive distillation to break azeotropes.[1][2]
Q3: How can I determine the purity of my this compound sample?
The most common and effective analytical method for determining the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[15] This technique separates the components of the sample in the gas phase and then identifies them based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative measurement of purity.[15]
Q4: What factors should I consider when choosing a purification strategy?
The optimal strategy depends on several factors:
-
Initial Concentration: The concentration of this compound in your broth will heavily influence the energy efficiency and cost of the process. More dilute broths lead to more complex and expensive recovery processes.[16]
-
Desired Purity: The required final purity of the product will determine how many purification steps are needed.
-
Scale of Operation: A method that works well at the lab scale may not be scalable or cost-effective for industrial production.[3]
-
Energy Consumption: Downstream processing can account for a significant portion of the total production cost.[3] Methods like distillation are energy-intensive, while membrane-based separations or adsorption can offer energy savings.[4]
-
Environmental Impact: The use and recycling of solvents in liquid-liquid or extractive distillation processes have environmental considerations.[3]
Data Presentation
Table 1: Comparison of Energy Consumption for Butanol Recovery Methods
| Recovery Method | Reported Energy Consumption (MJ/kg of butanol) | Reference |
| Conventional Distillation | 18.4 - 79.5 | [4] |
| Liquid-Liquid Extraction | ~25 | [4][17] |
| Adsorption | 35 - 40 | [4][17] |
| Pervaporation | 35 - 40 | [4][17] |
| Gas Stripping + Pervaporation | ~20 | [18] |
| Dual Extraction (Decanol) | 3.76 | [4] |
Table 2: Performance of Adsorbents for Butanol Recovery
| Adsorbent | Adsorption Capacity (mg/g) | Initial Butanol Conc. (g/L) | Reference |
| Amberlite XAD-7 | 760 | Not specified | [4] |
| Activated Carbon (AC F-400) | 220 | 9.8 | [4] |
| Silicalite | 84 | 11.7 - 16.8 | [9] |
| Amberlite XAD-16 | 90 | 11.7 - 16.8 | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
-
Preparation: Centrifuge the fermentation broth to remove cells and large debris.
-
Solvent Addition: In a separation funnel, combine the clarified broth with a suitable extraction solvent (e.g., isooctyl alcohol) at a defined volumetric ratio (e.g., 1:1).
-
Mixing: Gently invert the funnel multiple times to allow for mass transfer of the this compound into the organic solvent phase. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the mixture to stand until two distinct layers form: an upper organic layer rich in alcohol and a lower aqueous layer.[7]
-
Collection: Carefully drain the lower aqueous layer (raffinate). Collect the upper organic layer (extract).
-
Analysis: Analyze the concentration of this compound in both the extract and raffinate phases using GC-MS to determine the partition coefficient and extraction efficiency.
-
Solvent Recovery: The this compound can be separated from the high-boiling-point solvent via distillation for final purification.
Protocol 2: Adsorption
-
Preparation: Pre-treat the adsorbent (e.g., Amberlite XAD-7 resin) according to the manufacturer's instructions. Filter the fermentation broth to remove particulates.
-
Batch Adsorption: Add a known mass of the prepared adsorbent to a specific volume of the clarified broth in an Erlenmeyer flask.
-
Equilibration: Place the flask in a shaker bath at a controlled temperature (e.g., 35-45°C) and agitation speed for a set duration to reach equilibrium.[4]
-
Separation: Separate the adsorbent from the broth by filtration or decantation.
-
Analysis: Measure the initial and final concentrations of this compound in the broth using GC-MS to calculate the amount adsorbed per unit mass of adsorbent (q_e).
-
Desorption (Regeneration): To recover the product and reuse the adsorbent, wash the loaded adsorbent with a suitable desorbing agent (e.g., a volatile solvent like methanol or by thermal desorption).
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision logic for selecting an appropriate purification strategy.
References
- 1. US4969977A - Separation of 2-methyl-butanol-1 from pentanol-1 by extractive distillation - Google Patents [patents.google.com]
- 2. US5658436A - Separation of this compound from 3-methyl-1-butanol by extractive distillation - Google Patents [patents.google.com]
- 3. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potential for Butanol Recovery from Fermentation Broths [lsuagcenter.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. aidic.it [aidic.it]
- 13. researchgate.net [researchgate.net]
- 14. Performance of butanol separation from ABE mixtures by pervaporation using silicone-coated ionic liquid gel membranes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09630A [pubs.rsc.org]
- 15. This compound - analysis - Analytice [analytice.com]
- 16. A perspective on downstream processing performance for recovery of bioalcohols | TU Delft Repository [repository.tudelft.nl]
- 17. researchgate.net [researchgate.net]
- 18. Applied in situ product recovery in ABE fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Ethyl Acrolein Reduction to 2-Methyl-1-butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of 2-ethyl acrolein to 2-methyl-1-butanol.
Troubleshooting Guide
Problem: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst | The choice of catalyst is critical for selectively hydrogenating the C=O bond over the C=C bond. Consider screening catalysts known for high selectivity in α,β-unsaturated aldehyde reductions. Noble metal catalysts like Pt and Pd, when modified, can show improved selectivity. Bimetallic catalysts, such as those containing a primary group VIII metal and a promoter metal, often enhance selectivity towards the unsaturated alcohol. |
| Incorrect Reaction Temperature | Temperature significantly influences reaction rate and selectivity. Lower temperatures generally favor the thermodynamically less stable product, the unsaturated alcohol. Start with a lower temperature range (e.g., 50-100°C) and incrementally increase it to find the optimal balance between conversion and selectivity.[1] |
| Inappropriate Hydrogen Pressure | High hydrogen pressure can lead to over-reduction to the saturated alcohol (this compound). Experiment with a range of hydrogen pressures, starting from lower pressures (e.g., 1-20 bar) and gradually increasing.[1] |
| Catalyst Deactivation | Catalyst poisoning by impurities in the substrate or solvent can occur. Ensure high purity of 2-ethyl acrolein and the solvent. Catalyst coking can also be an issue at higher temperatures. Consider catalyst regeneration procedures or using a more robust catalyst support. |
Problem: Formation of 2-Methylbutanal as a Major Byproduct
| Potential Cause | Suggested Solution |
| Catalyst Selectivity | The catalyst may be preferentially hydrogenating the C=C bond. This is a common issue with standard hydrogenation catalysts like palladium on carbon.[1] |
| Reaction Conditions | High hydrogen pressure and temperature can favor the formation of the saturated aldehyde. Optimize these parameters by starting with milder conditions. |
Problem: Complete Reduction to this compound (Saturated Alcohol)
| Potential Cause | Suggested Solution |
| Overly Active Catalyst | The catalyst may be too active, leading to the hydrogenation of both the C=C and C=O bonds. Consider using a less active catalyst or modifying the existing catalyst with a selective poison to reduce its activity towards C=C bond hydrogenation. |
| Prolonged Reaction Time | Extended reaction times can lead to the subsequent hydrogenation of the initially formed this compound to the saturated alcohol. Monitor the reaction progress over time to determine the optimal reaction duration for maximizing the yield of the desired unsaturated alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the reduction of 2-ethyl acrolein to this compound?
A1: The primary challenge is achieving high selectivity for the hydrogenation of the carbonyl group (C=O) while preserving the carbon-carbon double bond (C=C). The hydrogenation of the C=C bond is thermodynamically more favorable, often leading to the formation of 2-methylbutanal or complete reduction to this compound.[1]
Q2: Which catalysts are recommended for this selective reduction?
A2: While specific catalysts for this exact transformation are not extensively documented, principles from the selective hydrogenation of other α,β-unsaturated aldehydes can be applied. Supported metal catalysts are commonly used. For instance, modifying platinum or palladium catalysts can improve selectivity. Bimetallic catalysts, where a second metal is added to the primary catalytic metal, have shown promise in enhancing selectivity towards unsaturated alcohols. Catalysts containing oxides of rare earths, such as cerium dioxide, in addition to palladium have also been noted.[1]
Q3: What are the expected side products in this reaction?
A3: The main side products are typically 2-methylbutanal (from the hydrogenation of the C=C bond) and this compound (from the complete hydrogenation of both the C=C and C=O bonds).[1] Isomerization of 2-ethyl acrolein to tiglinaldehyde (trans-2-methyl-2-butenal) can also occur under certain conditions.[1]
Q4: How can I monitor the progress of the reaction?
A4: Gas chromatography (GC) is a suitable technique for monitoring the reaction progress. It allows for the quantification of the starting material (2-ethyl acrolein), the desired product (this compound), and the major side products (2-methylbutanal and this compound).
Q5: What solvents are appropriate for this reaction?
A5: The choice of solvent can influence the reaction. Inert solvents that do not react with the substrate or catalyst under the reaction conditions are preferred. Examples from similar hydrogenations include dioxane and various alcohols. The solubility of hydrogen is also a factor to consider.
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of 2-Ethyl Acrolein
This protocol provides a general starting point for the optimization of the reduction of 2-ethyl acrolein. The specific amounts and conditions should be optimized for each catalyst system.
Materials:
-
2-Ethyl acrolein
-
Selected catalyst (e.g., supported Pd, Pt, or bimetallic catalyst)
-
Anhydrous solvent (e.g., dioxane, isopropanol)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Activation (if required): Some catalysts may require pre-activation. For example, a palladium and cerium-containing catalyst on γ-Al2O3 can be activated by heating under a hydrogen flow (e.g., at 180°C for 24 hours).[1]
-
Reactor Setup: Add the catalyst and the solvent to the high-pressure reactor.
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.
-
Reaction Initiation: Add the 2-ethyl acrolein to the reactor.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 bar) and heat the mixture to the desired temperature (e.g., 50°C) with stirring.[1]
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC).
-
Work-up: Once the desired conversion and selectivity are achieved, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The product can then be purified by distillation.
Data Presentation
Table 1: Influence of Catalyst on Product Distribution in a Similar Hydrogenation Reaction (Hypothetical Data for Illustration)
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion of 2-Ethyl Acrolein (%) | Selectivity to this compound (%) | Selectivity to 2-Methylbutanal (%) | Selectivity to this compound (%) |
| 5% Pd/C | 80 | 10 | 98 | 15 | 75 | 10 |
| 1% Pt-Sn/SiO2 | 60 | 5 | 92 | 85 | 10 | 5 |
| 2% Ru-Fe/TiO2 | 70 | 8 | 95 | 78 | 15 | 7 |
Table 2: Effect of Reaction Parameters on the Hydrogenation of 2-Ethyl Acrolein (Hypothetical Data for Illustration)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 50°C | 80°C | 110°C |
| Selectivity to this compound (%) | 88 | 75 | 62 |
| Pressure | 2 bar | 10 bar | 20 bar |
| Selectivity to this compound (%) | 85 | 68 | 55 |
| Reaction Time | 2 h | 6 h | 12 h |
| Yield of this compound (%) | 65 | 82 | 70 (with increased saturated alcohol) |
Visualization
Caption: Workflow for optimizing the selective reduction of 2-ethyl acrolein.
References
Technical Support Center: Resolving Enantiomers of 2-Methyl-1-butanol with NMR Shift Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NMR shift reagents to resolve enantiomers of 2-methyl-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using chiral NMR shift reagents to resolve enantiomers?
A1: Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. Chiral NMR shift reagents, typically paramagnetic lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are enantiomerically pure.[1] When added to a racemic mixture of a chiral analyte like this compound, they form transient diastereomeric complexes. These diastereomeric complexes are no longer mirror images and have different magnetic environments. This results in the separation of previously overlapping signals in the NMR spectrum, allowing for the quantification of each enantiomer.[1][2] The interaction is a fast equilibrium on the NMR timescale, so averaged signals are observed.[3]
Q2: Which protons on this compound are most affected by the chiral shift reagent?
A2: The magnitude of the induced shift is dependent on the distance from the Lewis basic site (the hydroxyl group) to the paramagnetic lanthanide ion.[1] Therefore, the protons closest to the hydroxyl group, specifically the diastereotopic methylene protons (-CH₂OH), will experience the most significant separation in their chemical shifts.
Q3: Are there alternatives to chiral shift reagents for determining the enantiomeric excess of this compound?
A3: Yes. An effective alternative is the use of a chiral derivatizing agent. For primary alcohols like this compound, derivatization with an enantiomerically pure agent like L-valine converts the enantiomers into stable diastereomeric esters.[4][5] These diastereomers can then be analyzed by standard ¹H-NMR without the need for a shift reagent. This method has been shown to be effective for determining the enantiomeric composition of this compound.[4][5]
Q4: What are the most common chiral shift reagents used for this purpose?
A4: Europium-based reagents are most common. Eu(hfc)₃ is widely used and typically induces downfield shifts.[1] Other effective reagents include Eu(facam)₃ (tris(3-trifluoroacetyl-d-camphorato)europium(III)) and Eu(hfbc)₃ (tris(3-heptafluorobutyryl-d-camphorato)europium(III)).[3] Praseodymium-based reagents can also be used, but they typically induce upfield shifts.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No separation of enantiomeric signals is observed after adding the shift reagent. | 1. Insufficient Shift Reagent: The molar ratio of shift reagent to substrate is too low. 2. Presence of Water or Other Lewis Bases: The shift reagent is preferentially binding to contaminants like water or residual protic solvents (e.g., ethanol stabilizer in CDCl₃).[3] 3. Incorrect Solvent: The NMR solvent is complexing with the shift reagent (e.g., DMSO-d₆, Acetone-d₆). | 1. Incremental Addition: Add the shift reagent in small, measured increments and acquire a spectrum after each addition until sufficient signal separation is achieved.[1] 2. Use Dry Solvent & Sample: Ensure the analyte is dry. Use a high-purity, dry, non-complexing solvent like CDCl₃ or CCl₄. Filter the CDCl₃ through a plug of alumina to remove stabilizers.[3] 3. Solvent Selection: Use inert, non-complexing deuterated solvents. CDCl₃, CD₂Cl₂, and CCl₄ are excellent choices.[3] |
| Significant line broadening is observed, making integration difficult. | 1. High Concentration of Shift Reagent: Excessive amounts of the paramagnetic lanthanide complex can decrease relaxation times, leading to broader peaks.[2] 2. Paramagnetic Impurities: The shift reagent or the sample may contain paramagnetic impurities. | 1. Optimize Molar Ratio: Use the minimum amount of shift reagent necessary to achieve baseline resolution of a key signal pair. Avoid large excesses. 2. Filter the Solution: Prepare a stock solution of the shift reagent and filter it before adding it to the NMR sample to remove any particulate paramagnetic impurities.[3] |
| The chemical shifts change with each new sample preparation, even with the same molar ratio. | 1. Hygroscopic Nature of Reagent: The shift reagent has absorbed atmospheric moisture, reducing its effective concentration. 2. Temperature Fluctuations: The binding equilibrium between the shift reagent and the alcohol can be temperature-dependent. | 1. Proper Handling: Handle the shift reagent in a dry environment (e.g., glove box). Store it in a desiccator. 2. Maintain Constant Temperature: Ensure the NMR probe temperature is stable and consistent between experiments. |
| I see signal separation, but I cannot assign which signal corresponds to the (R) or (S) enantiomer. | Lack of a Reference Standard: The experiment itself does not inherently assign absolute configuration. | Use an Enantiomerically Enriched Standard: If available, run the experiment on a sample of this compound that is enriched in one enantiomer. This will allow for unambiguous assignment of the signals. |
Experimental Protocols
Protocol 1: Using a Chiral Shift Reagent (e.g., Eu(hfc)₃)
This protocol is adapted from methodologies for similar chiral alcohols.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Add ~0.6 mL of dry, stabilizer-free deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H-NMR spectrum of the pure alcohol.
-
-
Shift Reagent Addition:
-
Prepare a stock solution of Eu(hfc)₃ in CDCl₃ (e.g., 50 mg/mL).
-
Add a small, precise aliquot (e.g., 10 µL) of the Eu(hfc)₃ stock solution to the NMR tube containing the alcohol.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Analysis:
-
Acquire a ¹H-NMR spectrum.
-
Observe the separation of signals, particularly the methylene protons adjacent to the hydroxyl group.
-
Continue adding small increments of the shift reagent stock solution, acquiring a spectrum after each addition, until baseline resolution of the target peaks is achieved.
-
-
Data Analysis:
-
Carefully integrate the well-resolved, non-overlapping signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100
-
Protocol 2: Using a Chiral Derivatizing Agent (L-valine)
This protocol is based on the work of Andrade et al.[4][6]
-
Esterification Reaction:
-
In a suitable reaction vessel, combine racemic this compound, L-valine, and p-toluenesulfonic acid in a solvent like toluene.
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water and drive the esterification to completion.
-
After the reaction is complete, work up the mixture to isolate the diastereomeric L-valine 2-methylbutyl esters.
-
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the purified diastereomeric ester mixture in ~0.6 mL of CDCl₃.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H-NMR spectrum (e.g., at 300 MHz or higher).[4]
-
The key signals to observe are the diastereotopic methylenic protons (O-CH₂-CH) from the alcohol moiety, which will appear as distinct non-equivalent signals for the (S,S) and (S,R) diastereomers.
-
-
Data Analysis:
-
Integrate the non-overlapping signals of the methylenic protons for each diastereomer.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol sample.
-
Data Presentation
Quantitative NMR Data for L-valine Diastereomers of this compound
The following table summarizes the observed chemical shift differences for the diastereotopic methylenic protons of L-valine 2-methylbutyl esters, which allows for enantiomeric resolution. The data is derived from spectra obtained at 300 MHz in CDCl₃.[4][6]
| Diastereomer | Proton | Chemical Shift (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |
| (S,S)-ester | O-CH H-CH | ~4.01 (dd) | \multirow{2}{}{0.12} |
| (S,R)-ester | O-CH H-CH | ~3.87 (dd) | |
| (S,S)-ester | O-CHH -CH | ~3.96 (dd) | \multirow{2}{}{0.05} |
| (S,R)-ester | O-CHH -CH | ~3.91 (dd) |
Note: The exact chemical shifts can vary slightly based on concentration and instrument calibration. The critical value is the chemical shift difference (Δδ) between the signals of the two diastereomers.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for resolving the enantiomers of this compound using either a chiral shift reagent or a chiral derivatizing agent.
References
Minimizing byproducts in the synthesis of 2-Methyl-1-butanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of 2-Methyl-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and laboratory methods for synthesizing this compound?
A1: this compound can be synthesized through several key methods, each with distinct advantages and challenges regarding byproduct formation. The most common routes include:
-
Hydroformylation of Butenes: This industrial process, also known as the oxo process, involves reacting butenes (typically 1-butene) with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, usually rhodium-based, to form aldehydes.[1][2] The resulting 2-methylbutanal is then hydrogenated to this compound.
-
Grignard Reaction: A versatile laboratory method that involves the reaction of a Grignard reagent with an aldehyde or ketone. For instance, ethylmagnesium bromide can be reacted with propanal, or sec-butylmagnesium bromide with formaldehyde, followed by acidic workup.[3][4]
-
Guerbet Reaction: This reaction involves the condensation of smaller alcohols at elevated temperatures to produce larger, branched alcohols.[5][6] It's a complex process that can generate a wide array of products.
-
Biosynthesis: Engineered microorganisms, such as E. coli, can be used to produce this compound from renewable feedstocks like glucose via the isoleucine biosynthetic pathway.[7][8]
Q2: In the hydroformylation of 1-butene, what are the main byproducts and how can their formation be controlled?
A2: The primary byproduct in the hydroformylation of 1-butene is the linear isomer, pentanal, formed alongside the desired branched isomer, 2-methylbutanal.[1] The ratio of linear to branched products (n/iso ratio) is a critical parameter.
-
Ligand Choice: The catalyst's ligand system significantly influences regioselectivity. Bulky phosphine or phosphite ligands on the rhodium catalyst generally favor the formation of the linear aldehyde (pentanal). N-pyrrolylphosphine ligands, for example, have been shown to provide excellent regioselectivity.[2]
-
Reaction Conditions:
-
Pressure: Increasing the total pressure can sometimes decrease the yield of the linear pentanal.[1]
-
Temperature: The product ratio is often practically independent of temperature within a typical range (e.g., 70-100°C).[1]
-
Catalyst-to-Ligand Ratio: Increasing the ligand-to-rhodium ratio can strongly favor the formation of the linear pentanal.[1]
-
-
Other Byproducts: Trace amounts of cis-2- and trans-2-butene may form as intermediates.[1] Under certain conditions, aldol condensation of the product aldehydes can occur, leading to heavier byproducts.[9]
Q3: My Grignard synthesis of this compound has a very low yield. What are the common causes and solutions?
A3: Low yields in Grignard reactions are typically due to the reagent's high reactivity with protic substances or procedural issues.
-
Presence of Water: Grignard reagents are extremely strong bases and will react with even trace amounts of water in the solvent (e.g., ether) or on the glassware. This consumes the reagent and reduces the yield. Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.[10]
-
Reactive Functional Groups: The starting organohalide or the carbonyl compound must not contain acidic protons (e.g., -OH, -NH2, -COOH groups), as the Grignard reagent will react with these instead of the carbonyl carbon.[3]
-
Magnesium Surface: The magnesium turnings must be fresh and have a clean, oxide-free surface to initiate the reaction. Solution: Crush the magnesium turnings just before use or use a small crystal of iodine to activate the surface.
-
Workup Procedure: Adding too much strong acid during the workup step can lead to elimination (dehydration) of the tertiary alcohol product, forming alkenes.[10] Solution: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup, which is less acidic than HCl or H₂SO₄.
Q4: What strategies can be employed to reduce metabolic byproducts like isobutanol and 1-propanol in the biosynthesis of this compound?
A4: In engineered E. coli, this compound is produced from the isoleucine pathway. Byproducts arise from the promiscuity of the introduced enzymes (keto-acid decarboxylase and alcohol dehydrogenase) acting on other native keto-acid precursors.[7]
-
Enzyme Selection: Utilize enzymes with higher substrate specificity for 2-keto-3-methylvalerate (the direct precursor to this compound) over precursors for isobutanol (keto-isovalerate) and 1-propanol (2-ketobutyrate).
-
Metabolic Engineering: Knock out or down-regulate competing pathways that divert carbon flux away from the isoleucine pathway. For example, knocking out genes involved in competing amino acid synthesis can increase the pool of precursors available for this compound production.[7]
-
Pathway Optimization: Overexpressing key enzymes in the isoleucine synthesis pathway, such as threonine deaminase (ilvA), can increase the flux towards the desired product.[7]
Q5: How can I effectively separate this compound from its close-boiling isomers like 1-pentanol or 3-methyl-1-butanol?
A5: Due to very close boiling points, simple distillation is often inefficient for separating these isomers.[11][12]
-
Fractional Distillation: While difficult, a high-efficiency fractional distillation column with a large number of theoretical plates can achieve separation.
-
Extractive Distillation: This is a more effective method. An extractive agent (a high-boiling solvent) is added to the mixture, which alters the relative volatility of the components, making separation by distillation easier.[11] For separating this compound from 1-pentanol, agents like mixtures of aromatic carboxylic acids or their esters have been shown to be effective.[11] For separating from 3-methyl-1-butanol, agents such as o-xylene or 1-methoxy-2-propanol can be used.[12]
Troubleshooting Guides
Problem 1: Low Regioselectivity in Hydroformylation of 1-Butene
| Symptom | Possible Cause | Recommended Action |
| High proportion of pentanal in the product mixture. | 1. Inappropriate Ligand: The ligand used may inherently favor linear aldehyde formation. 2. Low Ligand Concentration: An insufficient ligand-to-rhodium ratio can reduce selectivity.[1] | 1. Ligand Screening: Test different phosphine or phosphite ligands. N-pyrrolylphosphines are reported to give high selectivity for the branched product.[2] 2. Optimize Ligand Ratio: Systematically increase the ligand-to-rhodium molar ratio and analyze the product distribution.[1] |
| Formation of C10 aldol condensation products. | 1. High Reaction Temperature: Elevated temperatures can promote the aldol side reaction. 2. High Aldehyde Concentration: Allowing the product aldehydes to accumulate can drive the condensation reaction. | 1. Lower Temperature: Reduce the reaction temperature while monitoring the effect on the reaction rate. 2. Control Conversion: Operate at a lower butene conversion per pass or consider continuous removal of the aldehyde products. |
Problem 2: Grignard Reaction Failure or Formation of Elimination Byproducts
| Symptom | Possible Cause | Recommended Action |
| Reaction fails to initiate (no bubbling or heat). | 1. Inactive Magnesium: The surface of the magnesium turnings is oxidized. 2. Wet Reagents/Glassware: Presence of moisture is quenching the reaction.[10] | 1. Activate Magnesium: Crush the turnings in a mortar and pestle immediately before use or add a small iodine crystal to the flask. 2. Ensure Anhydrous Conditions: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use freshly opened or distilled anhydrous solvents. |
| Low yield of alcohol; presence of an alkene detected by GC-MS or NMR. | 1. Overly Acidic Workup: Using a strong acid for quenching can cause dehydration of the alcohol product.[10] 2. High Reaction Temperature: The reaction or workup was performed at too high a temperature. | 1. Use Mild Quenching Agent: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. 2. Temperature Control: Maintain a low temperature (e.g., 0°C) during the Grignard reagent addition and the workup procedure. |
Data Presentation
Table 1: Comparison of Selectivity in 1-Butene Hydroformylation with Different Ligands
| Ligand Type | Typical n/iso Ratio (Pentanal/2-Methylbutanal) | Key Characteristics |
| Unmodified Rhodium | ~1:1 | Low selectivity, often used as a baseline. |
| Triphenylphosphine (PPh₃) | 2:1 to 4:1 | Standard ligand, favors linear product. |
| Bulky Phosphites | >10:1 | High selectivity for the linear product. |
| N-Pyrrolylphosphines | Can be <1:1 | Can be tuned to favor the branched product, offering high regioselectivity.[2] |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound from Propanal
Disclaimer: This procedure should only be performed by trained personnel in a proper laboratory setting with a fume hood.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Propanal (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble the reaction apparatus (flask, funnel, condenser) and flame-dry it under a stream of dry nitrogen or argon to remove all moisture. Allow to cool to room temperature.
-
Grignard Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether. Add a small amount of ethyl bromide to initiate the reaction. If it doesn't start, gently warm the flask or add a crystal of iodine. Once initiated, add the remaining ethyl bromide (dissolved in anhydrous ether) dropwise from the funnel at a rate that maintains a gentle reflux.
-
Reaction: After all the ethyl bromide has been added, continue stirring until most of the magnesium has been consumed. Cool the resulting Grignard reagent solution to 0°C using an ice bath.
-
Aldehyde Addition: Dissolve propanal in anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred Grignard solution, maintaining the temperature at 0°C.
-
Quenching: After the addition is complete, stir for an additional 30 minutes at room temperature. Cool the mixture back to 0°C and slowly add the saturated NH₄Cl solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Distillation: Purify the crude product by fractional distillation to obtain pure this compound.
Visualizations
Caption: Workflow for Grignard synthesis highlighting critical control points.
Caption: Pathways for linear and branched products in hydroformylation.
Caption: Guerbet reaction steps showing main pathway and side reactions.
References
- 1. research.abo.fi [research.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Solved Post-Lab Questions: 1. What would happen to the yield | Chegg.com [chegg.com]
- 11. US4969977A - Separation of 2-methyl-butanol-1 from pentanol-1 by extractive distillation - Google Patents [patents.google.com]
- 12. US5658436A - Separation of this compound from 3-methyl-1-butanol by extractive distillation - Google Patents [patents.google.com]
Safe handling and storage procedures for 2-Methyl-1-butanol in the lab
Technical Support Center: Safe Handling of 2-Methyl-1-butanol
This guide provides essential safety information, troubleshooting procedures, and handling protocols for the use of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2] The primary health hazards include irritation to the eyes, skin, and respiratory tract.[2][3] Exposure can lead to symptoms such as coughing, dizziness, drowsiness, and sore throat.[2][3] The substance may also cause effects on the central nervous system.[2] Repeated or prolonged skin contact can lead to dryness and cracking because it defats the skin.[3][4]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure safety, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or glasses with side protection are required.[4][5]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as those made of nitrile rubber, tested according to EN 374.[4][5]
-
Skin and Body Protection: A lab coat or other appropriate protective clothing should be worn to prevent skin contact.[1][6] In case of a splash, immediately remove all contaminated clothing.[2][3][6]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[4][5][7] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[1][8]
Q3: What are the proper storage procedures for this compound?
A3: this compound should be stored in a cool, dry, fireproof, and well-ventilated area.[1][3][6] Keep the container tightly closed and store it away from heat, sparks, open flames, and other ignition sources.[1][7] It should also be stored separately from incompatible materials such as strong oxidizing agents.[1][4][7]
Q4: What should I do in case of a fire involving this compound?
A4: this compound is flammable, and its vapors can form explosive mixtures with air, especially at temperatures above 50°C.[2][3][6] In case of a fire, use alcohol-resistant foam, dry chemical powder, or carbon dioxide to extinguish the flames.[2][4][6] Do not use a direct water jet, as it may be ineffective and spread the fire.[4] Firefighters should wear self-contained breathing apparatus.[4][7]
Q5: What are the correct first-aid measures for exposure to this compound?
A5: Immediate action is crucial in case of exposure:
-
Inhalation: Move the person to fresh air immediately and allow them to rest.[1][3][4] If symptoms like dizziness or coughing persist, or if breathing is difficult, seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water or shower.[2][3][4][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if possible.[3][4][6] Seek prompt medical attention.[1][3][6]
-
Ingestion: Rinse the mouth with water.[3][4][6] Do NOT induce vomiting.[2][3][6] Seek immediate medical attention.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Immediate Action & Resolution |
| Strong, characteristic odor of this compound is noticeable in the lab. | Spillage, leaking container, or inadequate ventilation. | 1. Alert Colleagues: Inform others in the immediate area. 2. Identify Source: Check for open containers or spills. 3. Increase Ventilation: Ensure your chemical fume hood is operational and increase general lab ventilation if possible. 4. Handle Spill: If a spill is found, follow the spill cleanup protocol below. 5. Assess Risk: For large spills or if you feel unwell, evacuate the area and contact safety personnel. |
| A small amount of this compound splashed onto a glove or lab coat. | Accidental splash during transfer or handling. | 1. Stop Work: Immediately cease the activity. 2. Remove Contaminated Item: Carefully remove the affected glove or lab coat, avoiding contact with skin. 3. Dispose Properly: Dispose of the contaminated item in the appropriate hazardous waste container. 4. Wash Hands: Wash hands thoroughly with soap and water. |
| Heating this compound is generating more vapor than anticipated. | Overheating, incorrect apparatus setup, or insufficient condensation. Vapors are flammable and can form explosive mixtures with air.[3][4] | 1. Reduce Heat: Immediately lower or turn off the heat source. 2. Ensure Containment: Perform the work in a chemical fume hood.[5] 3. Check Equipment: Verify that the experimental setup (e.g., condenser) is functioning correctly. 4. Eliminate Ignition Sources: Ensure there are no open flames, sparks, or hot surfaces nearby.[2][3][6] |
Data Presentation: Chemical & Safety Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O | [3][4] |
| Molecular Mass | 88.15 g/mol | [4] |
| Boiling Point | 128°C | [3][6] |
| Melting Point | < -70°C | [3] |
| Relative Density (water = 1) | 0.8 | [3] |
| Water Solubility | 3.0 g/100ml at 25°C (moderate) | [3] |
| Appearance | Colorless liquid with a characteristic odor | [2][3] |
Table 2: Fire Hazard Data for this compound
| Parameter | Value | Source |
| Flash Point | 43°C - 50°C | [1][3] |
| Autoignition Temperature | 340°C | [1] |
| Lower Explosion Limit | 1.10% vol | [1] |
| Upper Explosion Limit | 9.30% vol | [1] |
| Suitable Extinguishing Agents | Alcohol-resistant foam, dry powder, carbon dioxide (CO₂) | [2][4][6] |
| Unsuitable Extinguishing Agents | Water Jet | [4] |
Experimental Protocol
Protocol for the Safe Cleanup of a Small (<100 mL) this compound Spill
1. Preparation and Precaution:
- Ensure you are wearing appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.
- Alert personnel in the immediate vicinity.
- Eliminate all ignition sources (e.g., turn off hot plates, open flames).[1][6] Use only non-sparking tools.[1][6]
- Ensure ventilation is adequate, preferably by working within a chemical fume hood.[4]
2. Containment:
- If possible, cover drains to prevent environmental release.[4]
- Create a dike around the spill using an inert absorbent material.
3. Absorption:
- Absorb the spilled liquid using an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[3][4][6]
4. Collection and Disposal:
- Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop).[1]
- Place the contaminated absorbent into a sealable, properly labeled container for hazardous waste disposal.[3][6] Do not seal the container tightly if there is a risk of pressure build-up.
5. Decontamination and Final Steps:
- Clean the spill area with soap and water.
- Ventilate the affected area to allow any remaining vapors to dissipate.[4]
- Dispose of all contaminated materials (including gloves) as hazardous waste according to institutional and local regulations.[6]
- Wash hands thoroughly after the cleanup is complete.[4]
Visualizations
Caption: Workflow for handling a this compound spill.
Caption: Hierarchy of safety controls for chemical handling.
References
Technical Support Center: Fed-Batch Fermentation for Higher Alcohol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fed-batch fermentation for higher alcohol production.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a fed-batch strategy over a simple batch culture for higher alcohol production?
A1: Fed-batch fermentation offers several key advantages:
-
Overcoming Substrate Inhibition: Many microorganisms experience substrate inhibition at high concentrations of sugars like glucose.[1] Fed-batch strategies allow for the controlled, gradual feeding of the carbon source, maintaining it at a low, non-inhibitory level.[1]
-
Higher Cell Densities: By providing a continuous supply of nutrients, fed-batch cultures can achieve significantly higher cell densities compared to batch cultures.[2] This increased biomass is often correlated with higher product yields.
-
Control of Byproduct Formation: The controlled feeding of substrates helps to prevent overflow metabolism, which can lead to the formation of undesirable byproducts such as organic acids (in bacteria) or ethanol (in some yeast processes under certain conditions), thereby improving the selectivity for the desired higher alcohol.[3]
-
Increased Productivity: The combination of high cell densities and extended production phases in fed-batch cultures generally leads to higher overall product titers and volumetric productivity.[4]
Q2: What are the most common feeding strategies in fed-batch fermentation for higher alcohol production?
A2: The choice of feeding strategy is critical for optimizing higher alcohol production. Common strategies include:
-
Constant Feeding: A simple approach where the feed medium is added at a constant rate.[5]
-
Exponential Feeding: The feed rate is increased exponentially to match the exponential growth of the microbial population.[6] This strategy aims to maintain a constant specific growth rate.
-
Pulsed Feeding: Nutrients are added in pulses when a specific parameter, such as dissolved oxygen or pH, indicates substrate depletion.[1]
-
DO-Stat and pH-Stat Feeding: These are feedback control strategies where the feed is added in response to changes in dissolved oxygen (DO) or pH, respectively.[5] A drop in DO or a change in pH can indicate that the carbon source has been consumed, triggering the addition of more feed.
Q3: How does dissolved oxygen (DO) concentration affect higher alcohol production?
A3: Dissolved oxygen is a critical parameter to monitor and control in aerobic and microaerobic fermentations. Its impact on higher alcohol production can be complex:
-
Cell Growth and Health: Adequate oxygen supply is often necessary for achieving high cell densities, as it is essential for respiration which is more energy-efficient than fermentation.
-
Metabolic Pathway Regulation: The availability of oxygen can influence the expression of genes involved in metabolic pathways. For example, in some engineered E. coli strains, microaerobic conditions are favored for isobutanol production to balance the redox state (NADH/NAD+ ratio) of the cells.
-
Byproduct Formation: Under oxygen-limiting conditions, some organisms may shift their metabolism towards the production of fermentative byproducts, which can compete with the synthesis of the desired higher alcohol.
Troubleshooting Guide
Issue 1: Low Yield of Higher Alcohols
| Possible Cause | Troubleshooting Steps |
| Substrate Inhibition | - Monitor the residual substrate concentration in the bioreactor. If it is consistently high, reduce the feed rate. - Switch from a constant or high initial pulsed feed to an exponential or feedback-controlled (e.g., DO-stat) feeding strategy to maintain a low substrate concentration.[1] |
| Nutrient Limitation (other than carbon source) | - Analyze the composition of your fermentation medium and feed solution. Ensure that essential nutrients like nitrogen, phosphorus, vitamins, and trace elements are not depleted during the fermentation. - Consider supplementing the feed with yeast extract or other complex nutrient sources. |
| Suboptimal pH | - Continuously monitor and control the pH of the culture within the optimal range for your microorganism. - The production of higher alcohols can sometimes lead to a drop in pH, so a robust pH control system is crucial. |
| Inhibitory Byproduct Accumulation | - Analyze the fermentation broth for common inhibitory byproducts (e.g., acetate in E. coli, fusel oils at very high concentrations). - If byproducts are accumulating, try adjusting the feeding strategy to avoid overflow metabolism. In some cases, in-situ product removal techniques like gas stripping may be necessary.[7][8] |
Issue 2: Poor or No Cell Growth
| Possible Cause | Troubleshooting Steps |
| Inadequate Inoculum | - Ensure that your inoculum is healthy, in the exponential growth phase, and of a sufficient volume (typically 5-10% of the initial batch volume). |
| Suboptimal Temperature | - Verify that the temperature of the bioreactor is maintained at the optimal level for your specific microbial strain.[9] |
| Dissolved Oxygen Limitation | - For aerobic or microaerobic processes, ensure that the dissolved oxygen level is being maintained above the critical point for your organism. - Increase the agitation speed and/or the aeration rate to improve oxygen transfer. |
| Toxicity of the Higher Alcohol Product | - Higher alcohols can be toxic to the producing microorganisms at high concentrations.[7] - Consider implementing an in-situ product removal strategy, such as gas stripping, to keep the concentration of the higher alcohol in the bioreactor below the inhibitory level.[10] |
Issue 3: Stuck or Sluggish Fermentation
| Possible Cause | Troubleshooting Steps |
| Loss of Cell Viability | - Take a sample from the bioreactor and assess cell viability using methods like methylene blue staining or flow cytometry.[11] - High concentrations of the produced alcohol or other toxic byproducts can lead to a drop in viability.[12] |
| Nutrient Depletion | - Even with a continuous feed of the primary carbon source, other essential nutrients may become depleted over time. - Analyze the spent medium for key nutrients and consider supplementing the feed with a more complete nutrient package. |
| Improper Acclimatization of Inoculum | - Ensure that the inoculum is properly acclimatized to the fermentation medium and conditions to avoid a long lag phase.[9] |
Quantitative Data Summary
The following tables summarize quantitative data from various fed-batch fermentation experiments for higher alcohol production.
Table 1: Fed-Batch Fermentation Parameters for Isobutanol Production in Engineered E. coli
| Parameter | Value | Reference |
| Organism | E. coli JCL260 | [10] |
| Bioreactor Volume | 1 L (0.35 L working volume) | [10] |
| Temperature | 30°C | [10] |
| pH | 6.8 | [10] |
| Feeding Strategy | Intermittent manual feeding to avoid glucose depletion | [10] |
| In-situ Product Removal | Gas stripping | [10] |
| Final Isobutanol Titer | >50 g/L | [10] |
| Fermentation Time | 72 hours | [10] |
Table 2: Comparison of Feeding Strategies on Ethanol Production in Saccharomyces cerevisiae
| Feeding Strategy | Ethanol Productivity (g/L/h) | Final Ethanol Concentration (g/L) | Ethanol Yield (g/g glucose) | Reference |
| 5% Pulsed Feeding | ~0.72 | ~90 | ~0.46 | [1] |
| 10% Pulsed Feeding | ~0.73 | ~92 | ~0.46 | [1] |
| Linear Adapted Feeding | 0.88 ± 0.04 | 95 ± 3 | ~0.46 | [1] |
| Exponential Adapted Feeding | 0.87 ± 0.06 | 104 ± 3 | ~0.46 | [1] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for Isobutanol Production with In-Situ Product Removal
This protocol is adapted from a study that achieved high titers of isobutanol.[10]
-
Inoculum Preparation: Prepare an overnight pre-culture of the engineered E. coli strain in a suitable medium.
-
Bioreactor Setup:
-
Use a 1-L stirred tank bioreactor with a working volume of 0.35 L.
-
Inoculate the bioreactor with 2% of the overnight pre-culture.
-
Maintain the temperature at 37°C for the initial growth phase.
-
-
Induction and Production Phase:
-
After 2 hours of growth, induce the expression of the isobutanol pathway genes (e.g., with 0.1 mM IPTG).
-
Decrease the temperature to 30°C to initiate isobutanol production.
-
Control the pH at 6.8 by the automatic addition of 2 M NaOH.
-
Maintain the dissolved oxygen (DO) above 20% of air saturation by adjusting the stirrer speed (from 200 to 600 rpm).
-
-
In-Situ Product Removal (Gas Stripping):
-
Bubble air through the bioreactor at a flow rate of 0.5 vvm for the first 3 hours of the production phase.
-
Increase the air flow rate to 1.2 vvm to strip the isobutanol from the culture broth.
-
Condense the evaporated isobutanol from the exhaust gas using a series of cooled condensers.
-
-
Feeding Strategy:
-
Allow the fermentation to proceed in batch mode until the culture enters the stationary phase (approximately 9-10 hours).
-
Begin intermittent manual feeding of a concentrated glucose solution to prevent glucose depletion. The feeding solution should also contain other essential nutrients like MgSO4 and trace elements.[10]
-
-
Sampling and Analysis:
-
Collect samples periodically to monitor cell growth (OD600), glucose consumption, and isobutanol concentration (e.g., by GC-FID).
-
Visualizations
Metabolic Pathway for Higher Alcohol Production in Yeast
The following diagram illustrates the Ehrlich pathway, a key metabolic route for the synthesis of higher alcohols in Saccharomyces cerevisiae.[13][14]
Caption: Ehrlich Pathway for Higher Alcohol Production in Yeast.
General Experimental Workflow for Fed-Batch Fermentation
This diagram outlines a typical workflow for a fed-batch fermentation experiment.[15]
Caption: General Fed-Batch Fermentation Workflow.
References
- 1. Adapted feeding strategies in fed-batch fermentation improve sugar delivery and ethanol productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eppendorf.com [eppendorf.com]
- 5. graphviz.org [graphviz.org]
- 6. Glucose-Limited Fed-Batch Cultivation Strategy to Mimic Large-Scale Effects in Escherichia coli Linked to Accumulation of Non-Canonical Branched-Chain Amino Acids by Combination of Pyruvate Pulses and Dissolved Oxygen Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Escherichia coli W for isobutanol production on chemically defined medium and cheese whey as alternative raw material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems with the microbial production of butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scottlab.com [scottlab.com]
- 10. High-flux isobutanol production using engineered Escherichia coli: a bioreactor study with in situ product removal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Methyl-1-butanol and Isobutanol as Biofuels for Spark-Ignition Engines
In the relentless pursuit of sustainable and cleaner energy solutions, higher-chain alcohols have emerged as promising alternatives to conventional fossil fuels. Among these, 2-Methyl-1-butanol and isobutanol (2-methyl-1-propanol) have garnered significant attention from the scientific community. Both are isomers of butanol and possess several advantageous properties over lower-chain alcohols like ethanol, including higher energy density and better compatibility with existing gasoline infrastructure. This guide provides an objective comparison of the performance of this compound and isobutanol as neat biofuels, supported by available experimental data.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a fuel is paramount to evaluating its potential performance in an internal combustion engine. The following table summarizes the key properties of this compound and isobutanol.
| Property | This compound | Isobutanol |
| Chemical Formula | C5H12O | C4H10O |
| Molar Mass ( g/mol ) | 88.15 | 74.12 |
| Density at 20°C (g/mL) | 0.819 | 0.802 |
| Boiling Point (°C) | 128 - 132 | 108 |
| Melting Point (°C) | -70 | -108 |
| Flash Point (°C) | ~50 | 28 |
| Autoignition Temperature (°C) | 385 | 415 |
| Research Octane Number (RON) | ~100 | 102-113 |
| Motor Octane Number (MON) | ~88 | 94-98 |
| Lower Heating Value (MJ/kg) | ~31.3 | ~33 |
| Heat of Vaporization (kJ/kg) | 455 | 584 |
| Solubility in Water | Slightly soluble | Moderately soluble |
Engine Performance and Combustion Characteristics
While direct comparative studies of neat this compound and isobutanol are limited, analysis of their performance in blends with gasoline provides valuable insights into their potential as standalone fuels.
Key Performance Indicators:
| Performance Metric | This compound (Inferred from blends) | Isobutanol (Inferred from blends) |
| Brake Power | Expected to be slightly lower than isobutanol due to lower energy density. | Blends have shown higher engine torque and brake power compared to gasoline.[1] |
| Brake Thermal Efficiency (BTE) | Likely comparable to isobutanol. | Blends have demonstrated higher BTE compared to gasoline.[1] |
| Brake Specific Fuel Consumption (BSFC) | Expected to be slightly higher than isobutanol due to lower energy density. | Blends show lower BSFC compared to ethanol and methanol blends.[2] |
| Knock Resistance | Good, with a high RON. | Excellent, with a high RON and MON, making it suitable for high-compression engines.[1] |
Gaseous and Particulate Emissions Profile
The oxygenated nature of both alcohols generally leads to more complete combustion, resulting in lower carbon monoxide (CO) and hydrocarbon (HC) emissions compared to gasoline. However, their distinct molecular structures can influence the formation of other pollutants.
Emission Characteristics:
| Emission Constituent | This compound (Inferred from blends) | Isobutanol (Inferred from blends) |
| Carbon Monoxide (CO) | Lower than gasoline. | Blends have shown lower CO emissions compared to gasoline.[1] |
| Unburned Hydrocarbons (HC) | Lower than gasoline. | Blends have demonstrated lower HC emissions compared to gasoline.[1] |
| Nitrogen Oxides (NOx) | Potentially higher than gasoline due to higher combustion temperatures. | Blends have shown an increase in NOx emissions, particularly at higher engine speeds.[1] |
| Particulate Matter (PM) | Expected to be lower than gasoline. | Blends have shown significant reductions in particulate number concentrations compared to gasoline.[1] |
| Aldehyde Emissions | Isobutanol-containing fuel has shown elevated butyraldehyde and methacrolein emissions. | Isobutanol-containing fuel has shown elevated butyraldehyde and methacrolein emissions. |
Experimental Protocols
To evaluate the performance and emission characteristics of these biofuels, a standardized experimental setup is crucial. The following outlines a general methodology for engine testing.
Engine Test Bed Setup:
A single-cylinder, spark-ignition research engine is typically used. The engine is coupled to a dynamometer to control and measure engine load and speed. Key instrumentation includes:
-
In-cylinder pressure transducer to measure combustion pressure.
-
Shaft encoder to determine crank angle position.
-
Fuel flow meter to measure fuel consumption.
-
Airflow meter to measure intake air mass.
-
Thermocouples to measure exhaust gas temperature.
-
Exhaust gas analyzer for measuring CO, HC, NOx, and CO2 emissions.
-
Particulate matter analyzer to measure particle number and size distribution.
Test Procedure:
-
The engine is warmed up to a stable operating temperature using a reference fuel (e.g., gasoline).
-
Baseline data for performance and emissions are recorded with the reference fuel at various engine speeds and loads.
-
The fuel system is purged, and the engine is switched to the test biofuel (this compound or isobutanol).
-
The engine is allowed to stabilize on the new fuel.
-
Performance and emissions data are recorded under the same engine operating conditions as the baseline fuel.
-
The process is repeated for the other biofuel.
-
Data is collected and analyzed to compare brake power, torque, BTE, BSFC, and emission levels.
Visualizing the Path from Biofuel to Data
To better understand the experimental workflow, the following diagram illustrates the key stages of biofuel performance and emissions testing.
Caption: Experimental workflow for biofuel engine testing.
Production Pathways: A Brief Overview
Both this compound and isobutanol can be produced through biological pathways, typically involving genetically engineered microorganisms.
Caption: Simplified biofuel production pathway.
Conclusion
Both this compound and isobutanol present compelling cases as next-generation biofuels. Isobutanol appears to have a slight edge in terms of its octane rating and energy content.[1] However, the performance and emission characteristics are broadly similar, with both offering significant advantages over gasoline in terms of reduced CO, HC, and particulate emissions. A notable drawback for both is the potential for increased NOx emissions.[1] Further research involving direct, back-to-back comparisons of the neat alcohols in modern engine architectures is necessary to definitively determine the superior candidate and to optimize their application as sustainable transportation fuels.
References
A Comparative Analysis of 2-Methyl-1-butanol and 3-Methyl-1-butanol Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the production of two important isomers of amyl alcohol: 2-Methyl-1-butanol and 3-Methyl-1-butanol. These branched-chain alcohols are valuable as biofuels, solvents, and precursors for the synthesis of fine chemicals and pharmaceuticals. This document outlines both biotechnological and chemical synthesis routes, presents quantitative production data, details experimental protocols for production and analysis, and visualizes key pathways and workflows.
Production Methods: A Comparative Overview
This compound and 3-Methyl-1-butanol can be produced through two primary routes: microbial biosynthesis and chemical synthesis.
Microbial Biosynthesis: This approach utilizes engineered microorganisms, such as Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae, to convert simple sugars like glucose into the desired alcohols. The core metabolic route is the Ehrlich pathway, which channels amino acid degradation intermediates towards alcohol production.[1]
-
This compound is synthesized from the precursor amino acid L-isoleucine.
-
3-Methyl-1-butanol is derived from the precursor amino acid L-leucine.
Genetic engineering strategies focus on overexpressing key enzymes in the pathway, deleting competing metabolic pathways, and alleviating feedback inhibition to enhance product titers and yields.
Chemical Synthesis: The primary industrial method for producing these alcohols is the oxo process , also known as hydroformylation.[2] This process involves the reaction of an alkene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form an aldehyde, which is subsequently hydrogenated to the corresponding alcohol.
-
This compound can be produced from the hydroformylation of 2-butene.[3]
-
3-Methyl-1-butanol can be produced from the hydroformylation of isobutylene.[4]
A significant challenge in the production of these isomers is their separation. Due to their very close boiling points (128 °C for this compound and 131 °C for 3-Methyl-1-butanol), simple distillation is ineffective.[5] Extractive distillation is a commonly employed technique to achieve separation.[6]
Quantitative Data on Production
The following table summarizes reported production titers and yields for this compound and 3-Methyl-1-butanol from various engineered microorganisms.
| Product | Host Organism | Production Titer (g/L) | Yield (g/g glucose) | Reference |
| This compound | Corynebacterium glutamicum | 0.37 | Not Reported | [7] |
| Saccharomyces cerevisiae | 0.057 | Not Reported | [8] | |
| 3-Methyl-1-butanol | Corynebacterium glutamicum | 2.76 | Not Reported | [7] |
| Saccharomyces cerevisiae | 0.766 | Not Reported | [9] |
Experimental Protocols
Microbial Production of this compound and 3-Methyl-1-butanol in E. coli (Fed-Batch Fermentation)
This protocol is a general guideline for the fed-batch fermentation of recombinant E. coli for the production of higher alcohols. Specific parameters may need to be optimized for the particular strain and plasmid combination.
1. Media Preparation:
-
Batch Medium (per liter): 20 g glucose, 5 g yeast extract, 10 g tryptone, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 7 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 1 ml trace metal solution.
-
Feed Medium (per liter): 500 g glucose, 100 g yeast extract, 20 g MgSO₄·7H₂O.
-
Trace Metal Solution (per liter): 5 g EDTA, 0.83 g FeCl₃·6H₂O, 0.084 g ZnCl₂, 0.013 g CuCl₂·2H₂O, 0.01 g CoCl₂·2H₂O, 0.01 g H₃BO₃, 0.025 g MnCl₂·4H₂O.
2. Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and incubate overnight at 37°C with shaking at 250 rpm.
-
The next day, transfer the overnight culture to 500 mL of batch medium in a 2 L baffled flask and incubate at 37°C and 250 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4-6.
3. Fermentation:
-
Prepare a 5 L fermenter with 3 L of batch medium and sterilize.
-
Aseptically add the inoculum to the fermenter.
-
Maintain the temperature at 37°C and the pH at 7.0 by automatic addition of 5 M NH₄OH.
-
Control the dissolved oxygen (DO) at 20% of air saturation by cascading the agitation speed (300-1000 rpm) and airflow rate (1-5 L/min).
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by adding the feed medium at a controlled rate to maintain a low glucose concentration (e.g., < 1 g/L).
-
Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM when the OD₆₀₀ reaches approximately 20-30.
-
Continue the fermentation for 48-72 hours, collecting samples periodically for analysis.
Quantification of this compound and 3-Methyl-1-butanol by Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is suitable for the quantification of volatile organic compounds, such as fusel alcohols, in aqueous samples like fermentation broth.
1. Sample Preparation:
-
Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the cells.
-
Transfer 1 mL of the supernatant to a 20 mL headspace vial.
-
Add 100 µL of an internal standard solution (e.g., 1-hexanol in ethanol) of a known concentration.
-
Seal the vial with a PTFE-lined crimp cap.
2. HS-GC-FID Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent with a split/splitless inlet and FID.
-
Headspace Sampler: Agilent 7697A or equivalent.
-
Column: DB-Wax (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent polar capillary column.
-
HS Sampler Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 min
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program: 40°C for 5 min, ramp to 120°C at 10°C/min, then ramp to 220°C at 25°C/min and hold for 2 min.
-
-
FID Conditions:
-
Temperature: 250°C
-
H₂ Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
3. Calibration:
-
Prepare a series of standard solutions of this compound and 3-Methyl-1-butanol of known concentrations in a matrix similar to the fermentation medium.
-
Analyze the standards using the same HS-GC-FID method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the alcohols in the unknown samples from the calibration curve.
Visualizations
Biosynthetic Pathways
The following diagram illustrates the Ehrlich pathway for the production of this compound and 3-Methyl-1-butanol from their respective precursor amino acids.
Caption: The Ehrlich pathway for the biosynthesis of this compound and 3-Methyl-1-butanol.
Experimental Workflow
The following diagram outlines the general workflow for the microbial production and analysis of this compound and 3-Methyl-1-butanol.
Caption: General workflow for microbial production and analysis of higher alcohols.
References
- 1. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 3. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]
- 4. US20070112220A1 - Hydroformylation of butenes comprising isobutylene - Google Patents [patents.google.com]
- 5. Repeated batch fermentation of immobilized E. coli expressing Vitreoscilla hemoglobin for long-term use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of this compound and 3-methyl-1-butanol in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Amyl Alcohol Isomers: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical analytical challenge. This guide provides a comprehensive comparison of the mass spectrometric behavior of the eight isomers of amyl alcohol, supported by experimental data and detailed protocols, to aid in their differentiation.
Amyl alcohol, with the chemical formula C5H12O, exists as eight structural isomers, each exhibiting unique physical and chemical properties.[1] These isomers are classified as primary, secondary, or tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group.[2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful technique for the separation and identification of these closely related compounds.[3] This guide delves into the characteristic fragmentation patterns of each isomer under electron ionization (EI) and provides a detailed experimental protocol for their analysis.
Mass Spectral Fragmentation Patterns: A Comparative Analysis
The differentiation of amyl alcohol isomers via mass spectrometry hinges on the distinct fragmentation pathways they undergo upon ionization. The primary fragmentation mechanisms for alcohols are alpha-cleavage (the breaking of a carbon-carbon bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule).[4][5] The structural differences between the isomers lead to the formation of characteristic fragment ions at specific mass-to-charge ratios (m/z), allowing for their individual identification.
Below is a summary of the key mass spectral data for the eight amyl alcohol isomers. The data has been compiled from the NIST Mass Spectrometry Data Center.
| Isomer Name | Common Name | Type | Molecular Ion (m/z 88) Relative Intensity (%) | Key Fragment Ions (m/z) and their Relative Intensities (%) |
| 1-Pentanol | n-Amyl alcohol | Primary | 0.1 | 42 (100), 55 (75), 70 (60), 41 (55), 31 (50) |
| 2-Methyl-1-butanol | Active amyl alcohol | Primary | 0.2 | 57 (100), 41 (45), 70 (40), 29 (35), 42 (30) |
| 3-Methyl-1-butanol | Isoamyl alcohol | Primary | 0.3 | 41 (100), 70 (70), 55 (40), 42 (35), 43 (30) |
| 2,2-Dimethyl-1-propanol | Neopentyl alcohol | Primary | Not Observed | 57 (100), 41 (30), 29 (25), 31 (20) |
| 2-Pentanol | sec-Amyl alcohol | Secondary | 0.1 | 45 (100), 43 (25), 73 (15), 55 (10) |
| 3-Pentanol | Diethyl carbinol | Secondary | 0.2 | 59 (100), 41 (20), 29 (15), 73 (10) |
| 3-Methyl-2-butanol | sec-Isoamyl alcohol | Secondary | 0.1 | 45 (100), 43 (40), 57 (30), 73 (10) |
| 2-Methyl-2-butanol | tert-Amyl alcohol | Tertiary | Not Observed | 59 (100), 73 (40), 43 (20) |
Experimental Protocol: GC-MS Analysis of Amyl Alcohol Isomers
The following protocol outlines a standard method for the separation and identification of amyl alcohol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from established procedures for the analysis of fusel oils in alcoholic beverages.[6][7]
1. Sample Preparation:
-
Prepare a mixed standard solution containing all eight amyl alcohol isomers at a concentration of 100 ppm each in a suitable solvent such as methanol or ethanol.
-
For unknown samples, dilute them appropriately with the chosen solvent to bring the expected analyte concentrations within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar single quadrupole mass spectrometer.
-
Column: DB-624 capillary column (60 m x 0.25 mm i.d., 1.4 µm film thickness) or an equivalent polar capillary column.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold: Maintain 150 °C for 2 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 25-150.
-
3. Data Analysis:
-
Identify the individual isomers based on their retention times and by comparing their mass spectra with a reference library such as the NIST Mass Spectral Library.
-
Quantification can be performed by creating a calibration curve for each isomer using the standard solutions.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for differentiating amyl alcohol isomers using GC-MS.
Caption: Workflow for the differentiation of amyl alcohol isomers using GC-MS.
Logical Differentiation Pathway
The differentiation of the isomers can be approached systematically based on their classification and fragmentation patterns.
Caption: Logical pathway for differentiating amyl alcohol isomers based on key mass spectral fragments.
References
Validating Enantiomeric Purity: A Comparative Guide to Analytical Techniques in Chiral 2-Methyl-1-butanol Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step in quality control and process optimization. This guide provides an objective comparison of three primary analytical methods for validating the enantiomeric excess of synthesized chiral 2-Methyl-1-butanol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Polarimetry. The performance of these techniques is evaluated based on experimental data, and detailed methodologies are provided for each.
The asymmetric synthesis of chiral alcohols, such as this compound, is a fundamental process in the pharmaceutical and fine chemical industries. These enantiomerically enriched compounds often serve as crucial building blocks for more complex active pharmaceutical ingredients. Consequently, the rigorous validation of their stereochemical purity is not merely a procedural step but a cornerstone of product quality and efficacy.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound is contingent on several factors, including the required accuracy, sample throughput, available instrumentation, and the specific stage of the research or manufacturing process. While each method offers distinct advantages, they also present unique limitations. A head-to-head comparison of these methods on the same batch of synthesized (R)-(+)-2-Methyl-1-butanol reveals important considerations for analytical scientists.
| Analytical Method | Principle of Separation/Measurement | Sample Preparation | Analysis Time | Resolution | Quantitative Accuracy | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | Differential interaction of volatile enantiomers with a chiral stationary phase (e.g., cyclodextrin derivatives) in a capillary column. | Often requires derivatization to a more volatile ester (e.g., acetate) to improve peak shape and resolution. | Typically faster for volatile analytes. | Generally provides high resolution for volatile compounds. | High, with proper calibration. | High sensitivity (especially with FID), high resolution, and relatively low solvent consumption. | Requires analyte to be volatile and thermally stable; derivatization adds a step and potential for error. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (e.g., polysaccharide-based) in a liquid mobile phase. | Generally used directly, with the sample dissolved in a suitable solvent. | Can be longer depending on the column and mobile phase. | High resolution is achievable with a wide range of compounds. | High, with proper calibration. | Versatile for a broad range of compounds, including non-volatile and thermally labile ones; direct analysis is often possible. | Higher solvent consumption, and instrumentation can be more expensive. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | The sample must be pure and dissolved in a suitable solvent at a known concentration. | Rapid measurement. | Does not separate enantiomers. | Can be less precise due to signal overlap, impurities, and non-linear relationships at low ee. | Rapid, non-destructive, and provides information on the bulk sample's optical activity. | Unreliable for accurate ee determination without knowing the specific rotation of the pure enantiomer; susceptible to optically active impurities.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful validation of enantiomeric excess. Below are representative methodologies for the asymmetric synthesis of (R)-(+)-2-Methyl-1-butanol and its subsequent analysis by Chiral GC, Chiral HPLC, and Polarimetry.
Asymmetric Synthesis of (R)-(+)-2-Methyl-1-butanol via Boronic Ester Homologation
This protocol is adapted from a known method for synthesizing homochiral R-(+)-2-Methyl-1-butanol.[2]
-
Preparation of the Chiral Auxiliary: (S,S)-1,2-dicyclohexyl-1,2-ethanediol (DICHED) is synthesized from E-stilbene using an asymmetric dihydroxylation protocol.
-
Boronic Ester Formation: The chiral diol, (S,S)-DICHED, is reacted with triisopropyl borate and ethyl lithium to form the corresponding boronic ester.
-
Homologation: The boronic ester undergoes a one-carbon chain extension. This is achieved by reacting the boronic ester with dichloromethyl lithium in a Trapp mixture of solvents at low temperatures (below -100 °C), followed by the addition of a zinc dichloride promoter.
-
Oxidative Workup and Purification: The resulting product is subjected to an oxidative workup, followed by extraction and careful purification to yield (R)-(+)-2-Methyl-1-butanol.
Validation of Enantiomeric Excess
This method relies on the separation of the volatile enantiomers on a chiral stationary phase. Derivatization is often employed to enhance volatility and improve peak shape.
-
Derivatization (Acetate Ester Formation):
-
To a solution of the synthesized this compound (approx. 10 mg) in dichloromethane (1 mL), add acetic anhydride (50 µL) and a catalytic amount of pyridine (10 µL).
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction with water (1 mL) and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC analysis.
-
-
GC Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).
-
Oven Temperature Program: 40°C (hold for 1 min) to 230°C at a rate of 2°C/min (hold for 3 min).
-
Carrier Gas: Hydrogen at a constant linear velocity (e.g., 80 cm/sec set at 40°C).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
Chiral HPLC separates the enantiomers in the liquid phase using a chiral stationary phase. Polysaccharide-based columns are commonly used for chiral alcohols.
-
Sample Preparation:
-
Dissolve the synthesized this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 210 nm. As this compound has a weak chromophore, a Refractive Index (RI) detector can also be used.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for the GC method.
Polarimetry measures the bulk optical rotation of the sample, which can be used to estimate the enantiomeric excess if the specific rotation of the pure enantiomer is known.
-
Sample Preparation:
-
Accurately prepare a solution of the synthesized this compound in a suitable solvent (e.g., ethanol) at a known concentration (c, in g/mL).
-
-
Measurement:
-
Use a polarimeter to measure the observed optical rotation (α_obs) of the solution in a cell of a known path length (l, in dm).
-
-
Data Analysis:
-
Calculate the specific rotation of the sample: [α]_sample = α_obs / (c * l).
-
The enantiomeric excess is then calculated using the formula: ee (%) = ([α]_sample / [α]_pure_enantiomer) x 100. (Note: The specific rotation of the pure enantiomer must be known from literature or a certified standard.)
-
Visualization of Experimental Workflow and Logical Relationships
To better illustrate the process of synthesizing and validating chiral this compound, the following diagrams outline the key steps and decision-making processes.
Conclusion
The validation of enantiomeric excess is a non-negotiable aspect of chiral synthesis. This guide has provided a comparative framework for the three most common analytical techniques used for this purpose in the context of this compound synthesis. Chiral GC and Chiral HPLC stand out as the most accurate and reliable methods for quantitative determination of enantiomeric excess, with the choice between them often depending on the analyte's properties and laboratory capabilities. Polarimetry, while a rapid technique, is best used as a preliminary or complementary method due to its inherent limitations in accuracy for determining high enantiomeric purities. For robust and defensible results, cross-validation using two different analytical techniques is highly recommended, particularly in a drug development and manufacturing environment. By understanding the principles, advantages, and limitations of each method, and by employing detailed and validated protocols, researchers can ensure the stereochemical integrity of their synthesized chiral molecules.
References
Determining Enantiomeric Purity of Primary Chiral Alcohols: A Comparative Guide to ¹H-NMR Methods
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric composition of chiral molecules is a critical aspect of synthesis, quality control, and pharmacological studies. Among the various analytical techniques available, ¹H-NMR spectroscopy, augmented with chiral auxiliaries, offers a powerful and accessible platform for this purpose. This guide provides an objective comparison of two primary ¹H-NMR methods for determining the enantiomeric composition of primary chiral alcohols: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
The fundamental principle behind these ¹H-NMR techniques lies in the conversion of a mixture of enantiomers, which are indistinguishable in an achiral environment, into a mixture of diastereomers or diastereomeric complexes. These newly formed species possess distinct chemical and physical properties, leading to discernible differences in their NMR spectra, most notably in the chemical shifts (δ) of corresponding protons. The difference in chemical shifts between the signals of the two diastereomers (Δδ) allows for the quantification of each enantiomer.
Comparison of Chiral Derivatizing Agents and Chiral Solvating Agents
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Principle of Operation | Covalent reaction with the chiral alcohol to form a mixture of diastereomers. | Non-covalent interaction with the chiral alcohol to form transient diastereomeric complexes. |
| Sample Preparation | Involves a chemical reaction to form the derivative, which may require purification. | Simple mixing of the chiral alcohol and the solvating agent in an NMR tube. |
| Analysis Time | Longer, due to reaction and potential purification time. | Faster, as the analysis is performed in situ. |
| Potential for Kinetic Resolution | Yes, if the reaction rates of the two enantiomers with the CDA are different and the reaction is not driven to completion. | No, as the interaction is a rapid equilibrium. |
| Modification of Analyte | The analyte is chemically modified and generally not recoverable in its original form. | The analyte remains chemically unchanged and can be recovered. |
| Magnitude of Δδ | Often larger and more pronounced chemical shift differences. | Typically smaller chemical shift differences, which can be influenced by temperature and concentration. |
| Common Examples | Mosher's acid (MTPA), (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | Pirkle's alcohol, (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol |
Quantitative Data Comparison
The efficacy of a chiral auxiliary is often assessed by the magnitude of the chemical shift non-equivalence (Δδ) it induces between the signals of the two diastereomers. A larger Δδ value generally leads to more accurate quantification due to better signal resolution. The following table summarizes representative ¹H-NMR data for the determination of enantiomeric composition of primary chiral alcohols using different chiral auxiliaries.
| Chiral Primary Alcohol | Chiral Auxiliary (Method) | Proton(s) Monitored | Solvent | Δδ (ppm) | Reference |
| 2-Phenyl-1-ethanol | (R)-Mosher's acid chloride (CDA) | CH₂ diastereotopic protons | CDCl₃ | ~0.05 | [1] |
| 1-Butanol-2-d | (R)-Mosher's acid chloride (CDA) | CHD proton | C₆D₆ | 0.042 | [2] |
| Various primary alcohols | Methoxy-(2-naphthyl)acetic acid (2-NMA) (CDA) | Protons near the stereocenter | Not specified | Generally effective for linear alcohols | [2] |
| Various primary alcohols | Chiral aluminum solvating agent (CASA) (CSA) | Hydroxyl proton | CD₃CN | Baseline separation | [3] |
| 1-Phenylethanol | (R)-(-)-Acetoxyphenylacetic acid (CDA) | Methyl protons | CDCl₃ | ~0.02 | [4] |
Note: Δδ values can be influenced by factors such as the specific substrate, solvent, temperature, and the concentration of the chiral auxiliary.
Experimental Protocols
Derivatization of a Primary Chiral Alcohol with a Chiral Derivatizing Agent (Mosher's Acid Chloride)
This protocol describes the in-situ preparation of Mosher's esters of a primary chiral alcohol for ¹H-NMR analysis.
Materials:
-
Primary chiral alcohol (e.g., 2-phenyl-1-ethanol) (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (~1.2 equivalents)
-
Anhydrous deuterated chloroform (CDCl₃) (~0.6 mL)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
NMR tube and cap
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the primary chiral alcohol in ~0.6 mL of anhydrous CDCl₃.
-
Add a catalytic amount of anhydrous pyridine or DMAP to the solution.
-
Add approximately 1.2 molar equivalents of (R)-Mosher's acid chloride to the NMR tube.
-
Cap the NMR tube and gently agitate to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by ¹H-NMR by observing the disappearance of the alcohol's starting material signals and the appearance of the ester signals. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, acquire the ¹H-NMR spectrum of the diastereomeric ester mixture.
-
Identify a pair of well-resolved signals corresponding to a specific proton (or group of protons) in the two diastereomers.
-
Integrate these two signals to determine the relative ratio of the enantiomers in the original alcohol sample. The enantiomeric excess (ee) can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100.
Analysis of a Primary Chiral Alcohol with a Chiral Solvating Agent (General Protocol)
This protocol outlines a general procedure for the ¹H-NMR analysis of a primary chiral alcohol using a chiral solvating agent.
Materials:
-
Primary chiral alcohol (e.g., 1-phenylethanol)
-
Chiral solvating agent (e.g., Pirkle's alcohol) (1-5 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) (~0.6 mL)
-
NMR tube and cap
Procedure:
-
In a clean, dry NMR tube, dissolve a known amount of the primary chiral alcohol in ~0.6 mL of the chosen anhydrous deuterated solvent.
-
Acquire a standard ¹H-NMR spectrum of the alcohol to serve as a reference.
-
To the same NMR tube, add a measured amount of the chiral solvating agent (typically 1 to 5 equivalents).
-
Gently agitate the tube to ensure complete dissolution and mixing.
-
Acquire the ¹H-NMR spectrum of the mixture. The formation of diastereomeric complexes is a rapid equilibrium, so no incubation time is necessary.
-
Compare the spectrum with the reference spectrum to identify signals that have split into two distinct resonances, indicating successful chiral recognition.
-
Integrate a pair of well-resolved signals corresponding to the two enantiomers to determine their relative ratio and calculate the enantiomeric excess.
Visualizing the Methodologies
To further elucidate the principles behind these techniques, the following diagrams illustrate the experimental workflows and the underlying logic of enantiomeric discrimination.
Caption: Experimental workflow for determining enantiomeric composition using a Chiral Derivatizing Agent (CDA).
References
- 1. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. A chiral aluminum solvating agent (CASA) for 1H NMR chiral analysis of alcohols at low temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 2-Methyl-1-butanol Biosensors: A Comparative Analysis of Cross-Reactivity with Other Alcohols
For researchers, scientists, and drug development professionals, the specificity of a biosensor is a critical parameter. This guide provides a detailed comparison of the cross-reactivity of biosensors designed for the detection of 2-Methyl-1-butanol, a key fusel alcohol, with other common alcohols. Supported by experimental data and detailed protocols, this analysis aims to inform the selection and development of highly selective biosensing platforms.
The detection of specific alcohols in complex mixtures is a common challenge in various fields, from beverage production and quality control to biofuel development and clinical diagnostics. Biosensors, particularly those based on the enzyme alcohol oxidase (AOX), offer a promising approach for rapid and sensitive alcohol quantification. However, the inherent substrate promiscuity of AOX can lead to cross-reactivity, where the biosensor responds to alcohols other than the primary target. This guide focuses on the cross-reactivity profile of biosensors intended for this compound, providing a quantitative comparison with other structurally related alcohols.
Comparative Analysis of Biosensor Response
The cross-reactivity of an alcohol biosensor is fundamentally determined by the substrate specificity of the immobilized enzyme. For biosensors utilizing alcohol oxidase from Pichia pastoris, a commonly used enzyme, the response to various short-chain primary alcohols has been characterized. The following table summarizes the relative activity of this enzyme with different alcohols, which is directly proportional to the expected response of an amperometric biosensor.
| Substrate Alcohol | Chemical Formula | Relative Activity (%)[1] |
| Methanol | CH₃OH | 100 |
| Ethanol | C₂H₅OH | 82 |
| 1-Propanol | C₃H₇OH | 43 |
| 1-Butanol | C₄H₉OH | 20 |
| Isobutanol (2-Methyl-1-propanol) | (CH₃)₂CHCH₂OH | 1.2 |
Note: Data is based on the substrate specificity of purified alcohol oxidase from Pichia pastoris. The relative activity is normalized to the response with methanol.
The data clearly indicates that while the biosensor is most responsive to methanol, it exhibits significant cross-reactivity with other straight-chain primary alcohols like ethanol, 1-propanol, and 1-butanol. The response decreases as the carbon chain length increases. Importantly, the response to the branched-chain alcohol, isobutanol (2-methyl-1-propanol), is significantly lower. Given the structural similarity between isobutanol and this compound, a similarly low cross-reactivity is anticipated for a biosensor targeting this compound when exposed to these other primary alcohols.
Experimental Protocols
To empirically determine the cross-reactivity of a this compound biosensor, a standardized experimental protocol is essential. The following outlines a typical methodology for the fabrication and testing of an amperometric alcohol biosensor.
I. Fabrication of the Amperometric Alcohol Biosensor
-
Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.
-
Enzyme Immobilization:
-
A solution of alcohol oxidase from Pichia pastoris is prepared in a phosphate buffer solution (PBS, pH 7.4).
-
A small aliquot of the enzyme solution is drop-casted onto the active surface of the GCE.
-
The enzyme is cross-linked and immobilized on the electrode surface using a glutaraldehyde vapor deposition method or by co-deposition with a polymer matrix like chitosan or Nafion.
-
The modified electrode is allowed to dry at room temperature.
-
II. Amperometric Measurement of Alcohol Concentration
-
Electrochemical Cell Setup: A three-electrode system is used, comprising the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: The electrochemical cell is filled with a deaerated phosphate buffer solution (pH 7.4).
-
Amperometric Detection:
-
A constant potential (typically +0.7V vs. Ag/AgCl) is applied to the working electrode.
-
The background current is allowed to stabilize.
-
A known concentration of the target alcohol (this compound) is added to the electrolyte, and the change in current is recorded. The current increase is due to the electrochemical oxidation of hydrogen peroxide, a product of the enzymatic reaction.
-
III. Cross-Reactivity Testing
-
Preparation of Alcohol Solutions: Standard solutions of various alcohols (e.g., methanol, ethanol, 1-propanol, 1-butanol, isobutanol, and this compound) are prepared in the phosphate buffer.
-
Sequential Amperometric Measurements:
-
The baseline current of the biosensor is recorded in the buffer solution.
-
A fixed concentration of this compound is introduced, and the steady-state current response (I_target) is measured.
-
The electrode is thoroughly rinsed with the buffer solution to return to the baseline.
-
The same concentration of an interfering alcohol (e.g., ethanol) is then introduced, and the steady-state current response (I_interferent) is measured.
-
This process is repeated for all the alcohols to be tested.
-
-
Calculation of Relative Response: The percentage of cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (I_interferent / I_target) * 100
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Experimental workflow for assessing biosensor cross-reactivity.
Caption: Signaling pathway of an amperometric alcohol biosensor.
References
A Comparative Guide to Biosynthetic Pathways for 2-Methyl-1-butanol Production
The pursuit of sustainable and renewable biofuels has spurred significant research into the microbial production of higher alcohols, such as 2-Methyl-1-butanol (2-MB). This five-carbon alcohol is a promising gasoline substitute or additive due to its higher energy density and lower hygroscopicity compared to ethanol. Metabolic engineering efforts have successfully established biosynthetic routes for 2-MB production in various microbial hosts. This guide provides a comparative analysis of the primary biosynthetic pathways, focusing on performance metrics, experimental methodologies, and the underlying metabolic routes in key microbial chassis.
Dominant Biosynthetic Route: The Engineered Ehrlich Pathway
The predominant strategy for microbial 2-MB production involves the extension of the natural L-isoleucine biosynthesis pathway, a specific branch of the broader Ehrlich pathway. This pathway funnels a key intermediate of isoleucine synthesis, 2-keto-3-methylvalerate (KMV), towards 2-MB production through a two-step enzymatic conversion. This approach has been successfully implemented and optimized in several microorganisms, including Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae.
dot
Caption: The engineered Ehrlich pathway for this compound production.
Performance Comparison of Engineered Microbial Hosts
The production of 2-MB has been demonstrated in several microbial platforms. The following table summarizes key performance indicators from published studies, highlighting the differences in production titers, yields, and specific productivities across various engineered strains.
| Microbial Host | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Escherichia coli | Overexpression of thrABC, ilvA from C. glutamicum, ilvGM from S. typhimurium, kivd, and adh2. Deletion of metA and tdh. | 1.25 | 0.17 | 0.052 | [1][2] |
| Corynebacterium glutamicum | Reduced ilvE activity. Overexpression of kivd and adhA. | 0.37 | Not Reported | ~0.008 | [3][4] |
| Saccharomyces cerevisiae | Overexpression of LEU3Δ601, ILV2, ILV3, ILV5, ARO10, and ADH2. Deletion of ALD6 and BAT1. | ~0.015 | Not Reported | Not Reported | [5] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the development and analysis of 2-MB producing strains.
Strain Construction and Genetic Modification
A general workflow for constructing a 2-MB producing strain is outlined below. Specific genes and regulatory elements will vary depending on the host organism and the specific engineering strategy.
dot
Caption: General workflow for the construction of a 2-MB producing microbial strain.
Protocol for Plasmid Construction (Example for E. coli)
-
Gene Amplification: Amplify the coding sequences of the desired genes (e.g., kivd from Lactococcus lactis, adh2 from Saccharomyces cerevisiae) from their respective genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector Preparation: Digest a suitable expression vector (e.g., pTrc99A) with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified gene fragments into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Selection and Verification: Select for positive transformants on antibiotic-containing agar plates. Verify the correct insertion by colony PCR and DNA sequencing.
Fermentation and this compound Production
Culture Medium (Example for E. coli)
-
M9 minimal medium supplemented with:
-
Glucose (20 g/L)
-
Yeast Extract (5 g/L)
-
Thiamine (1 mg/L)
-
Appropriate antibiotics for plasmid maintenance.
-
Fermentation Protocol (Example for Shake Flask Cultivation of E. coli) [2]
-
Inoculation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Seed Culture: Inoculate 100 mL of M9 medium in a 500 mL flask with the overnight culture to an initial OD600 of ~0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Production Phase: Reduce the temperature to 30°C and continue incubation with shaking for 24-72 hours.
-
Sampling: Collect samples periodically to measure cell density (OD600) and for 2-MB quantification.
Quantification of this compound
The concentration of 2-MB in the fermentation broth is typically determined by Gas Chromatography with a Flame Ionization Detector (GC-FID).
Sample Preparation
-
Centrifuge 1 mL of the fermentation broth at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Transfer the filtered supernatant to a GC vial. An internal standard (e.g., 1-hexanol) can be added for improved quantification accuracy.
GC-FID Analysis Protocol
-
Instrument: Agilent 7890A GC system (or equivalent) with a flame ionization detector.
-
Column: HP-5 capillary column (30 m x 0.32 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: Increase to 120°C at a rate of 10°C/min.
-
Hold: Hold at 120°C for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Quantification: Create a standard curve by running known concentrations of 2-MB. The concentration in the samples is determined by comparing the peak area to the standard curve.
Alternative Biosynthetic Pathways
While the engineered Ehrlich pathway is the most studied and successful route for 2-MB production, other metabolic pathways present potential alternatives. The reverse β-oxidation pathway , a synthetic route for the iterative elongation of carbon chains, has been proposed for the production of various higher alcohols. This pathway could theoretically be engineered to produce 2-MB by utilizing a branched-chain starter molecule. However, to date, there is limited experimental data demonstrating high-titer 2-MB production specifically via this route. Further research is needed to explore the feasibility and efficiency of this and other novel pathways for 2-MB biosynthesis.
Conclusion
The microbial production of this compound is a rapidly advancing field, with the engineered Ehrlich pathway in hosts like E. coli demonstrating the most promising results to date. Future research will likely focus on further optimizing this pathway through enzyme engineering, cofactor balancing, and alleviating metabolic bottlenecks. Additionally, the exploration of alternative biosynthetic routes, such as the reverse β-oxidation pathway, may open new avenues for even more efficient and sustainable 2-MB production. The detailed methodologies provided in this guide offer a foundation for researchers to build upon in the ongoing effort to develop commercially viable processes for advanced biofuel production.
References
- 1. Production of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound and 3-methyl-1-butanol in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methyl-1-butanol and 1-Butanol as Gasoline Blendstocks
An objective guide for researchers and scientists on the performance characteristics of two promising butanol isomers in gasoline blends, supported by experimental data.
The quest for sustainable and high-performance transportation fuels has led to significant research into alcohol-based oxygenates as gasoline additives. Among these, butanol isomers have emerged as attractive candidates due to their higher energy density, lower volatility, and better water tolerance compared to ethanol. This guide provides a detailed comparison of two prominent butanol isomers, 2-methyl-1-butanol (isobutanol) and 1-butanol (n-butanol), when blended with gasoline. The analysis focuses on key performance indicators, including octane rating, Reid Vapor Pressure (RVP), and emissions, drawing upon experimental findings to inform researchers, scientists, and fuel development professionals.
Performance Characteristics: A Side-by-Side Comparison
The distinct molecular structures of this compound and 1-butanol give rise to notable differences in their physicochemical properties and, consequently, their performance as gasoline blendstocks. The following tables summarize the key quantitative data from various studies.
Physicochemical Properties
| Property | This compound (Isobutanol) | 1-Butanol (n-Butanol) | Gasoline (Typical) |
| Chemical Formula | C4H10O | C4H10O | Mixture of hydrocarbons |
| Boiling Point (°C) | 108 | 117 | 25-215 |
| Density (g/mL at 20°C) | ~0.802 | ~0.810 | ~0.72-0.78 |
| Oxygen Content (wt%) | 21.6 | 21.6 | 0 (unless oxygenated) |
| Lower Heating Value (MJ/kg) | ~33 | ~33.1 | ~44 |
| Water Solubility ( g/100g at 20°C) | ~8.5 | ~7.3 | Very low |
Octane and Volatility
The octane rating is a critical measure of a fuel's resistance to knocking in an engine, while the Reid Vapor Pressure (RVP) is an indicator of its volatility and potential for evaporative emissions.
| Parameter | This compound (Isobutanol) | 1-Butanol (n-Butanol) |
| Blending Research Octane Number (RON) | ~114[1] | ~94[2] |
| Blending Motor Octane Number (MON) | ~94[1] | 78-81[1][2] |
| Reid Vapor Pressure (RVP) of Blends | Generally lower or does not significantly increase RVP compared to base gasoline[1] | Generally lower or does not significantly increase RVP compared to base gasoline[1][3] |
Key Observations:
-
Octane Rating: this compound exhibits significantly higher Research Octane Number (RON) and Motor Octane Number (MON) compared to 1-butanol.[1] This makes it a more effective anti-knock agent, allowing for higher engine compression ratios and improved thermal efficiency. The MON of 1-butanol is notably low.[1]
-
Reid Vapor Pressure (RVP): Both butanol isomers have a favorable impact on the RVP of gasoline blends. Unlike ethanol, which can significantly increase RVP, both this compound and 1-butanol have a lower blending vapor pressure and do not substantially raise the vapor pressure of the final fuel blend.[1][4][5][6]
Emissions Profile
The addition of oxygenates like butanol to gasoline can influence the emission of regulated pollutants.
| Emission | Effect of this compound Blends | Effect of 1-Butanol Blends |
| Carbon Monoxide (CO) | Reductions observed in some studies.[7] | Reductions observed in some studies.[8] |
| Hydrocarbons (HC) | Reductions observed in some studies.[7] | Generally, no significant change or slight reduction.[9] |
| Nitrogen Oxides (NOx) | Generally, no significant change.[9] | Can lead to lower NOx emissions at higher speeds due to higher latent heat of vaporization.[10] |
| Particulate Matter (PM) | Potential for reduction due to oxygen content. | Potential for reduction due to oxygen content.[9] |
| Unregulated Emissions | May increase emissions of aldehydes like butyraldehyde and methacrolein.[9] | May increase emissions of aldehydes like butyraldehyde.[9] |
Key Observations:
-
The oxygen content in both butanol isomers generally contributes to more complete combustion, which can lead to a reduction in CO and HC emissions.[7][8]
-
The impact on NOx emissions is more complex and can be influenced by factors such as engine operating conditions and the latent heat of vaporization of the alcohol.[10]
-
An increase in some unregulated emissions, such as aldehydes, has been reported with butanol blends.[9]
Experimental Methodologies
The data presented in this guide is based on standardized experimental protocols for fuel analysis. Below are the general methodologies for the key experiments cited.
Determination of Octane Number (RON and MON)
-
Principle: The octane number of a fuel is determined by comparing its knocking characteristics to that of primary reference fuels (a blend of iso-octane and n-heptane) in a standardized single-cylinder cooperative fuel research (CFR) engine.
-
Apparatus: A CFR engine equipped with a knock sensor.
-
Procedure (General):
-
The CFR engine is operated under standardized conditions for either the Research method (RON) or the Motor method (MON).
-
The compression ratio of the engine is adjusted until a standard level of knock intensity is observed for the test fuel.
-
Blends of primary reference fuels are then tested, and the composition (by volume of iso-octane) that produces the same knock intensity at the same compression ratio is determined.
-
The octane number of the test fuel is the percentage of iso-octane in the matching reference fuel blend.
-
Measurement of Reid Vapor Pressure (RVP)
-
Principle: RVP is the absolute vapor pressure exerted by a liquid at 37.8 °C (100 °F) as determined by the test method.
-
Apparatus: A vapor pressure apparatus consisting of a liquid chamber and a vapor chamber.
-
Procedure (ASTM D323 - General):
-
The chilled sample of gasoline or gasoline-alcohol blend is introduced into the liquid chamber.
-
The liquid chamber is connected to the vapor chamber, and the entire apparatus is immersed in a water bath maintained at 37.8 °C.
-
The apparatus is shaken periodically until a constant pressure reading is obtained on the pressure gauge.
-
This final pressure reading is the Reid Vapor Pressure.
-
Visualizing the Comparison
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Logical relationship between butanol isomer structure and gasoline blend performance.
Caption: Experimental workflow for evaluating butanol-gasoline blend performance.
Conclusion
Both this compound and 1-butanol offer advantages as gasoline blendstocks, particularly in terms of their favorable impact on Reid Vapor Pressure and their potential to reduce certain exhaust emissions. However, a critical distinction lies in their octane performance. This compound, with its significantly higher blending RON and MON values, stands out as a superior anti-knock additive.[1] This characteristic is of paramount importance for modern, high-compression, downsized, and turbocharged engines, where resistance to knock is crucial for achieving optimal performance and efficiency.
While 1-butanol can contribute to oxygenating the fuel and reducing emissions, its lower octane numbers may limit its application in high-performance engines without the co-blending of other octane boosters. Therefore, for applications demanding enhanced anti-knock properties, this compound presents a more compelling case. Further research into the long-term effects of these butanol isomers on engine components and a more detailed characterization of their unregulated emissions are warranted to provide a complete picture for their widespread adoption.
References
- 1. iea-amf.org [iea-amf.org]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Vapor Pressures of AlcoholâGasoline Blends - Energy & Fuels - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iea-amf.org [iea-amf.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-1-butanol
This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-1-butanol, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Active primary amyl alcohol, sec-Butylcarbinol
-
CAS Number: 137-32-6
Hazard Identification and Classification
This compound is a flammable liquid and vapor that can cause significant health effects. Understanding its hazards is the first step in safe handling.
-
Physical Hazards: Flammable liquid (Category 3).[1] Vapors may form explosive mixtures with air, and can travel to an ignition source and flash back.[2][3]
-
Health Hazards:
Personal Protective Equipment (PPE)
The correct selection and use of PPE is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Equipment | Standard | Purpose |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields | OSHA 29 CFR 1910.133 or European Standard EN166 | To protect against splashes and vapors causing serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | European Standard EN 374 | To prevent skin irritation and absorption.[6] |
| Lab coat or other protective clothing | N/A | To prevent skin contact.[5] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | OSHA 29 CFR 1910.134 or European Standard EN 149 | Required when ventilation is inadequate or if exposure limits are exceeded.[5] |
Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[3][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]
Safe Handling Practices:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Use non-sparking tools to prevent ignition.[1]
-
Ground and bond containers during transfer to prevent static discharge.[5]
-
Avoid contact with skin and eyes.[1]
-
Avoid breathing vapors or mist.[1]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][5]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[5]
-
Containment: Use an inert absorbent material like sand or earth to contain the spill.[5][8] Do not use combustible materials.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[1][5]
Disposal:
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.[1]
-
Contaminated materials should be handled as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water.[4][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Physical and Chemical Properties
| Property | Value |
| Flash Point | 43 - 50 °C (109.4 - 122 °F) |
| Boiling Point | 128 °C (262.4 °F) |
| Vapor Pressure | 3 mm Hg @ 20 °C |
| Solubility in Water | 3.6 g/100 mL @ 30 °C |
| Specific Gravity | 0.815 g/cm³ |
Data sourced from multiple safety data sheets.[2][5]
Caption: PPE selection and handling workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ICSC 0506 - this compound [inchem.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound [training.itcilo.org]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
